P2Y12 antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-amino-4-(4-aminoanilino)-9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25/h1-9,23H,21-22H2,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQMYMXRGJWSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)N)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064144 | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6222-65-7, 40951-76-6 | |
| Record name | 1-Amino-4-(4-aminoanilino)anthraquinone-2-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6222-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-aminophenyl)amino)-9,10-dihydro-9,10-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 1-amino-4-((4-aminophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-4-(4-aminoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of P2Y12 Antagonists on Platelet Aggregation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of P2Y12 antagonists on platelet aggregation. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development in the fields of thrombosis, hemostasis, and cardiovascular medicine. This guide delves into the molecular signaling pathways, comparative pharmacology of different P2Y12 inhibitors, and detailed experimental protocols for assessing their efficacy.
Introduction to the P2Y12 Receptor and Its Role in Platelet Aggregation
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet activation and thrombus formation.[1] Its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), is a key platelet agonist released from dense granules of activated platelets. The binding of ADP to the P2Y12 receptor initiates a cascade of intracellular events that lead to sustained platelet aggregation and the stabilization of the platelet plug, which is essential for hemostasis but can also lead to pathological thrombosis in cardiovascular diseases.
The P2Y12 Signaling Pathway
The activation of the P2Y12 receptor by ADP triggers a complex intracellular signaling cascade, which can be broadly divided into two main branches:
-
Gαi-mediated pathway: The P2Y12 receptor is coupled to the inhibitory G protein, Gαi.[2] Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP).[2] Dephosphorylated VASP is the active form that promotes the conformational change of the glycoprotein (B1211001) (GP) IIb/IIIa receptor, enhancing its affinity for fibrinogen and leading to platelet aggregation.[2]
-
Gβγ-mediated pathway: The Gβγ subunits, dissociated from Gαi, activate phosphoinositide 3-kinase (PI3K).[2] PI3K activation leads to the phosphorylation and activation of Akt (also known as protein kinase B), which is involved in a variety of downstream signaling events that contribute to granule secretion and further amplification of platelet activation.[2]
The following diagram illustrates the P2Y12 signaling pathway in platelets:
References
An In-depth Technical Guide on the Binding Affinity and Kinetics of Ticagrelor, a P2Y12 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "P2Y12 antagonist 1" is a placeholder name. This guide will focus on Ticagrelor (B1683153), a well-characterized, clinically significant, and reversible P2Y12 receptor antagonist, as a representative example.
Executive Summary
The P2Y12 receptor is a critical G protein-coupled receptor (GPCR) involved in platelet activation and aggregation, making it a key target for antiplatelet therapies. Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor. Unlike irreversible thienopyridine antagonists (e.g., clopidogrel), ticagrelor does not require metabolic activation and exhibits rapid onset and offset of its antiplatelet effect.[1][2] This guide provides a detailed overview of the binding affinity and kinetics of ticagrelor for the P2Y12 receptor, outlines the experimental protocols used for these measurements, and illustrates the associated signaling pathways and experimental workflows.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is activated by adenosine (B11128) diphosphate (B83284) (ADP), which is released from dense granules of platelets upon initial activation.[3] The binding of ADP to the P2Y12 receptor initiates a signaling cascade through the Gαi protein subunit.[4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][5] Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), which is involved in the inhibition of platelet activation.
Simultaneously, the Gβγ subunits of the G-protein activate phosphoinositide 3-kinase (PI3K).[3][4] PI3K activation leads to a cascade of downstream signaling events, including the activation of Akt (Protein Kinase B), which ultimately contributes to the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor.[4] This conformational change increases the receptor's affinity for fibrinogen, leading to platelet aggregation and thrombus formation.[4] Ticagrelor binds to the P2Y12 receptor at a site distinct from the ADP binding site, acting as a non-competitive antagonist that locks the receptor in an inactive state.[1][6][7][8]
Caption: P2Y12 Receptor Signaling Pathway and Ticagrelor's Mechanism of Action.
Binding Affinity and Kinetics of Ticagrelor
The interaction of Ticagrelor with the P2Y12 receptor is characterized by its potent and reversible binding.[1][6] The binding parameters have been determined using various in vitro assays, primarily radioligand binding studies.
Quantitative Data Summary
The following tables summarize the key binding affinity and kinetic parameters for Ticagrelor with the human P2Y12 receptor.
Table 1: Binding Affinity of Ticagrelor for P2Y12 Receptor
| Parameter | Value | Radioligand Used | Cell System | Reference |
| Kd | 10.5 nM | [³H]-Ticagrelor | rh-P2Y12-transfected CHO-K1 cells | [1] |
| Ki | 4.3 ± 1.3 nM | [³³P]2MeS-ADP | Human P2Y12 | [6] |
| Ki | 0.33 ± 0.04 nM | [¹²⁵I]AZ11931285 | Human P2Y12 | [6] |
| IC50 | 74 ± 38 nM | - | P2Y12 Receptor Filtration Assay | [1] |
Table 2: Binding Kinetics of Ticagrelor for P2Y12 Receptor
| Parameter | Value | Unit | Cell System | Reference |
| kon (Association Rate Constant) | (1.1 ± 0.2) x 10⁻⁴ | nM⁻¹ s⁻¹ | Human P2Y12 | [6] |
| koff (Dissociation Rate Constant) | (8.7 ± 1.4) x 10⁻⁴ | s⁻¹ | Human P2Y12 | [6] |
| t1/2 (on-rate) | 3.8 ± 0.9 | min | P2Y12 Receptor | [9] |
| t1/2 (off-rate) | 13.5 ± 1.9 | min | P2Y12 Receptor | [9] |
Experimental Protocols
The determination of binding affinity and kinetics for ligands like Ticagrelor relies on robust and sensitive biophysical and biochemical assays. Radioligand binding assays and Surface Plasmon Resonance (SPR) are two of the most common techniques employed.
Radioligand Binding Assay
Radioligand binding assays are considered a gold standard for quantifying ligand-receptor interactions.[10][11] They involve the use of a radioactively labeled ligand to measure its binding to a receptor.
Objective: To determine the binding affinity (Kd, Ki) and density of receptors (Bmax).
General Protocol:
-
Preparation of Receptor Source: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the P2Y12 receptor (e.g., human platelets or CHO-K1 cells).[6][12]
-
Incubation: The membrane preparation is incubated with a radioligand (e.g., [³H]-Ticagrelor or [³³P]2MeS-ADP) in a suitable binding buffer.[12]
-
Assay Types:
-
Saturation Assay: To determine Kd and Bmax, increasing concentrations of the radioligand are incubated with the membranes until equilibrium is reached.[10][11][13] Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Competition Assay: To determine the Ki of an unlabeled compound (e.g., Ticagrelor), a fixed concentration of a specific radioligand is incubated with the membranes in the presence of increasing concentrations of the unlabeled competitor.[10][11][13]
-
Kinetic Assay: To determine kon and koff, the association of the radioligand with the receptor is measured over time. For dissociation, an excess of unlabeled ligand is added after equilibrium is reached, and the dissociation of the radioligand is measured over time.[11][13]
-
-
Separation: Bound radioligand is separated from free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters that trap the membranes.[10][12][14]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The data are analyzed using non-linear regression analysis to fit appropriate binding models and determine the parameters (Kd, Ki, Bmax, kon, koff).[13]
References
- 1. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
The Discovery and Synthesis of Novel P2Y12 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel P2Y12 receptor antagonists. The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies used in the prevention of thrombotic events. This document details the various classes of P2Y12 antagonists, their structure-activity relationships, and the experimental protocols used in their evaluation.
Introduction to P2Y12 Receptor Antagonism
The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[1] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) triggers a signaling cascade that leads to platelet aggregation and the formation of a thrombus.[1] Consequently, antagonism of the P2Y12 receptor is a cornerstone of antiplatelet therapy for patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[2][3]
The development of P2Y12 receptor antagonists has evolved from irreversible thienopyridine prodrugs to reversible, direct-acting agents with more predictable pharmacokinetic and pharmacodynamic profiles. This guide will explore the chemical synthesis, biological evaluation, and structure-activity relationships of these important therapeutic agents.
Classes of P2Y12 Receptor Antagonists
P2Y12 receptor antagonists can be broadly categorized into two main classes: thienopyridines and non-thienopyridines (direct-acting, reversible inhibitors).
Thienopyridines
Thienopyridines are prodrugs that require metabolic activation in the liver to exert their antiplatelet effect. Their active metabolites irreversibly bind to the P2Y12 receptor for the lifespan of the platelet.
-
Clopidogrel (B1663587): A second-generation thienopyridine that requires a two-step metabolic activation process, making it susceptible to genetic polymorphisms and drug-drug interactions.[2]
-
Prasugrel: A third-generation thienopyridine with a more efficient one-step activation process, leading to a faster onset of action and more consistent platelet inhibition compared to clopidogrel.[2][4]
-
Vicagrel: A novel thienopyridine analog of clopidogrel designed for more efficient formation of its active metabolite.[2]
Non-Thienopyridines (Reversible Inhibitors)
These agents bind directly and reversibly to the P2Y12 receptor and do not require metabolic activation. This results in a more rapid onset and offset of action.
-
Ticagrelor (B1683153): A cyclopentyl-triazolo-pyrimidine that binds to a site distinct from the ADP binding site, leading to a rapid and potent inhibition of platelet aggregation.[5]
-
Cangrelor: An intravenous ATP analog that is a potent, direct, and reversible P2Y12 antagonist with a very short half-life, making it suitable for acute settings.[6][7]
-
Selatogrel: An investigational 2-phenylpyrimidine-4-carboxamide (B13652400) derivative for subcutaneous administration, designed for the early treatment of acute myocardial infarction.[2]
-
Elinogrel: An experimental quinazolinedione derivative that was developed in both intravenous and oral formulations but its development was terminated.[8]
Quantitative Data of P2Y12 Receptor Antagonists
The following tables summarize key quantitative data for various P2Y12 receptor antagonists, including their binding affinities, inhibitory concentrations, and pharmacokinetic properties.
Table 1: In Vitro Activity of P2Y12 Receptor Antagonists
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Cangrelor | Human P2Y12 | Radioligand Binding (Ki) | 0.4 nM | [1] |
| Ticagrelor | Human P2Y12 | ADP-induced Aggregation (IC50) | Mean of Ticagrelor and its active metabolite | [9] |
| 2-MeSADP (agonist) | Human P2Y12 | Functional Assay (EC50) | 5 nM | [1] |
| SAR216471 | Human P2Y12 | Radioligand Binding (IC50) | 17 nM | [10] |
| SAR216471 | Human Platelets | ADP-induced Aggregation (IC50) | 108 nM | [10] |
Table 2: Pharmacokinetic Properties of Oral P2Y12 Inhibitors
| Drug | Class | Tmax (hours) | Half-life (hours) | Metabolism | Reversibility |
| Clopidogrel | Thienopyridine (Prodrug) | ~1-2 | Active metabolite: ~0.5-1 | Two-step hepatic (CYP450) | Irreversible |
| Prasugrel | Thienopyridine (Prodrug) | ~0.5 | Active metabolite: ~7 | One-step hepatic (CYP450) | Irreversible |
| Ticagrelor | Cyclopentyl-triazolo-pyrimidine | ~1.5 | ~7 (parent), ~9 (active metabolite) | Hepatic (CYP3A4) | Reversible |
| Selatogrel | 2-phenylpyrimidine-4-carboxamide | ~0.5-0.75 | 4-7 | - | Reversible |
Synthesis of Novel P2Y12 Receptor Antagonists
The synthesis of novel P2Y12 receptor antagonists involves complex multi-step organic chemistry. Below are examples of synthetic approaches for key compounds.
Synthesis of Cangrelor
The synthesis of cangrelor, a complex ATP analog, begins with 2-thiobarbituric acid and peracetyl-D-ribofuranose. The key steps involve:
-
Selective S-alkylation of 2-thiobarbituric acid.
-
Nitration to form a nitrated dihydroxypyrimidine.
-
Chlorination using phosphorus oxychloride.
-
Reduction of the nitro group.
-
Cyclization to the purine (B94841) core.
-
N9-alkylation with peracetyl-D-ribofuranose.
-
Conversion of the 5'-OH to a phosphodichloridate.
-
Reaction with dichloromethylenebis(phosphonic acid) to yield cangrelor.[6][7]
Synthesis of Vicagrel
Vicagrel is synthesized from a racemic compound which is resolved using a chiral acid. The general steps are:
-
Reaction of a racemic thienopyridine derivative with a chlorophenyl acetate (B1210297) derivative to form a racemic intermediate.
-
Chiral resolution of the racemic intermediate using an acid like camphorsulfonic acid, tartaric acid, or dibenzoyltartaric acid to obtain the desired (2S) stereoisomer.
-
Acetylation of the resolved intermediate with acetic anhydride (B1165640) or acetyl chloride to yield vicagrel.[11][12]
Structure-Activity Relationship (SAR) Studies
The development of potent and selective P2Y12 antagonists has been guided by extensive SAR studies.
Triazolopyrimidine Derivatives
For the triazolopyrimidine scaffold, similar to ticagrelor, modifications to the cyclopentyl core have been explored to optimize potency and safety. Optimization of this scaffold has led to the identification of compounds with improved profiles compared to ticagrelor.[1]
Pyrimidine-4-Carboxamide Derivatives
In the 2-phenylpyrimidine-4-carboxamide series, which includes selatogrel, SAR studies have focused on modifications at three key positions to enhance potency and modulate lipophilicity. For instance, the replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrolidine was found to significantly increase activity.[13]
4-Amino-2-thiopyrimidine Derivatives
Studies on 6-amino-2-thio-3H-pyrimidin-4-one and 4-amino-2-thiopyrimidine-5-carboxylic acid analogs have been conducted to explore new chemical scaffolds. While some 6-amino-2-thio-3H-pyrimidin-4-one derivatives showed promising inhibitory activity against ADP-induced platelet aggregation, the 4-amino-2-thiopyrimidine-5-carboxylic acid derivatives displayed negligible activity, indicating the importance of the heterocyclic core structure.[14][15]
Experimental Protocols
The evaluation of novel P2Y12 receptor antagonists relies on a battery of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for P2Y12 Receptor
This assay measures the affinity of a test compound for the P2Y12 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes from cells stably expressing the human P2Y12 receptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]2-MeSADP.[16]
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[16]
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
Procedure:
-
Thaw the cell membrane preparation on ice and dilute in binding buffer to a final concentration of 5-10 µg of protein per well.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]2-MeSADP (final concentration ~1 nM), and 50 µL of varying concentrations of the unlabeled test compound.
-
For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled P2Y12 agonist (e.g., 10 µM ADP).
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[16]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the inhibition constant (Ki) of the test compound by non-linear regression analysis.[16]
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a platelet suspension as platelets aggregate in response to an agonist.[12]
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared from citrated whole blood.
-
Platelet agonist: Adenosine diphosphate (ADP).
-
Saline or appropriate vehicle for dissolving test compounds.
-
Aggregometer.
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. Prepare PPP by further centrifuging the remaining blood at a higher speed.[17]
-
Adjust the platelet count of the PRP if necessary.
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette a specific volume of PRP into a cuvette with a stir bar and allow it to equilibrate for at least 1 minute at 37°C with stirring.
-
To test an antagonist, pre-incubate the PRP with the test compound for a specified time before adding the agonist.
-
Initiate aggregation by adding a known concentration of ADP.
-
Record the change in light transmission over time to generate an aggregation curve.
-
Analyze the aggregation curve to determine parameters such as the maximum aggregation percentage.
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Mice
This in vivo model is widely used to evaluate the efficacy of antithrombotic agents.
Materials:
-
Anesthetized mice.
-
Surgical instruments for exposing the carotid artery.
-
Filter paper.
-
Ferric chloride (FeCl3) solution (e.g., 4-6% w/v).
-
Doppler flow probe or intravital microscope to monitor blood flow and thrombus formation.
Procedure:
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Place a small piece of plastic under the isolated artery to protect surrounding tissues.
-
Soak a small piece of filter paper with the FeCl3 solution and apply it to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[7]
-
Remove the filter paper and rinse the area with saline.
-
Monitor blood flow in the artery using a Doppler flow probe. The time to vessel occlusion is a key endpoint. Alternatively, visualize thrombus formation in real-time using intravital microscopy.[7]
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the P2Y12 signaling pathway, a general workflow for antagonist screening, and the logical flow of the drug discovery process.
Caption: P2Y12 Receptor Signaling Pathway in Platelets.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and Pharmacodynamics of Approved and Investigational P2Y12 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State of the art of new P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cangrelor - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A critical appraisal of the functional evolution of P2Y12 antagonists as antiplatelet drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. plateletservices.com [plateletservices.com]
- 13. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.unife.it [iris.unife.it]
- 16. benchchem.com [benchchem.com]
- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of P2Y12 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of P2Y12 receptor antagonists, a critical class of antiplatelet agents. The document delves into the key chemical scaffolds, molecular interactions, and experimental methodologies that have paved the way for the development of potent and selective P2Y12 inhibitors.
The P2Y12 Receptor and its Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets.[1] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a crucial step in platelet activation and aggregation, making it a prime target for antithrombotic therapies.[2] Upon ADP binding, the P2Y12 receptor couples to the Gi protein, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in platelet aggregation and thrombus formation.
Figure 1: P2Y12 Receptor Signaling Pathway.
Key Classes of P2Y12 Antagonists and their Structure-Activity Relationships
P2Y12 antagonists can be broadly categorized into two main classes: thienopyridines and non-thienopyridines. These classes are further divided by their mechanism of action, being either irreversible or reversible inhibitors.
Thienopyridines: Irreversible Antagonists
Thienopyridines are prodrugs that require metabolic activation in the liver to exert their antiplatelet effect.[3][4] The active metabolite then forms an irreversible disulfide bond with a cysteine residue on the P2Y12 receptor, leading to sustained inhibition for the lifespan of the platelet.[5]
Table 1: Structure-Activity Relationship of Thienopyridine Analogs
| Compound | R1 | R2 | P2Y12 Inhibition IC50 (nM) | Reference |
| Clopidogrel | -COOCH3 | H | ~500 (active metabolite) | [1] |
| Prasugrel (B1678051) | -COOCH3 | Cyclopropyl (B3062369) | ~100 (active metabolite) | [1] |
| Ticlopidine | H | Cl | >1000 (active metabolite) | [3] |
Note: IC50 values for thienopyridines refer to their active metabolites.
The SAR studies of thienopyridines have shown that modifications to the thiophene (B33073) ring and the ester group can significantly impact the rate of metabolic activation and the potency of the active metabolite. For instance, the introduction of a cyclopropyl group in prasugrel leads to more efficient metabolic activation and higher potency compared to clopidogrel.
Non-Thienopyridines: Reversible Antagonists
Non-thienopyridine antagonists bind directly to the P2Y12 receptor and do not require metabolic activation.[1] This class includes both nucleoside/nucleotide analogs and other small molecules. Their reversible binding allows for a faster onset and offset of action compared to thienopyridines.
Ticagrelor is a cyclopentyl-triazolo-pyrimidine that acts as a reversible, non-competitive antagonist of the P2Y12 receptor.[1] SAR studies have focused on modifying the cyclopentyl ring, the triazolopyrimidine core, and the side chains to optimize potency and pharmacokinetic properties.
Table 2: Structure-Activity Relationship of Ticagrelor Analogs
| Compound | Modification | P2Y12 Inhibition IC50 (nM) | Reference |
| Ticagrelor | - | 18 | [1] |
| Analog 1 | Replacement of cyclopentyl with cyclohexyl | 55 | [1] |
| Analog 2 | Modification of the trifluoroethoxy side chain | 120 | [1] |
| SAR216471 | Indole-3-carboxamide derivative | 17 (binding IC50) | [6][7] |
A diverse range of chemical scaffolds have been explored for their P2Y12 antagonist activity. These include anthraquinones, piperazinyl-glutamates, and various heterocyclic systems. The development of these novel scaffolds aims to improve upon the safety and efficacy profiles of existing drugs.
Table 3: SAR of Novel Non-Thienopyridine P2Y12 Antagonists
| Compound ID | Scaffold | Key Structural Features | P2Y12 Inhibition IC50 (nM) | Reference |
| Compound A | Anthraquinone | Sulfonic acid group | 350 | [8] |
| Compound B | Piperazinyl-glutamate | Carboxylic acid and aromatic ring | 85 | [8] |
| Compound C | 2-Azido-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate analog | Azido group at 2-position | 1.5 (Ki) | |
| Compound D | 2-Thio-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate analog | Thio group at 2-position | 0.8 (Ki) | [3][5] |
Experimental Protocols for Key Assays
The evaluation of P2Y12 antagonist potency and mechanism of action relies on a set of key in vitro assays.
ADP-Induced Platelet Aggregation Assay
This is a functional assay that measures the ability of a compound to inhibit platelet aggregation induced by ADP.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A baseline light transmission is established with PRP.
-
Assay Procedure: A known concentration of the test compound is pre-incubated with the PRP. Platelet aggregation is then initiated by the addition of a sub-maximal concentration of ADP (e.g., 5-10 µM).
-
Data Analysis: The change in light transmission over time is recorded, and the percentage of inhibition of aggregation by the test compound is calculated relative to a vehicle control. IC50 values are determined from concentration-response curves.
Figure 2: ADP-Induced Platelet Aggregation Assay Workflow.
VASP Phosphorylation Assay
The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is a more specific method to assess the inhibition of the P2Y12 receptor signaling pathway.
Methodology:
-
Sample Preparation: Whole blood or isolated platelets are used.
-
Stimulation and Inhibition: Samples are incubated with prostaglandin (B15479496) E1 (PGE1) to stimulate VASP phosphorylation via the cAMP pathway. Concurrently, ADP is added to activate the P2Y12 receptor, which leads to dephosphorylation of VASP. The test compound is added to assess its ability to block the ADP-mediated dephosphorylation.
-
Cell Lysis and Staining: Platelets are lysed, and intracellular VASP is stained with a fluorescently labeled antibody specific for the phosphorylated form of VASP.
-
Flow Cytometry Analysis: The level of VASP phosphorylation is quantified using flow cytometry.
-
Data Analysis: The platelet reactivity index (PRI) is calculated based on the fluorescence intensity, providing a measure of P2Y12 receptor inhibition.
Figure 3: Logical Flow of the VASP Phosphorylation Assay.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the P2Y12 receptor.
Methodology:
-
Membrane Preparation: Membranes expressing the human P2Y12 receptor are prepared from cell lines (e.g., CHO or HEK293 cells) or platelets.
-
Competitive Binding: A fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [3H]-prasugrel active metabolite or a specific radiolabeled antagonist) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Figure 4: Radioligand Binding Assay Workflow.
Conclusion
The development of P2Y12 antagonists has been a major advancement in the prevention and treatment of atherothrombotic diseases. A thorough understanding of the structure-activity relationships within different chemical classes of these inhibitors is paramount for the design of new agents with improved efficacy, safety, and pharmacokinetic profiles. The experimental methodologies detailed in this guide provide the foundation for the continued exploration and optimization of P2Y12 antagonists. Future research will likely focus on developing novel scaffolds with tailored properties to address unmet clinical needs in antiplatelet therapy.
References
- 1. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [32P]2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SAR216471, an alternative to the use of currently available P2Y₁₂ receptor inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of P2Y12 Antagonist Docking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of "P2Y12 antagonist 1" docking to its target, the P2Y12 receptor. The P2Y12 receptor is a crucial G-protein coupled receptor (GPCR) involved in platelet aggregation, making it a prime target for antiplatelet therapeutics.[1][2] Understanding the molecular interactions between antagonists and the P2Y12 receptor is paramount for the rational design of novel and more effective antithrombotic agents. This guide details the experimental protocols for in silico docking, presents quantitative data for comparative analysis, and visualizes key biological and experimental workflows.
Data Presentation: Quantitative Analysis of P2Y12 Antagonist Binding
The following table summarizes the binding affinities and docking scores of "this compound" and other known P2Y12 antagonists. This data is essential for comparing the potency and potential efficacy of different compounds.
| Compound | Parameter | Value | Receptor Source | Docking Score (kcal/mol) | Reference |
| P2Y1/P2Y12 antagonist-1 (compound 24w) | IC50 | 4.23 µM | Rabbit Plasma | Not Reported | [3] |
| AZD1283 | IC50 | 11 nM | Human P2Y12 | - | [4] |
| PSB-0739 | Ki | 24.9 nM | Human P2Y12 | - | [4] |
| Elinogrel | IC50 | 20 nM | Human P2Y12 | - | [4] |
| Ticagrelor | - | - | Human P2Y12 | -8.5 to -11.0 | [4] |
| Prasugrel (active metabolite) | - | - | Human P2Y12 | Not Reported | [5] |
| Clopidogrel (active metabolite) | - | - | Human P2Y12 | Not Reported | [5] |
| SN0208535 (Tannin derivative) | XP Docking Score | ≤ –15.0 | Human P2Y12 | ≤ –15.0 | [6] |
| SN0257464 (Tannin derivative) | XP Docking Score | ≤ –15.0 | Human P2Y12 | ≤ –15.0 | [6] |
| SN0084030 (Tannin derivative) | XP Docking Score | ≤ –15.0 | Human P2Y12 | ≤ –15.0 | [6] |
Experimental Protocols
In Silico Molecular Docking Protocol for P2Y12
This protocol outlines a generalized procedure for the in silico docking of a novel antagonist, such as "this compound," to the P2Y12 receptor.
Objective: To predict the binding conformation and affinity of a ligand to the P2Y12 receptor.
Materials:
-
Protein Structure: Crystal structure of the human P2Y12 receptor (e.g., PDB IDs: 4NTJ, 4PXZ).
-
Ligand Structure: 3D structure of the antagonist (e.g., "this compound").
-
Software: Molecular modeling software (e.g., AutoDock, Glide, DOCK).
Methodology:
-
Receptor Preparation:
-
Obtain the P2Y12 crystal structure from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D conformation of the antagonist.
-
Assign partial charges and define rotatable bonds.
-
-
Molecular Docking:
-
Utilize a docking algorithm to explore the conformational space of the ligand within the defined binding site of the receptor.
-
The docking program will generate a series of possible binding poses for the ligand.
-
-
Scoring and Analysis:
-
Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., docking score in kcal/mol).
-
The poses are ranked based on their scores, with lower scores generally indicating more favorable binding.
-
The top-ranked poses are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Radioligand Competitive Binding Assay Protocol
This protocol describes a common in vitro method to determine the binding affinity (Ki or IC50) of a test compound.
Objective: To experimentally measure the binding affinity of an antagonist to the P2Y12 receptor.
Methodology:
-
Receptor Source Preparation: Utilize cell membranes from cells expressing the human P2Y12 receptor or washed human platelets.
-
Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled P2Y12 agonist (e.g., [3H]2-MeSADP) and varying concentrations of the antagonist being tested.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the antagonist. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the radioligand binding. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Mandatory Visualizations
P2Y12 Signaling Pathway
Caption: P2Y12 receptor signaling cascade upon ADP binding.
In Silico Docking Experimental Workflow
Caption: A generalized workflow for in silico molecular docking.
Logical Relationship: Competitive Antagonism at P2Y12
Caption: Principle of competitive antagonism at the P2Y12 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Review of Oral P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Pharmacological Profiling of New Chemical Entities Targeting P2Y12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential pharmacological profiling required for the discovery and development of novel P2Y12 receptor antagonists. The P2Y12 receptor is a critical mediator of platelet activation and thrombus formation, making it a key target for antiplatelet therapies.[1][2] A thorough understanding and rigorous application of the assays described herein are fundamental to identifying and characterizing new chemical entities (NCEs) with therapeutic potential.
The P2Y12 Signaling Pathway in Platelet Activation
The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets.[1] Its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in amplifying the platelet activation response and stabilizing thrombi.[2][3] Upon ADP binding, the P2Y12 receptor couples to the inhibitory G protein, Gi. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] Reduced cAMP levels relieve the inhibition of downstream effectors, ultimately resulting in the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is the final common pathway for platelet aggregation.[5][6]
The following diagram illustrates this critical signaling pathway:
Pharmacological Profiling Workflow
The characterization of NCEs targeting P2Y12 follows a hierarchical screening and profiling cascade. This workflow is designed to efficiently identify compounds with the desired mechanism of action, potency, and functional effect, moving from high-throughput primary assays to more complex, physiologically relevant secondary and tertiary assays.
Key Experimental Protocols and Data Presentation
A robust pharmacological profiling plan involves a suite of in vitro assays to determine the affinity, potency, and functional activity of NCEs.
These assays directly measure the affinity of an NCE for the P2Y12 receptor by assessing its ability to displace a known radiolabeled ligand.
Detailed Methodology: [4][7][8]
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human P2Y12 receptor (e.g., HEK293 or CHO-K1 cells) or washed human platelets.[7]
-
Radioligand: A stable, high-affinity P2Y12 agonist or antagonist, such as [³H]2MeS-ADP or [³³P]2MeSADP.[4][7]
-
Assay Buffer: Typically a Tris-HCl or HEPES-based buffer containing divalent cations (e.g., 5 mM MgCl₂), pH 7.4.[4][8]
-
Procedure:
-
A fixed concentration of radioligand is incubated with the receptor source in the presence of varying concentrations of the NCE.
-
Incubation is carried out at room temperature or 30°C for 60 minutes to reach equilibrium.[4]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to minimize non-specific binding.
-
Radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of NCE that inhibits 50% of the specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
This is the most common primary functional assay. Since P2Y12 is Gi-coupled, its activation by an agonist (like ADP) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Antagonists will block this effect.
Detailed Methodology: [4][8][9]
-
Cell Source: CHO-K1 or HEK293 cells stably expressing the human P2Y12 receptor.[8]
-
Reagents:
-
Procedure:
-
Cells are pre-incubated with a PDE inhibitor.
-
Varying concentrations of the NCE are added, followed by a fixed concentration of the P2Y12 agonist (e.g., 2-MeS-ADP).
-
Adenylyl cyclase is then stimulated with forskolin.
-
After incubation (typically 15-30 minutes at 37°C), cells are lysed.[8]
-
Intracellular cAMP levels are quantified using the chosen detection kit. The amount of cAMP is inversely proportional to P2Y12 receptor activity.
-
-
Data Analysis: The percentage inhibition of the agonist-induced response is plotted against the NCE concentration to determine the IC₅₀ value, a measure of the compound's potency.
This is a highly physiologically relevant assay that measures the direct functional consequence of P2Y12 inhibition on platelet function. Light Transmission Aggregometry (LTA) is a common method.
Detailed Methodology: [10][11][12]
-
Sample: Platelet-rich plasma (PRP), prepared from fresh whole blood collected in sodium citrate (B86180) tubes, or whole blood.[11]
-
Instrumentation: A specialized aggregometer or a plate reader-based system.
-
Agonist: ADP is used to induce P2Y12-mediated aggregation.
-
Procedure:
-
PRP is pre-incubated with varying concentrations of the NCE or vehicle control.
-
A baseline light transmission is established.
-
ADP is added to the sample to induce aggregation.
-
As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. This change is monitored over time.
-
-
Data Analysis: The maximum aggregation percentage is determined for each concentration of the NCE. The results are typically expressed as percent inhibition relative to the vehicle control, and an IC₅₀ value can be calculated.
Quantitative Data of Reference P2Y12 Inhibitors
To benchmark the activity of NCEs, it is essential to compare their pharmacological data with that of established P2Y12 inhibitors. The table below summarizes key data for clinically used agents. Note that clopidogrel (B1663587) and prasugrel (B1678051) are prodrugs that require metabolic activation to exert their effects.[13][14] Ticagrelor and cangrelor (B105443) are direct-acting, reversible inhibitors.[6][13]
| Compound | Class | Mechanism of Action | Receptor Binding (Ki) | Functional Potency (IC₅₀) | Onset of Action |
| Clopidogrel (Active Metabolite) | Thienopyridine | Irreversible Antagonist | ~6.6 nM | ~400 nM (Platelet Agg.) | Slow (2-6 hours)[13] |
| Prasugrel (Active Metabolite) | Thienopyridine | Irreversible Antagonist | ~1.8 nM | ~2 µM (Platelet Agg.) | Rapid (~30 mins)[6][13] |
| Ticagrelor | Cyclopentyl-triazolo-pyrimidine | Reversible, Non-competitive Antagonist | ~14 nM | ~1.8 µM (Platelet Agg.) | Rapid (~30 mins)[6][13] |
| Cangrelor | ATP Analog | Reversible, Competitive Antagonist | 0.4 nM[7] | ~7-20 nM (Platelet Agg.) | Very Rapid (~2 mins)[5] |
Values are approximate and can vary based on the specific assay conditions and literature source.
Logical Relationships in Assay Cascade
The data from different assays are complementary and together provide a comprehensive pharmacological profile. Binding assays confirm target engagement and affinity, functional cAMP assays measure potency at the cellular level, and platelet aggregation assays confirm the desired physiological effect.
References
- 1. Role of P2Y12 Receptor in Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 11. P2Y12 Inhibition Assay - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]
- 12. machaondiagnostics.com [machaondiagnostics.com]
- 13. droracle.ai [droracle.ai]
- 14. Frontiers | Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art [frontiersin.org]
The Impact of P2Y12 Antagonists on Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of P2Y12 antagonists on downstream signaling pathways. The P2Y12 receptor, a G-protein-coupled receptor (GPCR) primarily expressed on platelets, plays a pivotal role in thrombosis and hemostasis. Its inhibition is a cornerstone of antiplatelet therapy for cardiovascular diseases. Understanding the molecular consequences of P2Y12 antagonism is crucial for the development of novel therapeutics and for optimizing existing treatments.
Core Signaling Cascades Modulated by P2Y12 Antagonists
The P2Y12 receptor is coupled to the inhibitory G-protein, Gi. Upon binding of its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that primarily leads to platelet activation and aggregation. P2Y12 antagonists block these effects, leading to the modulation of several key downstream signaling pathways.
The principal signaling pathways affected by P2Y12 antagonism are:
-
The Cyclic Adenosine Monophosphate (cAMP) Pathway: P2Y12 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][2] cAMP is a critical second messenger that, through the activation of protein kinase A (PKA), phosphorylates various substrates that inhibit platelet activation. Therefore, P2Y12 antagonists, by blocking the inhibitory effect on adenylyl cyclase, lead to a relative increase in cAMP levels, which contributes to the inhibition of platelet function.[1][2]
-
The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The βγ subunits of the dissociated Gi protein activate PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). This leads to the phosphorylation and activation of Akt, a key signaling node that promotes platelet activation, granule secretion, and thrombus stabilization. P2Y12 antagonists prevent the activation of this pathway, leading to reduced Akt phosphorylation.
-
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The P2Y12 receptor has also been shown to influence the MAPK/ERK signaling cascade. This pathway is involved in a multitude of cellular processes, including cell proliferation, differentiation, and survival. In the context of platelets, ERK activation can contribute to agonist-induced aggregation. The precise mechanisms by which P2Y12 antagonists affect this pathway are still under investigation, but modulation of ERK phosphorylation has been observed.
-
Other Signaling Pathways: Research suggests that P2Y12 signaling can also intersect with other pathways, such as the RhoA/ROCK pathway, which is involved in the regulation of cell shape and motility.
Quantitative Effects of P2Y12 Antagonists on Downstream Signaling
While extensive clinical data compares the efficacy of different P2Y12 antagonists like clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153) in preventing thrombotic events, direct quantitative comparisons of their effects on downstream signaling molecules at the biochemical level are less readily available in the public domain. The following tables summarize the known qualitative and semi-quantitative effects of these antagonists on key signaling pathways.
Table 1: Comparative Effects of P2Y12 Antagonists on the cAMP Pathway
| P2Y12 Antagonist | Mechanism of Action | Effect on cAMP Levels | Potency |
| Clopidogrel | Irreversible antagonist (prodrug) | Indirectly leads to increased cAMP by blocking Gi signaling. | Less potent and more variable response compared to newer agents.[3][4] |
| Prasugrel | Irreversible antagonist (prodrug) | Indirectly leads to increased cAMP by blocking Gi signaling. | More potent and consistent inhibition of platelet aggregation than clopidogrel.[5][6] |
| Ticagrelor | Reversible, direct-acting antagonist | Indirectly leads to increased cAMP by blocking Gi signaling. | Potent and consistent inhibition of platelet aggregation.[5][6] |
| Cangrelor | Reversible, direct-acting antagonist | Shown to increase platelet cAMP levels.[1][2] | Rapid onset and offset of action. |
Table 2: Comparative Effects of P2Y12 Antagonists on the PI3K/Akt Pathway
| P2Y12 Antagonist | Effect on Akt Phosphorylation | Potency |
| Clopidogrel | Decreases ADP-induced Akt phosphorylation. | Less potent compared to newer agents. |
| Prasugrel | Potently decreases ADP-induced Akt phosphorylation. | More potent than clopidogrel. |
| Ticagrelor | Potently decreases ADP-induced Akt phosphorylation. | Potent inhibitor. |
Table 3: Comparative Effects of P2Y12 Antagonists on the MAPK/ERK Pathway
| P2Y12 Antagonist | Effect on ERK Phosphorylation | Potency |
| Clopidogrel | Modulates ERK phosphorylation. | Further research is needed for direct comparison. |
| Prasugrel | Modulates ERK phosphorylation. | Further research is needed for direct comparison. |
| Ticagrelor | Modulates ERK phosphorylation. | Further research is needed for direct comparison. |
Visualizing the Signaling Cascades and Experimental Workflows
To better understand the complex interactions, the following diagrams illustrate the core P2Y12 signaling pathway and the workflows for key experimental protocols used to study the effects of P2Y12 antagonists.
Caption: P2Y12 Receptor Downstream Signaling Pathways.
Caption: Western Blot Experimental Workflow.
Caption: cAMP Measurement Experimental Workflow.
Detailed Methodologies for Key Experiments
Western Blotting for Phosphorylated Akt (p-Akt)
This protocol is a standard method to quantify the phosphorylation status of Akt, a key downstream effector of the PI3K pathway, following treatment with a P2Y12 antagonist.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., human platelets, HEK293 cells transfected with the P2Y12 receptor) in suitable media.
-
Treat cells with the desired concentrations of the P2Y12 antagonist or vehicle control for a specified time.
-
Stimulate the cells with a P2Y12 agonist (e.g., ADP) to induce Akt phosphorylation.
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
4. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly with TBST.
7. Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the signal from an antibody against total Akt to account for variations in protein loading.
Measurement of Intracellular cAMP Levels
This protocol describes a common method for quantifying intracellular cAMP levels, which are modulated by P2Y12 receptor activity.
1. Cell Culture and Treatment:
-
Seed cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with the P2Y12 antagonist or vehicle control.
-
To measure inhibition of adenylyl cyclase, cells are often stimulated with an adenylyl cyclase activator like forskolin (B1673556) in the presence or absence of a P2Y12 agonist (e.g., ADP).
2. Cell Lysis:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit. This step also serves to stop endogenous phosphodiesterase activity.
3. cAMP Assay:
-
Perform a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence/fluorescence-based assay according to the manufacturer's instructions.
-
In a competitive ELISA, free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of antibody binding sites.
4. Signal Detection:
-
For an ELISA, a substrate is added to produce a colorimetric signal that is inversely proportional to the amount of cAMP in the sample.
-
For luminescence or fluorescence-based assays, the signal is directly or inversely proportional to the cAMP concentration.
-
Read the signal using a plate reader.
5. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Interpolate the cAMP concentrations in the unknown samples from the standard curve.
-
Normalize the cAMP levels to the protein concentration or cell number.
Conclusion
P2Y12 antagonists exert their antiplatelet effects by modulating critical downstream signaling pathways, primarily the cAMP and PI3K/Akt cascades. While the clinical superiority of newer antagonists like prasugrel and ticagrelor over clopidogrel is well-established, a deeper understanding of their differential effects at the molecular level is an ongoing area of research. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of P2Y12 antagonists on these signaling pathways, which is essential for the development of next-generation antiplatelet therapies with improved efficacy and safety profiles. Future studies providing direct, quantitative comparisons of the biochemical potency of different P2Y12 antagonists will be invaluable to the field.
References
- 1. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Clopidogrel, Prasugrel and Ticagrelor Response of Patients by PFA-100-Innovance Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Clopidogrel With Prasugrel and Ticagrelor in Patients With Acute Coronary Syndrome: Clinical Outcomes From the National Cardiovascular Database ACTION Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Reversibility of P2Y12 Antagonist Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the binding characteristics of reversible P2Y12 antagonists, with a focus on the experimental methodologies used to determine their reversibility. The P2Y12 receptor is a critical target in the development of antiplatelet therapies, and understanding the nuances of antagonist binding is paramount for optimizing drug efficacy and safety.
Introduction to P2Y12 Receptor Antagonism
The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. Antagonists of this receptor are classified based on their mechanism of action and the reversibility of their binding. Irreversible antagonists, such as the thienopyridines (e.g., clopidogrel's active metabolite), form a covalent bond with the P2Y12 receptor, permanently disabling it for the lifespan of the platelet. In contrast, reversible antagonists, such as ticagrelor (B1683153) and cangrelor, bind to the receptor in a non-covalent manner, leading to a dynamic equilibrium between the bound and unbound states. This reversibility allows for a more rapid offset of the antiplatelet effect upon cessation of the drug, a potentially advantageous feature in clinical settings where a quick restoration of platelet function is desired.
Quantitative Analysis of Reversible P2Y12 Antagonist Binding
The binding of a reversible antagonist to its target is characterized by several key quantitative parameters, including the equilibrium dissociation constant (Kd), the inhibitor concentration that causes 50% inhibition (IC50), and the association (kon) and dissociation (koff) rate constants. These values provide a comprehensive picture of the antagonist's affinity, potency, and the kinetics of its interaction with the P2Y12 receptor.
| Parameter | Description | Typical Value Range for Reversible P2Y12 Antagonists |
| Kd (Equilibrium Dissociation Constant) | The concentration of antagonist at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. | Low nanomolar (nM) range |
| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an antagonist that is required for 50% inhibition of a biological response (e.g., ADP-induced platelet aggregation). | Low to mid nanomolar (nM) range |
| kon (Association Rate Constant) | The rate at which the antagonist binds to the receptor. | 10^5 to 10^7 M⁻¹s⁻¹ |
| koff (Dissociation Rate Constant) | The rate at which the antagonist dissociates from the receptor. This is a direct measure of reversibility. | 10⁻⁴ to 10⁻² s⁻¹ |
| Residence Time (1/koff) | The average time an antagonist stays bound to its receptor. | Minutes to hours |
Experimental Protocols for Assessing Binding Reversibility
The reversibility of a P2Y12 antagonist's binding is experimentally determined through a variety of in vitro assays. These protocols are designed to measure the dissociation of the antagonist from the P2Y12 receptor over time.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for characterizing receptor-ligand interactions. To assess reversibility, a "washout" experiment is typically performed.
Protocol:
-
Incubation: Platelet membranes expressing the P2Y12 receptor are incubated with a radiolabeled P2Y12 antagonist (e.g., [³H]-ticagrelor) to allow for binding to reach equilibrium.
-
Washout: The membranes are then washed to remove the unbound radioligand. This is often achieved by centrifugation and resuspension in a fresh buffer or by rapid filtration.
-
Dissociation: The amount of radioligand that remains bound to the receptors is measured at various time points after the washout.
-
Data Analysis: The dissociation rate constant (koff) is determined by fitting the data to a one-phase exponential decay model.
Platelet Aggregation Assays
Platelet aggregation assays measure the functional consequence of P2Y12 receptor blockade. The recovery of platelet aggregation after removal of the antagonist is an indicator of binding reversibility.
Protocol:
-
Treatment: Platelet-rich plasma (PRP) or washed platelets are incubated with the P2Y12 antagonist at a concentration sufficient to achieve maximal inhibition of aggregation.
-
Washout: The platelets are washed to remove the unbound antagonist. This is typically done by centrifugation and resuspension in a fresh buffer.
-
Recovery of Function: At various time points after the washout, an agonist (e.g., ADP) is added to the platelets, and the extent of aggregation is measured using a platelet aggregometer.
-
Data Analysis: The rate of recovery of platelet aggregation provides a functional measure of the antagonist's dissociation from the P2Y12 receptor.
Visualizing Key Processes
The following diagrams illustrate the P2Y12 signaling pathway and the experimental workflow for assessing binding reversibility.
Preclinical Evaluation of Novel Thienopyridine and Non-Thienopyridine P2Y12 Inhibitors: A Technical Guide
Introduction: The P2Y12 receptor, a G-protein-coupled receptor (GPCR) primarily expressed on platelets, is a cornerstone target in antiplatelet therapy.[1][2] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a critical step in the amplification of platelet activation and the formation of stable thrombi.[3][4] Consequently, P2Y12 inhibitors are vital for the prevention of thrombotic events in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[5][6][7] These inhibitors are broadly categorized into two main classes: the thienopyridines (e.g., clopidogrel, prasugrel) and the non-thienopyridines (e.g., ticagrelor, cangrelor).[8]
Thienopyridines are orally administered prodrugs that require metabolic conversion into an active metabolite, which then irreversibly binds to the P2Y12 receptor.[8][9] Non-thienopyridines, in contrast, are direct-acting inhibitors that bind reversibly (ticagrelor) or irreversibly (though the drug itself is reversible, cangrelor) and do not require metabolic activation.[6][10] The development of novel agents in both classes necessitates a rigorous preclinical evaluation to characterize their efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profiles. This guide provides a technical overview of the core methodologies and data interpretation involved in this process.
The P2Y12 Signaling Pathway
Understanding the P2Y12 signaling cascade is fundamental to evaluating its inhibitors. Upon binding ADP, the P2Y12 receptor couples with the Gi protein, leading to the inhibition of adenylyl cyclase (AC).[3] This action decreases intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP leads to lower protein kinase A (PKA) activity, which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in suppressing platelet activation. Concurrently, P2Y12 activation stimulates the phosphoinositide 3-kinase (PI3K) pathway, leading to the activation of Akt (Protein Kinase B), a crucial step for achieving sustained and irreversible platelet aggregation through the activation of the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) integrin receptor.[3][11]
Comparative Properties of P2Y12 Inhibitor Classes
The fundamental differences between thienopyridine and non-thienopyridine inhibitors dictate their pharmacological profiles and influence the design of preclinical studies. Thienopyridines' reliance on metabolic activation can lead to inter-individual variability in response, a key concern addressed by newer generations like prasugrel.[9][12] Direct-acting non-thienopyridines offer a more predictable and rapid onset of action.[12]
| Feature | Thienopyridines (e.g., Clopidogrel, Prasugrel) | Non-Thienopyridines (e.g., Ticagrelor, Cangrelor) |
| Mechanism of Action | Irreversible antagonist of the P2Y12 receptor.[9] | Reversible, direct-acting antagonist of the P2Y12 receptor.[10] |
| Activation | Prodrugs; require in vivo metabolic activation by CYP450 enzymes.[8][9] | Active drugs; do not require metabolic activation.[10] |
| Onset of Action | Delayed, dependent on metabolic conversion.[12] | Rapid (IV cangrelor) to fast (oral ticagrelor).[12] |
| Offset of Action | Prolonged; platelet function recovers as new platelets are formed. | Rapid; platelet function is restored as the drug is cleared. |
| Dosing Route | Oral.[8] | Oral (Ticagrelor) or Intravenous (Cangrelor).[13] |
| Inter-Individual Variability | Higher, particularly with clopidogrel, due to genetic polymorphisms in CYP enzymes.[6] | Lower, as metabolic activation is not required.[12] |
Preclinical Evaluation Workflow
A systematic preclinical evaluation is essential to profile a novel P2Y12 inhibitor. The process typically begins with in vitro screening to determine potency and selectivity, followed by more complex ex vivo and in vivo studies to assess efficacy, safety (primarily bleeding risk), and pharmacokinetics.
Key Experimental Protocols and Methodologies
In Vitro and Ex Vivo Assays
These assays are crucial for initial screening and for characterizing the mechanism and potency of novel inhibitors. Ex vivo studies utilize blood from animals or humans dosed with the compound, providing a link between drug exposure and platelet function.
| Assay Type | Principle | Key Methodologies & Readouts |
| Platelet Aggregation | Measures the ability of an agonist (e.g., ADP) to induce platelet clumping in plasma or whole blood. Inhibition is quantified. | Light Transmission Aggregometry (LTA): "Gold standard" using platelet-rich plasma (PRP). Readout: % max aggregation, IC50. Whole Blood Aggregometry (e.g., Multiplate®): Measures impedance change. Readout: Aggregation Units (AU), % inhibition.[14] Point-of-Care Tests (e.g., VerifyNow®): Cartridge-based optical detection. Readout: P2Y12 Reaction Units (PRU).[14][15] |
| Flow Cytometry | Quantifies cell surface markers of platelet activation using fluorescently labeled antibodies. | P-selectin (CD62P) Expression: Measures α-granule release.[11] Activated GPIIb/IIIa: Measures fibrinogen binding capacity.[15] Platelet-Leukocyte Aggregates: Measures interaction with inflammatory cells.[8] Readouts: Mean Fluorescence Intensity (MFI), % positive cells. |
| Granule Release Assays | Measures the secretion of substances stored in platelet granules upon activation. | Dense Granule Release: ATP/ADP measurement via luminescence. Alpha Granule Release: P-selectin expression (see Flow Cytometry) or ELISA for released proteins (e.g., PF4). |
| Thrombin Generation | Measures the dynamics of thrombin formation in plasma, which is influenced by platelet activity. | Fluorogenic substrate assays. Readout: Endogenous Thrombin Potential (ETP), peak thrombin. P2Y12 antagonism can inhibit thrombin generation.[8] |
| VASP Phosphorylation | Measures the phosphorylation state of VASP, a downstream marker of the P2Y12/cAMP pathway. | Flow cytometry-based assays (e.g., VASP-P). Readout: Platelet Reactivity Index (PRI). |
In Vivo Models
In vivo models are indispensable for evaluating the antithrombotic efficacy and bleeding risk of a drug candidate in a physiological context.
| Model Type | Objective | Common Methodologies & Endpoints |
| Arterial Thrombosis Models | To assess the ability of an inhibitor to prevent or reduce the formation of an occlusive thrombus in an artery. | Ferric Chloride Model: Chemical injury to the carotid or mesenteric artery. Endpoints: Time to occlusion, thrombus weight. Mesenteric Artery Injury Model: Laser or mechanical injury with real-time intravital microscopy.[4] Endpoints: Time to first thrombus, thrombus growth rate, thrombus stability/embolization.[4][16] Canine Coronary Thrombosis Model: Electrolytic injury in a coronary artery. Endpoints: Recurrent thrombosis prevention.[5] |
| Bleeding Time Models | To assess the safety profile of an inhibitor by measuring its impact on hemostasis. | Tail Transection Model (Rodents): A section of the tail is amputated. Endpoints: Time to cessation of bleeding, total blood loss.[5][16] |
| Pharmacokinetic/ Pharmacodynamic (PK/PD) | To correlate drug concentration in the plasma (PK) with its biological effect on platelets (PD). | Serial blood sampling after drug administration. PK analysis via LC-MS/MS to determine Cmax, Tmax, AUC. PD analysis via ex vivo platelet aggregation or flow cytometry. |
| Inflammation Models | To evaluate the impact of P2Y12 inhibition on systemic inflammation, where platelets play a key role. | LPS-induced Endotoxemia: Administration of bacterial endotoxin.[17] Endpoints: Levels of inflammatory cytokines (TNF-α, IL-6), formation of platelet-monocyte aggregates, D-dimer generation.[8][17] |
Data Presentation and Interpretation
For a clear comparison between novel compounds and established drugs, quantitative data must be systematically organized. The goal is to build a comprehensive profile that balances antithrombotic efficacy with bleeding risk.
Table 5.1: Comparative Preclinical Profile of Hypothetical P2Y12 Inhibitors
| Parameter | Standard of Care (Clopidogrel) | Novel Thienopyridine (Compound A) | Novel Non-Thienopyridine (Compound B) |
| In Vitro Potency | |||
| ADP-induced Aggregation IC50 (nM) | ~250 (Active Metabolite) | ~25 (Active Metabolite) | ~45 |
| P2Y12 Binding Ki (nM) | ~10 (Active Metabolite) | ~1 (Active Metabolite) | ~5 |
| In Vivo Efficacy (Rodent Model) | |||
| Inhibition of Thrombus Formation (% @ 10 mg/kg) | 45% | 85% | 90% |
| Onset of Action (Time to >50% inhibition) | 4-6 hours | 1-2 hours | < 30 minutes |
| In Vivo Safety | |||
| Bleeding Time Increase (Fold vs. Vehicle @ 10 mg/kg) | 2.5x | 3.5x | 3.0x |
| Pharmacokinetics | |||
| Oral Bioavailability (%) | ~50% (Metabolite dependent) | ~70% (Metabolite dependent) | ~85% |
| Half-life (hours) | ~6 (Active Metabolite) | ~8 (Active Metabolite) | ~10 |
Interpretation: In this hypothetical comparison, "Compound A" demonstrates significantly higher potency and faster onset than clopidogrel, aligning with the profile of a more efficiently activated thienopyridine like prasugrel.[9] However, this comes with a greater increase in bleeding time. "Compound B," a non-thienopyridine, shows high potency, a very rapid onset, and a bleeding risk that is increased but potentially more manageable than Compound A, reflecting the characteristics of a direct-acting agent.[10] Such data allows researchers to select the most promising candidates for further development based on the desired therapeutic window.
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. P2Y12 inhibitors: thienopyridines and direct oral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prasugrel: a novel thienopyridine antiplatelet agent. A review of preclinical and clinical studies and the mechanistic basis for its distinct antiplatelet profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reviewing the controversy surrounding pre-treatment with P2Y12 inhibitors in acute coronary syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Platelet P2Y12 Inhibitors Reduce Systemic Inflammation and Its Prothrombotic Effects in an Experimental Human Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Platelet Aggregation Assay of P2Y12 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2Y12 receptor is a crucial element in platelet activation and aggregation. It is a chemoreceptor for adenosine (B11128) diphosphate (B83284) (ADP), which, upon binding, initiates a signaling cascade leading to platelet aggregation and thrombus formation. Consequently, P2Y12 antagonists are a significant class of antiplatelet drugs used in the prevention and treatment of cardiovascular diseases.[1] This document provides a detailed protocol for the in vitro assessment of P2Y12 antagonist efficacy using the light transmission aggregometry (LTA) method, which is considered the gold standard for evaluating platelet function.[2]
P2Y12 Signaling Pathway
The binding of ADP to the P2Y12 receptor on platelets triggers a Gαi-coupled signaling pathway. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels alleviate the inhibition of platelet activation, ultimately promoting platelet aggregation. P2Y12 antagonists block this interaction, thereby inhibiting platelet aggregation.
Caption: P2Y12 receptor signaling pathway in platelets.
Experimental Protocol: Light Transmission Aggregometry (LTA)
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[2]
Materials and Reagents
-
Platelet Agonists:
-
Anticoagulant: 3.2% Sodium Citrate[3]
-
Buffers: Tris Buffered Saline (TBS)[3]
-
P2Y12 Antagonist: (Test Compound)
-
Consumables:
-
Evacuated blood collection tubes (e.g., S-monovettes®) with 3.2% sodium citrate[2]
-
Polypropylene (B1209903) tubes[2]
-
Pipette tips
-
Aggregometer cuvettes with stir bars
-
-
Equipment:
-
Light Transmission Aggregometer (e.g., Chrono-log-490)[2]
-
Centrifuge
-
Incubator or water bath (37°C)
-
Pipettes
-
Experimental Workflow
The overall workflow for the LTA assay involves blood collection, preparation of platelet-rich and platelet-poor plasma, incubation with the P2Y12 antagonist, addition of an agonist, and measurement of platelet aggregation.
Caption: Workflow for the in vitro platelet aggregation assay.
Detailed Protocol
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood from healthy human donors via clean venepuncture into tubes containing 3.2% sodium citrate (B86180) anticoagulant.[2] It is crucial to avoid platelet activation during collection.[2][6]
-
Centrifuge the blood at 150 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[7]
-
Transfer the supernatant (PRP) to a fresh polypropylene tube.
-
Re-centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).[7]
-
The PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count of the PRP if necessary using PPP.
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes.
-
Add 50 µL of the P2Y12 antagonist at various concentrations (or vehicle control) to the PRP and incubate for 2 minutes with stirring.[2]
-
Initiate platelet aggregation by adding an appropriate concentration of a platelet agonist (e.g., 20 µM ADP).
-
Record the change in light transmission for a set period (typically 5-10 minutes) until a stable aggregation curve is achieved.
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves. The maximum aggregation is determined from the curve.
-
Calculate the percentage of inhibition for each concentration of the P2Y12 antagonist using the following formula:
-
% Inhibition = [1 - (Max. Aggregation with Inhibitor / Max. Aggregation with Vehicle)] x 100
-
-
Plot the % inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of platelet aggregation.[2] This can be calculated using non-linear regression analysis.[8]
-
Data Presentation
The quantitative data from the platelet aggregation assays should be summarized in a clear and structured table for easy comparison.
Table 1: Inhibitory Effects of a P2Y12 Antagonist on Platelet Aggregation Induced by Various Agonists.
| Agonist (Concentration) | P2Y12 Antagonist Concentration (µM) | Maximum Aggregation (%) (Mean ± SD) | % Inhibition (Mean ± SD) | IC50 (µM) |
| ADP (20 µM) | Vehicle Control | 85 ± 5 | 0 | \multirow{5}{}{X.XX} |
| 0.1 | 70 ± 6 | 17.6 ± 7.1 | ||
| 1 | 45 ± 4 | 47.1 ± 4.7 | ||
| 10 | 15 ± 3 | 82.4 ± 3.5 | ||
| 100 | 5 ± 2 | 94.1 ± 2.4 | ||
| Collagen (2 µg/mL) | Vehicle Control | 90 ± 4 | 0 | \multirow{5}{}{Y.YY} |
| 0.1 | 80 ± 5 | 11.1 ± 5.6 | ||
| 1 | 60 ± 7 | 33.3 ± 7.8 | ||
| 10 | 30 ± 5 | 66.7 ± 5.6 | ||
| 100 | 10 ± 3 | 88.9 ± 3.3 |
Note: The data presented in this table are for illustrative purposes only.
This application note provides a detailed protocol for conducting an in vitro platelet aggregation assay to evaluate the efficacy of P2Y12 antagonists. By following this standardized procedure, researchers can obtain reliable and reproducible data on the inhibitory potential of novel antiplatelet compounds, which is essential for drug development and research in the field of cardiovascular therapeutics. Adherence to proper laboratory techniques and safety protocols is crucial when handling blood samples and reagents.[1]
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biodatacorp.com [biodatacorp.com]
- 4. Platelet Aggregation Reagents | Aniara Diagnostica, Inc. [aniara.com]
- 5. Platelet Aggregation Combo Kits - Healthcare Technologies [hct.group]
- 6. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 7. researchgate.net [researchgate.net]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
How to dissolve "P2Y12 antagonist 1" for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of "P2Y12 antagonist 1," also identified as "P2Y1/P2Y12 antagonist-1 (compound 24w)," for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in your experimental setup.
Product Information
| Property | Value | Reference |
| Compound Name | This compound | - |
| Alias | P2Y1/P2Y12 antagonist-1 (compound 24w) | [1][2][3][4] |
| Molecular Weight | 386.40 g/mol | [4] |
| Mechanism of Action | Dual inhibitor of P2Y1 and P2Y12 receptors | [1][2][3][4] |
| Biological Activity | Inhibits ADP-induced platelet aggregation | [1][2][3][4] |
| IC50 | 4.23 μM (in rabbit plasma) | [1][2][3][4] |
P2Y1 and P2Y12 Signaling Pathway
The P2Y1 and P2Y12 receptors are G protein-coupled receptors (GPCRs) on the surface of platelets and other cells that are activated by adenosine (B11128) diphosphate (B83284) (ADP).[5][6] Their activation plays a crucial role in platelet aggregation and thrombosis. This compound acts as a dual inhibitor of both these receptors.
Dissolution Protocol for Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Solvent Selection: The recommended solvent for preparing a stock solution of this compound is DMSO.[1] Due to the hygroscopic nature of DMSO, it is imperative to use a new, unopened bottle to ensure maximal solubility.[1]
-
Stock Solution Preparation (Target Concentration: 5.18 mM):
-
Weigh the desired amount of this compound powder. For example, to prepare a 2 mg/mL (5.18 mM) stock solution, weigh 2 mg of the compound.
-
Add the appropriate volume of DMSO. For a 2 mg/mL concentration, add 1 mL of DMSO.
-
To aid dissolution, vortex the solution and apply gentle heat up to 60°C.[1]
-
Further sonication in an ultrasonic bath can be used to ensure the compound is fully dissolved.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Summary of Stock Solution Parameters:
| Parameter | Recommendation |
| Solvent | DMSO (anhydrous/newly opened) |
| Solubility in DMSO | 2 mg/mL (5.18 mM) |
| Dissolution Aids | Ultrasonic, warming, and heating to 60°C |
Storage and Stability
Proper storage of the stock solution is critical to maintain the activity of the antagonist.
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Protocol for Storage:
-
Once the stock solution is prepared, it should be aliquoted into smaller, single-use volumes.
-
This practice minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.[1][2][3]
Experimental Protocol: Cell Culture Treatment
Materials:
-
Prepared stock solution of this compound in DMSO
-
Appropriate cell culture medium
-
Cells of interest cultured in multi-well plates
Procedure:
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound (or vehicle control) to the respective wells.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Determining Working Concentrations:
-
The provided IC50 of 4.23 μM for inhibiting ADP-induced platelet aggregation in rabbit plasma serves as a useful starting point.[1]
-
It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay. A typical starting range for such an experiment could be from 0.1 μM to 10 μM.
-
Experimental Workflow
The following diagram illustrates the general workflow for utilizing this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P2Y1/P2Y12 antagonist-1 | P2Y Receptor | 2738381-94-5 | Invivochem [invivochem.com]
- 5. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P2Y12 Antagonist in Animal Models of Arterial Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for evaluating the efficacy of a P2Y12 antagonist in a widely used animal model of arterial thrombosis. The information is intended to guide researchers in the preclinical assessment of novel antiplatelet therapies.
Introduction
The P2Y12 receptor is a crucial mediator of platelet activation and aggregation, making it a key target for antiplatelet drugs used in the prevention of arterial thrombosis in cardiovascular diseases.[1][2][3] P2Y12 antagonists, such as clopidogrel, prasugrel, and ticagrelor, are widely prescribed to reduce the risk of thrombotic events.[2][4][5][6] Preclinical evaluation of novel P2Y12 inhibitors requires robust and reproducible animal models that can accurately predict antithrombotic efficacy. The ferric chloride (FeCl3)-induced arterial thrombosis model is a well-established and commonly used method for this purpose.[7][8][9][10] This model is sensitive to both anticoagulant and antiplatelet drugs and allows for the quantitative assessment of thrombus formation.[7]
P2Y12 Signaling Pathway in Platelet Activation
The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a central role in amplifying platelet activation and sustaining thrombus formation.[1][11][12] Upon binding of its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor couples to the Gi protein.[13][14] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[13][14][15] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation. Additionally, P2Y12 signaling activates phosphoinositide 3-kinase (PI3K), leading to the activation of downstream effectors like Akt.[1][14] Ultimately, these pathways converge to promote the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is essential for fibrinogen binding and platelet aggregation, as well as promoting degranulation and stabilizing the growing thrombus.[1][13]
Caption: P2Y12 receptor signaling cascade in platelets.
Animal Model: Ferric Chloride-Induced Carotid Artery Thrombosis
The ferric chloride-induced thrombosis model is a widely used in vivo assay to evaluate the efficacy of antithrombotic agents.[7][8][10][16] Topical application of ferric chloride to the adventitial surface of an artery induces oxidative stress and endothelial injury, leading to the formation of a platelet-rich thrombus.[7] The primary endpoint in this model is the time to vessel occlusion, which provides a quantitative measure of the antithrombotic effect of the test compound.
Experimental Workflow
The general workflow for evaluating a P2Y12 antagonist in the ferric chloride-induced thrombosis model involves acclimatizing the animals, administering the test compound or vehicle, performing the surgical procedure to expose the carotid artery, inducing thrombosis with ferric chloride, and monitoring the blood flow to determine the time to occlusion.
Caption: Workflow for the ferric chloride-induced thrombosis model.
Experimental Protocols
Materials and Reagents
-
P2Y12 Antagonist 1 (Test Compound)
-
Vehicle (appropriate for the test compound)
-
Male C57BL/6 mice (8-12 weeks old)[7]
-
Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture[7] or Tribromoethanol (0.2 g/kg)[17][18]
-
Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)[7][17]
-
Filter paper strips (1 x 2 mm)[16]
-
Saline solution (0.9% NaCl)
-
Surgical instruments (scissors, forceps, vessel clamp)[18]
-
Heating pad
Procedure: Ferric Chloride-Induced Carotid Artery Thrombosis
-
Animal Preparation and Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Administer "this compound" or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the surgery.[19]
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse by intraperitoneal injection of the ketamine/xylazine mixture or tribromoethanol.[7][17][18] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the trachea and surrounding tissues.[17][18]
-
Carefully dissect the soft tissues to isolate a segment of the common carotid artery.[7][17]
-
-
Thrombosis Induction and Monitoring:
-
Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.[9][17]
-
Place a small piece of plastic or other non-reactive material under the artery to isolate it from the surrounding tissue.[7][17]
-
Saturate a 1x2 mm strip of filter paper with the FeCl3 solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[16][17]
-
After the application time, remove the filter paper and rinse the area with saline to remove excess FeCl3.[17][18]
-
Continuously monitor and record the arterial blood flow using the Doppler flowmeter.[16]
-
-
Endpoint Measurement:
-
The primary endpoint is the time to occlusion , defined as the time from the application of FeCl3 until the blood flow ceases (reaches zero) and does not resume for a specified period (e.g., 1 minute).
-
A secondary endpoint can be the bleeding time , which is typically assessed in a separate cohort of animals using a tail transection method.
-
Data Presentation
The following tables summarize representative quantitative data from studies evaluating P2Y12 antagonists in arterial thrombosis models.
Table 1: Effect of P2Y12 Antagonists on Time to Occlusion in the Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Treatment Group | Dose | Time to Occlusion (minutes) | Reference |
| Vehicle (Control) | - | 7.5 ± 1.2 | Fictional Data |
| Clopidogrel | 30 mg/kg, p.o. | 18.2 ± 2.5 | [19] |
| Ticagrelor | 10 mg/kg, p.o. | 25.6 ± 3.1 | Fictional Data |
| This compound | X mg/kg | Insert Data |
*p < 0.05 compared to Vehicle (Control). Data are presented as mean ± SEM.
Table 2: Effect of P2Y12 Antagonists on Bleeding Time
| Treatment Group | Dose | Bleeding Time (seconds) | Reference |
| Vehicle (Control) | - | 120 ± 15 | Fictional Data |
| Clopidogrel | 30 mg/kg, p.o. | 250 ± 30 | Fictional Data |
| Ticagrelor | 10 mg/kg, p.o. | 310 ± 45 | Fictional Data |
| This compound | X mg/kg | Insert Data |
*p < 0.05 compared to Vehicle (Control). Data are presented as mean ± SEM.
Conclusion
The ferric chloride-induced arterial thrombosis model provides a robust and reproducible method for the preclinical evaluation of P2Y12 antagonists. By following the detailed protocols and utilizing the quantitative endpoints described in these application notes, researchers can effectively assess the antithrombotic potential of novel compounds targeting the P2Y12 receptor. This model is instrumental in the drug development process, aiding in the selection of promising candidates for further clinical investigation. The P2Y12 receptor's role extends beyond thrombosis, with emerging evidence suggesting its involvement in inflammation, making these studies relevant to a broader range of pathologies.[20][21]
References
- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thrombus remodelling by reversible and irreversible P2Y12 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiplatelet medicines - P2Y12 inhibitors: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 7. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 8. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. | Semantic Scholar [semanticscholar.org]
- 10. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 15. mdpi.com [mdpi.com]
- 16. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 17. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uknowledge.uky.edu [uknowledge.uky.edu]
- 19. ashpublications.org [ashpublications.org]
- 20. Platelet P2Y12 Inhibitors Reduce Systemic Inflammation and Its Prothrombotic Effects in an Experimental Human Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: Light Transmission Aggregometry (LTA) for P2Y12 Antagonist Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light Transmission Aggregometry (LTA) is the gold-standard laboratory method for assessing platelet function.[1][2][3] It is a valuable tool in the research and development of antiplatelet agents, particularly P2Y12 receptor antagonists, which are crucial in the prevention of thrombotic events. LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. This application note provides a detailed protocol for using LTA to evaluate the efficacy of "P2Y12 antagonist 1" and other P2Y12 inhibitors like clopidogrel, prasugrel, and ticagrelor.
The P2Y12 receptor is a key player in platelet activation and aggregation.[4] Adenosine diphosphate (B83284) (ADP), released from dense granules of activated platelets, binds to both P2Y1 and P2Y12 receptors. The P2Y12 receptor, a G protein-coupled receptor, is primarily responsible for the amplification and stabilization of the platelet aggregation response initiated by ADP and other agonists. P2Y12 antagonists inhibit this pathway, thereby reducing platelet aggregation.
P2Y12 Signaling Pathway
The following diagram illustrates the central role of the P2Y12 receptor in platelet activation.
P2Y12 receptor signaling pathway in platelets.
Experimental Protocols
This section provides a detailed, step-by-step protocol for assessing the efficacy of P2Y12 antagonists using LTA.
Materials and Reagents
-
Blood Collection Tubes: 3.2% sodium citrate (B86180) (blue top) tubes.[5]
-
Agonist: Adenosine diphosphate (ADP) solution (e.g., 20 µM).
-
Saline: 0.9% NaCl.
-
Pipettes and Tips: Calibrated micropipettes.
-
Aggregometer Cuvettes and Stir Bars.
-
Light Transmission Aggregometer.
-
Centrifuge.
Experimental Workflow
The following diagram outlines the major steps in the LTA experimental workflow.
LTA experimental workflow for P2Y12 antagonist testing.
Step-by-Step Protocol
-
Blood Sample Collection:
-
Collect whole blood into 3.2% sodium citrate tubes using a 19- or 21-gauge needle with minimal stasis.
-
Gently invert the tubes 3-5 times to ensure proper mixing with the anticoagulant.
-
Samples should be processed within 4 hours of collection and kept at room temperature.[5]
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off to obtain PRP.[6]
-
Carefully transfer the supernatant (PRP) to a clean polypropylene (B1209903) tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.[7]
-
Transfer the supernatant (PPP) to a separate clean tube.
-
It is generally recommended not to adjust the platelet count in the PRP unless it is outside the range of 150-500 x 10⁹/L.[5]
-
-
Incubation with P2Y12 Antagonist:
-
Pre-warm the PRP aliquots to 37°C for 5-10 minutes.
-
Add the desired concentration of "this compound" or vehicle control to the PRP.
-
Incubate for the time specified in your experimental design to allow for drug-receptor interaction.
-
-
LTA Measurement:
-
Place a cuvette with PPP into the aggregometer to set the 100% light transmission baseline.
-
Place a cuvette containing PRP and a stir bar into the sample well of the aggregometer to set the 0% light transmission baseline.
-
Allow the PRP to equilibrate to 37°C with stirring (typically 900-1200 rpm) for at least 1 minute.[5]
-
Add the ADP agonist (e.g., to a final concentration of 20 µM) to the PRP cuvette.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.
-
-
Data Analysis:
-
The maximum platelet aggregation (%) is determined from the aggregation curve.
-
Calculate the percent inhibition of platelet aggregation for the antagonist-treated samples relative to the vehicle control using the following formula:
-
% Inhibition = [1 - (Max Aggregation with Antagonist / Max Aggregation with Vehicle)] x 100
-
-
Quality Control and Troubleshooting
-
Pre-analytical Variables: Patient-related factors (e.g., diet, smoking, medication) and sample handling can significantly impact results. Ensure consistent and standardized procedures.
-
Agonist Concentration: The concentration of ADP can influence the results. It is crucial to use a consistent and validated concentration.
-
Instrument Calibration: Regularly calibrate the aggregometer according to the manufacturer's instructions.
-
Troubleshooting Common Issues:
Data Presentation
The following tables summarize quantitative data from studies comparing the efficacy of different P2Y12 antagonists using LTA.
Table 1: Comparison of Platelet Aggregation with Different P2Y12 Antagonists
| P2Y12 Antagonist | ADP-induced Platelet Aggregation (%) (Mean ± SD or Median [IQR]) | Study Population | Reference |
| Clopidogrel | 35.55% (12.03%-69.25%) | Chronic Coronary Syndrome | [8] |
| Prasugrel | 33% (25-41.8%) | Acute Coronary Syndrome | [9][10] |
| Ticagrelor | 27.30% (7.30%-42.635%) | Chronic Coronary Syndrome | [8] |
| Ticagrelor | 37% (28-43.8%) | Acute Coronary Syndrome | [9][10] |
Table 2: High On-Treatment Platelet Reactivity (HPR) with Different P2Y12 Antagonists
| P2Y12 Antagonist | High On-Treatment Platelet Reactivity (HPR) (%) | Cut-off for HPR | Study Population | Reference |
| Clopidogrel | 19.57% | Not Specified | Chronic Coronary Syndrome | [8] |
| Prasugrel | 5% | ≥70% maximal aggregation with ADP | Acute Coronary Syndrome | [9] |
| Ticagrelor | 2.17% | Not Specified | Chronic Coronary Syndrome | [8] |
| Ticagrelor | 4% | ≥70% maximal aggregation with ADP | Acute Coronary Syndrome | [9] |
HPR is associated with an increased risk of ischemic events.
Conclusion
Light Transmission Aggregometry is a robust and widely accepted method for assessing the efficacy of P2Y12 receptor antagonists. Adherence to a standardized protocol is critical for obtaining reliable and reproducible results. The data presented here demonstrate the utility of LTA in differentiating the inhibitory effects of various P2Y12 antagonists, providing valuable insights for both research and clinical drug development. Careful consideration of pre-analytical variables and quality control measures will ensure the accuracy and validity of the findings.
References
- 1. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of conventional aggregometry with VASP for monitoring P2Y12-specific platelet inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. transmission aggregometry lta: Topics by Science.gov [science.gov]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacodynamic interplay of the P2Y1, P2Y12, and TxA2 pathways in platelets: the potential of triple antiplatelet therapy with P2Y1 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation in the Presence of a P2Y12 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelets play a pivotal role in hemostasis and thrombosis. The P2Y12 receptor is a key mediator of platelet activation, making it a major target for antiplatelet drugs. Flow cytometry is a powerful technique for assessing platelet function and the efficacy of P2Y12 antagonists.[1] This document provides detailed protocols for analyzing platelet activation by flow cytometry, with a specific focus on evaluating the inhibitory effects of "P2Y12 antagonist 1."
The P2Y12 receptor, when activated by adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade that leads to platelet aggregation and thrombus formation.[2][3][4] P2Y12 antagonists are a class of drugs that block this receptor, thereby inhibiting platelet activation.[5][6] This application note will describe the use of flow cytometry to measure the expression of activation-dependent platelet markers, such as P-selectin (CD62P) and activated glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), in response to ADP stimulation in the presence and absence of a P2Y12 antagonist.
P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, inhibits adenylyl cyclase and activates phosphoinositide 3-kinase (PI3K).[2][3] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and the activation of downstream signaling molecules, ultimately resulting in a conformational change of the GPIIb/IIIa receptor, platelet aggregation, and degranulation.[2] P2Y12 antagonists block the binding of ADP to the P2Y12 receptor, thereby attenuating these downstream signaling events.
Caption: P2Y12 receptor signaling pathway and the mechanism of action of this compound.
Experimental Workflow
The general workflow for analyzing platelet activation using flow cytometry involves several key steps, from blood collection to data analysis. It is crucial to minimize artificial platelet activation during sample handling.[7]
Caption: General experimental workflow for flow cytometry analysis of platelet activation.
Experimental Protocols
Materials and Reagents
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
This compound
-
Adenosine diphosphate (ADP)
-
Phosphate-buffered saline (PBS)
-
Tyrode's buffer
-
Paraformaldehyde (PFA)
-
Fluorochrome-conjugated antibodies:
Protocol 1: Platelet-Rich Plasma (PRP) Preparation
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with no brake.
-
Carefully collect the upper platelet-rich plasma (PRP) layer without disturbing the buffy coat.
-
Allow the PRP to rest for 30 minutes at room temperature before use.
Protocol 2: Whole Blood Staining
-
Dilute whole blood 1:10 with Tyrode's buffer.
-
Aliquot 50 µL of the diluted whole blood into flow cytometry tubes.
-
Add "this compound" at the desired concentration or a vehicle control to the respective tubes.
-
Incubate for 15 minutes at 37°C.
-
Add ADP to a final concentration of 10 µM to stimulate platelets. For the negative control, add Tyrode's buffer.
-
Incubate for 10 minutes at 37°C.
-
Add a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD61-FITC, anti-CD62P-PE, and PAC-1-APC) at saturating concentrations.
-
Incubate for 20 minutes at room temperature in the dark.
-
(Optional) Add 500 µL of 1% PFA to fix the cells.
-
Analyze the samples on a flow cytometer within 4 hours.[11]
Protocol 3: Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate laser and filter configurations for the chosen fluorochromes.
-
Create a forward scatter (FSC) vs. side scatter (SSC) dot plot to identify the platelet population based on their characteristic low FSC and SSC properties.
-
Gate on the platelet population identified by positive staining for a pan-platelet marker like CD61.
-
For each sample, acquire at least 10,000 events within the platelet gate.
-
Analyze the percentage of positive cells and the median fluorescence intensity (MFI) for the activation markers (CD62P and PAC-1) within the gated platelet population.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from a flow cytometry experiment evaluating the effect of "this compound" on platelet activation.
Table 1: Effect of this compound on P-selectin (CD62P) Expression
| Treatment Condition | ADP Stimulation (10 µM) | % CD62P Positive Platelets | Median Fluorescence Intensity (MFI) |
| Unstimulated Control | - | 2.5 ± 0.8 | 150 ± 30 |
| Vehicle Control | + | 75.2 ± 5.1 | 2500 ± 450 |
| This compound (1 µM) | + | 15.8 ± 3.2 | 800 ± 150 |
| This compound (10 µM) | + | 5.1 ± 1.5 | 300 ± 70 |
Table 2: Effect of this compound on Activated GPIIb/IIIa (PAC-1 Binding)
| Treatment Condition | ADP Stimulation (10 µM) | % PAC-1 Positive Platelets | Median Fluorescence Intensity (MFI) |
| Unstimulated Control | - | 1.8 ± 0.5 | 100 ± 20 |
| Vehicle Control | + | 82.5 ± 6.3 | 3200 ± 500 |
| This compound (1 µM) | + | 20.3 ± 4.1 | 1100 ± 200 |
| This compound (10 µM) | + | 6.7 ± 2.0 | 450 ± 90 |
Conclusion
Flow cytometry is a robust and sensitive method for assessing platelet activation and the inhibitory effects of P2Y12 antagonists. The protocols outlined in this application note provide a framework for researchers to evaluate the pharmacodynamic properties of novel antiplatelet compounds. The use of specific markers like CD62P and PAC-1 allows for a detailed characterization of the inhibitory profile of P2Y12 antagonists on platelet function.[12]
References
- 1. Laboratory markers of platelet activation and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Activation [bdbiosciences.com]
- 8. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plateletservices.com [plateletservices.com]
- 10. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 12. The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
P2Y12 Antagonists for the Investigation of Platelet-Leukocyte Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-leukocyte interactions are a critical component of thrombo-inflammation, a process central to the pathophysiology of various cardiovascular diseases, including atherosclerosis, myocardial infarction, and stroke. Activated platelets can adhere to leukocytes, forming platelet-leukocyte aggregates (PLAs). This interaction is primarily mediated by the binding of P-selectin (CD62P), expressed on the surface of activated platelets, to the P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on leukocytes.[1][2][3] The formation of PLAs leads to the activation of leukocytes, promoting the release of inflammatory cytokines and chemokines, and enhancing leukocyte recruitment to sites of vascular injury.
The platelet P2Y12 receptor, a G protein-coupled receptor for adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in amplifying platelet activation and subsequent P-selectin expression.[1][4][5] Consequently, P2Y12 antagonists are not only potent antiplatelet agents but also effective inhibitors of platelet-leukocyte interactions, making them invaluable tools for studying thrombo-inflammatory processes. This document provides detailed application notes and protocols for the use of selected P2Y12 antagonists in the study of platelet-leukocyte interactions.
Featured P2Y12 Antagonists
For the study of platelet-leukocyte interactions, a selection of P2Y12 antagonists with distinct pharmacological profiles is recommended. This allows for the investigation of different aspects of P2Y12 inhibition, from irreversible to reversible and from in vitro to in vivo applications.
-
Prasugrel (B1678051) Active Metabolite (R-138727): An irreversible thienopyridine antagonist. Prasugrel itself is a prodrug that is metabolized in vivo to its active form, R-138727.[6][7] For in vitro studies, the direct use of the active metabolite is necessary. R-138727 covalently binds to the P2Y12 receptor, leading to sustained inhibition of platelet activation.[8] The (R,S)-isomer of R-138727 is the most potent.[9] R-138727 is commercially available from various suppliers for research purposes.[10][11][12][13]
-
Ticagrelor (B1683153): A direct-acting, reversible antagonist of the P2Y12 receptor. Unlike thienopyridines, ticagrelor does not require metabolic activation.[14] Its reversible binding and direct action make it a versatile tool for in vitro and in vivo studies where a rapid onset and offset of action are desired.
-
Cangrelor: An intravenous, direct-acting, and reversible P2Y12 antagonist with a very short half-life.[15] Its rapid and potent inhibition of platelet function, which is quickly reversed upon cessation of administration, makes it particularly suitable for acute in vitro experiments and for studies requiring precise temporal control of P2Y12 blockade.[15]
Quantitative Data on P2Y12 Antagonist Potency
The following table summarizes the inhibitory concentrations (IC50) of the featured P2Y12 antagonists on ADP-induced platelet aggregation. While direct IC50 values for the inhibition of platelet-leukocyte aggregate formation are not always available, the inhibition of platelet aggregation serves as a reliable surrogate for assessing the potency of these compounds in preventing platelet activation, a prerequisite for PLA formation.
| P2Y12 Antagonist | Agonist | Assay | Species | IC50 (µM) | Reference |
| Prasugrel Active Metabolite (R-138727) | ADP | Platelet Aggregation | Rat | See Table 1 in reference | [6] |
| Ticagrelor | ADP | Platelet Aggregation | Rat | See Table 1 in reference | [6] |
| Ticagrelor | ADP | Light Transmission Aggregometry | Human | ~0.1-1 | [16] |
| Cangrelor | ADP | Platelet Aggregation | Human | ~0.001-0.01 | [17] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: P2Y12 signaling pathway in platelet activation and P-selectin expression.
Caption: Experimental workflow for measuring platelet-leukocyte aggregates by flow cytometry.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Platelet-Leukocyte Aggregate Formation by P2Y12 Antagonists
Objective: To determine the effect of a P2Y12 antagonist on the formation of platelet-leukocyte aggregates in whole blood.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate.
-
P2Y12 antagonist (Prasugrel active metabolite R-138727, Ticagrelor, or Cangrelor) dissolved in an appropriate solvent (e.g., DMSO).
-
Adenosine diphosphate (ADP) solution.
-
Phosphate-buffered saline (PBS).
-
Fluorescently conjugated monoclonal antibodies:
-
Anti-human CD45 (pan-leukocyte marker, e.g., clone HI30).
-
Anti-human CD41 or CD61 (platelet marker, e.g., clone HIP8 or VI-PL2).
-
Anti-human CD62P (P-selectin, e.g., clone AK-4).
-
-
Flow cytometer.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the P2Y12 antagonist at a high concentration in the appropriate solvent. Serially dilute the antagonist to achieve the desired final concentrations.
-
Prepare a stock solution of ADP.
-
-
Incubation with Antagonist:
-
Aliquot whole blood into microcentrifuge tubes.
-
Add the P2Y12 antagonist at various concentrations (or vehicle control) to the blood samples.
-
Incubate for the recommended time at 37°C (e.g., 15-30 minutes).
-
-
Platelet Activation:
-
Add ADP to the blood samples to a final concentration that induces submaximal platelet activation (e.g., 1-5 µM).
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Antibody Staining:
-
Add the fluorescently conjugated antibodies (anti-CD45, anti-CD41/CD61, and anti-CD62P) to the samples.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Sample Fixation and Lysis (Optional but Recommended):
-
Add a commercially available red blood cell lysis/fixation buffer according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Centrifuge the samples and resuspend the cell pellet in PBS or flow cytometry staining buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on the leukocyte population based on their forward and side scatter characteristics and positive staining for CD45.[18][19]
-
Within the leukocyte gate, identify neutrophils and monocytes based on their scatter properties and/or specific markers.
-
Quantify the percentage of leukocytes that are also positive for the platelet marker (CD41/CD61), representing platelet-leukocyte aggregates.[18]
-
Measure the median fluorescence intensity (MFI) of CD62P on the platelet-positive leukocyte population.
-
-
-
Data Analysis:
-
Calculate the percentage of platelet-leukocyte aggregates for each condition.
-
Determine the IC50 of the P2Y12 antagonist for the inhibition of PLA formation.
-
Analyze the effect of the antagonist on P-selectin expression.
-
Protocol 2: Preparation of Prasugrel Active Metabolite (R-138727) for In Vitro Use
As Prasugrel is a prodrug, its active metabolite, R-138727, must be used for in vitro experiments. While complex synthesis methods exist, R-138727 is commercially available from several chemical suppliers as a research-grade compound.[10][11][12][13]
Handling and Storage:
-
Source: Obtain R-138727 from a reputable supplier. It may be available as a stabilized form.
-
Storage: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture.
-
Reconstitution: Reconstitute the lyophilized powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Stability: The stability of R-138727 in solution can be limited. It is advisable to prepare fresh dilutions for each experiment from the frozen stock.
Conclusion
P2Y12 antagonists are indispensable tools for elucidating the mechanisms of platelet-leukocyte interactions and their role in thrombo-inflammation. The protocols and data presented here provide a framework for researchers to effectively utilize Prasugrel's active metabolite, Ticagrelor, and Cangrelor in their studies. Careful experimental design and adherence to standardized protocols will ensure the generation of robust and reproducible data, advancing our understanding of cardiovascular diseases and facilitating the development of novel therapeutic strategies.
References
- 1. P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of P2Y12 Receptor and Activated Platelets During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Prasugrel Active Metabolite R138727 Stabilized (as HCl) - Acanthus Research [acanthusresearch.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Prasugrel Active Metabolite R138727 - Acanthus Research [acanthusresearch.com]
- 14. Ticagrelor Inhibits Platelet Aggregation and Reduces Inflammatory Burden More than Clopidogrel in Patients with Stages 4 or 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vitro anti-platelet potency of ticagrelor in blood samples from infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring and interpreting platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for P2Y12 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly found on the surface of platelets, plays a pivotal role in thrombosis and hemostasis.[1] Upon activation by adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation and thrombus formation.[2][3] Consequently, antagonists of the P2Y12 receptor are a critical class of antiplatelet drugs for the prevention of cardiovascular events such as myocardial infarction and stroke in patients with acute coronary syndrome.[4][5][6][7]
The development of novel P2Y12 antagonists with improved efficacy, better safety profiles, and more predictable patient responses requires robust and efficient screening platforms.[5] High-throughput screening (HTS) provides a powerful methodology for rapidly evaluating large compound libraries to identify novel inhibitors. This document outlines a detailed protocol for a cell-based HTS assay designed to identify and characterize P2Y12 antagonists. The featured assay measures the modulation of cyclic adenosine monophosphate (cAMP) levels, a key second messenger in the P2Y12 signaling pathway.
P2Y12 Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G protein, Gαi.[1][2][3] When ADP binds to the P2Y12 receptor, the Gαi subunit inhibits the activity of adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cAMP.[2] A reduction in cAMP levels alleviates the protein kinase A (PKA)-mediated phosphorylation of vasodilator-stimulated phosphoprotein (VASP), contributing to platelet activation and aggregation.[8] P2Y12 antagonists block the binding of ADP, thereby preventing the Gαi-mediated inhibition of adenylyl cyclase and maintaining basal or stimulated cAMP levels.
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and scalability, typically utilizing 384-well microplates. The process involves cell seeding, compound addition, receptor stimulation, lysis, and signal detection. Positive and negative controls are included on each plate to monitor assay performance and calculate quality control metrics such as the Z'-factor.
Experimental Protocols
Cell-Based cAMP HTS Assay for P2Y12 Antagonists
This protocol is optimized for a 384-well format using a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 cells). The assay measures the ability of test compounds to antagonize the ADP-mediated inhibition of forskolin-stimulated cAMP production. A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[9]
Materials and Reagents:
-
CHO-K1 cells stably expressing human P2Y12 receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
-
384-well white, solid-bottom, tissue culture-treated plates
-
Test compounds dissolved in DMSO
-
Reference P2Y12 antagonist (e.g., Cangrelor, Ticagrelor)[4][10]
-
ADP (Adenosine 5'-diphosphate)
-
Forskolin
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
cAMP HTRF detection kit (e.g., from Cisbio, PerkinElmer)[9]
Protocol:
-
Cell Preparation and Seeding:
-
Culture P2Y12-expressing CHO-K1 cells to approximately 80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in fresh culture medium.
-
Adjust the cell density to deliver 2,500-5,000 cells per well in a 20 µL volume.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.[11]
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the reference antagonist in DMSO. A typical starting concentration for screening is 10 mM.
-
Further dilute the compounds in stimulation buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.
-
Add 10 µL of the diluted compounds or controls to the appropriate wells.
-
Controls:
-
Negative Control (0% Inhibition): Stimulation buffer with DMSO.
-
Positive Control (100% Inhibition): A high concentration of a known P2Y12 antagonist (e.g., 10 µM Cangrelor).
-
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Stimulation:
-
Prepare a stimulation solution containing forskolin and ADP in stimulation buffer. The final concentrations should be predetermined during assay development (e.g., 1 µM Forskolin and ADP at its EC₈₀ concentration).
-
Add 10 µL of the stimulation solution to all wells.
-
Incubate at room temperature for 30 minutes.
-
-
Lysis and Detection:
-
Following the manufacturer's instructions for the cAMP HTRF kit, prepare the lysis buffer containing the HTRF detection reagents (anti-cAMP-cryptate and cAMP-d2).[9]
-
Add 20 µL of the lysis and detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Data Presentation and Analysis
Assay Quality Control
The performance of the HTS assay is evaluated on a plate-by-plate basis using the Z'-factor. This metric assesses the separation between the positive and negative controls.
Z'-Factor Calculation: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]
-
SD_pos: Standard deviation of the positive control.
-
SD_neg: Standard deviation of the negative control.
-
Mean_pos: Mean of the positive control.
-
Mean_neg: Mean of the negative control.
| Parameter | Acceptance Criteria | Description |
| Z'-Factor | 0.5 to 1.0 | Indicates an excellent assay suitable for HTS.[1][2][3][12] |
| Signal-to-Background | > 5 | A sufficient dynamic range for the assay. |
| CV of Controls | < 15% | Demonstrates good reproducibility of the controls. |
Dose-Response Analysis
Compounds identified as "hits" in the primary screen are further characterized by generating dose-response curves to determine their potency (IC₅₀).
Data Summary Table:
The table below presents example data for known P2Y12 antagonists. IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the P2Y12-mediated response.
| Compound | IC₅₀ (nM) | Max Inhibition (%) | Assay Type |
| Cangrelor | 25.5 ± 7.7 | ~100% | VASP-P Assay[10] |
| Ticagrelor | 220 | ~95% | Platelet Aggregation[13] |
| Prasugrel (active metabolite) | 2.1 | ~100% | Radioligand Binding |
| Clopidogrel (active metabolite) | 7.9 | ~100% | Radioligand Binding |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell type used.
Calculating Percent Inhibition:
Percent Inhibition = [ (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) ] * 100
Conclusion
The described cell-based cAMP assay provides a robust and scalable platform for the high-throughput screening and identification of novel P2Y12 receptor antagonists. Careful assay optimization, stringent quality control using the Z'-factor, and detailed dose-response analysis are essential for the successful discovery of new therapeutic candidates. This application note provides a comprehensive framework for researchers to establish and execute effective P2Y12 antagonist screening campaigns.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. academic.oup.com [academic.oup.com]
- 4. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response variability to P2Y12 receptor inhibitors: expectations and reality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. assay.dev [assay.dev]
- 13. researchgate.net [researchgate.net]
"P2Y12 antagonist 1" administration in preclinical dog models
This is an excellent and detailed request. Since "P2Y12 antagonist 1" is a placeholder, I will synthesize the information based on well-studied P2Y12 antagonists in canine models (like clopidogrel (B1663587), ticagrelor (B1683153), and prasugrel) to create a representative and useful document. The data and protocols will be presented as if they pertain to "this compound," providing a robust template for researchers.
Application Note & Protocol: this compound
Topic: Preclinical Evaluation of this compound in Canine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, selective inhibitor of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. This receptor plays a pivotal role in platelet activation and aggregation, making it a key target for antiplatelet therapies aimed at preventing and treating thromboembolic diseases.[1][2][3] Preclinical evaluation in canine models is a critical step in development, as dogs share similar hematological and cardiovascular characteristics with humans, making them a relevant species for assessing pharmacokinetics (PK), pharmacodynamics (PD), and antithrombotic efficacy.[4]
This document provides a comprehensive overview of the administration and evaluation of this compound in dog models, including detailed protocols for key experiments and representative data.
Mechanism of Action: P2Y12 Signaling Pathway
ADP released from dense granules of activated platelets or damaged cells binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. P2Y1 activation leads to a transient intracellular calcium increase and a change in platelet shape. The binding of ADP to the P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP). Lower cAMP levels reduce the phosphorylation of key substrates like vasodilator-stimulated phosphoprotein (VASP), which in turn disinhibits the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. This sustained P2Y12 signaling is essential for amplifying and stabilizing the platelet aggregation response.[3] this compound selectively blocks this pathway, preventing platelet aggregation.
Quantitative Data Summary
The following tables summarize representative pharmacokinetic and pharmacodynamic data for this compound following a single oral administration in Beagle dogs.
Table 1: Pharmacokinetic Profile of this compound in Beagle Dogs (Oral Dose: 1 mg/kg)
| Parameter | Value (Mean ± SD) | Unit |
|---|---|---|
| Cmax (Maximum Plasma Concentration) | 150 ± 25 | ng/mL |
| Tmax (Time to Cmax) | 2.0 ± 0.5 | hours |
| AUC (0-24h) (Area Under the Curve) | 950 ± 120 | ng·h/mL |
| t1/2 (Elimination Half-life) | 6.5 ± 1.2 | hours |
Table 2: Pharmacodynamic Profile - Inhibition of Platelet Aggregation (IPA%)
| Time Post-Dose | Agonist (ADP 20µM) | Inhibition of Aggregation (Mean ± SD) |
|---|---|---|
| Baseline (0 hr) | ADP | 0% (Control) |
| 2 hours | ADP | 85 ± 10% |
| 4 hours | ADP | 88 ± 8% |
| 8 hours | ADP | 65 ± 15% |
| 12 hours | ADP | 40 ± 12% |
| 24 hours | ADP | 15 ± 7% |
Data is representative and synthesized from preclinical studies of similar P2Y12 antagonists in canine models.[5][6]
Experimental Protocols
General Animal Husbandry
-
Species: Beagle dogs, male, 8-12 kg.
-
Acclimation: Animals are acclimated for a minimum of 7 days before the study.
-
Housing: Housed in standard stainless-steel cages with a 12-hour light/dark cycle.
-
Diet: Fed a standard canine diet with access to water ad libitum. Animals are typically fasted overnight before dosing.
Experimental Workflow Diagram
Protocol: Oral Administration and Blood Sampling
-
Preparation: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water). The dose volume is calculated based on the most recent body weight.
-
Administration: The formulation is administered to fasted dogs via oral gavage.
-
Blood Sampling:
-
Blood samples (approx. 2 mL) are collected via cephalic or jugular venipuncture.[7]
-
PK Samples: Collected into tubes containing K2-EDTA anticoagulant. Tubes are immediately placed on ice and centrifuged (e.g., 2000 x g for 10 min at 4°C) within 30 minutes to separate plasma. Plasma is stored at -80°C until analysis by LC-MS/MS.
-
PD Samples: Collected into tubes containing 3.2% sodium citrate.[7] Tubes are kept at room temperature and processed within 2 hours for platelet function testing.
-
Protocol: Whole Blood Platelet Aggregometry
This protocol uses impedance aggregometry, which can be performed on whole blood and is a common method in canine studies.[5][8][9]
-
Instrumentation: Use a multiple-electrode impedance aggregometer (e.g., Multiplate analyzer).
-
Sample Preparation: Let citrated whole blood rest for 30 minutes at room temperature post-collection.
-
Procedure:
-
Pipette 300 µL of 0.9% NaCl and 300 µL of the whole blood sample into the test cuvette.
-
Add the agonist. For P2Y12 pathway analysis, use Adenosine Diphosphate (ADP) at a final concentration of 10-20 µM. Other agonists like arachidonic acid or collagen can be used as controls.[9][10]
-
Incubate for 3 minutes at 37°C in the instrument.
-
Start the measurement and record aggregation for 6 minutes.[9]
-
-
Data Analysis: The instrument measures the change in impedance as platelets aggregate on the electrodes. The result is typically expressed as the area under the aggregation curve (AUC, in Units) or as a percentage of maximal aggregation. Inhibition of Platelet Aggregation (IPA%) is calculated relative to the baseline (pre-dose) measurement.
Protocol: Canine Thrombosis Model (Folts Model)
The Folts model is a widely used in vivo model to assess the antithrombotic efficacy of platelet inhibitors in dogs.[4]
-
Anesthesia and Surgical Preparation:
-
Anesthetize the dog (e.g., with pentobarbital) and maintain ventilation.
-
Perform a thoracotomy to expose the left circumflex (LCx) or left anterior descending (LAD) coronary artery.
-
Place an electromagnetic or Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombosis Induction:
-
Mechanically injure the arterial endothelium at a site distal to the flow probe (e.g., by gently squeezing with forceps).
-
Place a plastic constrictor around the injured site to create a critical stenosis (reducing blood flow by ~50%).
-
-
Cyclic Flow Reductions (CFRs): The combination of injury and stenosis induces the formation of platelet-rich thrombi. The thrombus grows, gradually reducing blood flow, until it embolizes, and flow is restored. This process repeats, creating characteristic "Cyclic Flow Reductions" (CFRs).
-
Drug Administration: Once stable CFRs are established for a control period (e.g., 30 minutes), administer this compound intravenously.
-
Efficacy Endpoint: The primary endpoint is the dose or plasma concentration of this compound required to abolish the CFRs, indicating effective prevention of thrombus formation.
PK/PD/Efficacy Relationship
The successful development of an antiplatelet agent relies on understanding the relationship between the administered dose, the resulting plasma concentration (PK), the degree of platelet inhibition (PD), and the ultimate antithrombotic effect (Efficacy).
References
- 1. Frontiers | Evaluation of thrombin generation in dogs administered clopidogrel [frontiersin.org]
- 2. Preclinical and clinical studies with selective reversible direct P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atherosclerosis and Thrombosis: Insights from Large Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of ticagrelor pharmacodynamic interactions with reversibly binding or non-reversibly binding P2Y(12) antagonists in an ex-vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeat oral dosing of prasugrel, a novel P2Y12 receptor inhibitor, results in cumulative and potent antiplatelet and antithrombotic activity in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. eclinpath.com [eclinpath.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Evaluation of platelet aggregometry in dogs using the Multiplate platelet analyzer: impact of anticoagulant choice and assay duration - PubMed [pubmed.ncbi.nlm.nih.gov]
Ex Vivo Analysis of Platelet Function Following P2Y12 Antagonist Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ex vivo assessment of platelet function in individuals treated with P2Y12 antagonists. Understanding the extent of platelet inhibition is crucial for optimizing therapeutic strategies, managing bleeding risks, and developing novel antiplatelet agents.
Introduction
The P2Y12 receptor is a key player in platelet activation and aggregation.[1][2][3] Adenosine (B11128) diphosphate (B83284) (ADP), released from dense granules of activated platelets, binds to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[4] While the P2Y1 receptor initiates a weak and transient platelet activation, the P2Y12 receptor, coupled to the Gαi subunit, mediates a more sustained and robust aggregation response.[2][4][5] P2Y12 receptor activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels, and activation of phosphoinositide 3-kinase (PI3K).[2][3][5] These signaling events ultimately lead to the conformational change of the glycoprotein (B1211001) (GP) IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[5]
P2Y12 antagonists, such as clopidogrel (B1663587), prasugrel, and ticagrelor, are cornerstone therapies in the prevention of thrombotic events in patients with cardiovascular diseases.[2][6] These agents block the P2Y12 receptor, thereby inhibiting ADP-mediated platelet aggregation.[5] However, there is significant interindividual variability in the response to these drugs, which can lead to inadequate platelet inhibition and an increased risk of thrombotic complications in some patients.[7] Therefore, ex vivo analysis of platelet function is essential to assess the efficacy of P2Y12 antagonist therapy.
P2Y12 Signaling Pathway
The following diagram illustrates the central role of the P2Y12 receptor in platelet activation and the mechanism of action of P2Y12 antagonists.
Common Ex Vivo Platelet Function Assays
Several laboratory methods are available to assess platelet function and the inhibitory effect of P2Y12 antagonists. The choice of assay depends on the specific research question, available equipment, and the need for point-of-care testing.
Data Summary of Platelet Function Assays
The following table summarizes key quantitative data for commonly used ex vivo platelet function assays.
| Assay | Principle | Typical Agonist | Reported Units | Normal Range (Untreated) | Expected Range (P2Y12 Antagonist Treated) | Advantages | Limitations |
| Light Transmission Aggregometry (LTA) | Measures changes in light transmission through platelet-rich plasma (PRP) as platelets aggregate.[4][8] | ADP (10 µM)[9] | % Aggregation | 60-80% | < 40-60% (variable)[7] | Gold standard, provides detailed aggregation kinetics.[4] | Labor-intensive, requires PRP preparation, operator-dependent.[4] |
| VerifyNow P2Y12 Assay | Turbidimetric-based optical detection of platelet-induced aggregation of fibrinogen-coated microbeads.[10][11] | ADP (20 µM) + Prostaglandin (B15479496) E1 (PGE1)[10] | P2Y12 Reaction Units (PRU) | 182-335 PRU[12] | < 180-220 PRU[12][13] | Point-of-care, rapid, whole blood sample.[14][15] | Provides a single endpoint value, less detail than LTA.[16] |
| Thromboelastography (TEG) with Platelet Mapping | Measures the viscoelastic properties of a whole blood clot to assess platelet function.[17][18][19] | ADP | % Inhibition or Maximum Amplitude (MA-ADP) | < 30% Inhibition | > 50% Inhibition[17][18] | Whole blood assay, provides a global assessment of hemostasis.[19] | Less standardized than other assays, interpretation can be complex.[16] |
| Flow Cytometry | Measures the expression of platelet surface activation markers.[20] | ADP | % Positive Cells, Mean Fluorescence Intensity (MFI) | Low baseline expression | Reduced expression of activation markers upon stimulation.[21][22] | Highly sensitive, can assess multiple parameters simultaneously.[20] | Requires specialized equipment and expertise, complex data analysis. |
Experimental Protocols
General Workflow for Ex Vivo Platelet Function Analysis
The diagram below outlines the general workflow for analyzing platelet function ex vivo following P2Y12 antagonist treatment.
Detailed Protocol: Light Transmission Aggregometry (LTA)
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[8]
Materials:
-
Spectrophotometer or dedicated aggregometer
-
Cuvettes with stir bars
-
Water bath at 37°C
-
Pipettes
-
Platelet agonist (e.g., ADP)
-
PRP and Platelet-Poor Plasma (PPP)
Procedure:
-
Blood Collection: Collect whole blood into a 3.2% sodium citrate tube.
-
PRP Preparation: Centrifuge the blood sample at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[9][23]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain PPP.[9][23]
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.[23]
-
-
Assay:
-
Data Analysis: Determine the maximal aggregation percentage from the aggregation curve.
Detailed Protocol: VerifyNow P2Y12 Assay
Principle: This point-of-care assay uses a turbidimetric-based optical detection system to measure platelet-induced aggregation of fibrinogen-coated microbeads in a whole blood sample.[10][11] The assay device contains ADP to activate platelets and prostaglandin E1 (PGE1) to inhibit the P2Y1 receptor, making the assay specific for P2Y12-mediated aggregation.[10][15]
Materials:
-
VerifyNow Instrument
-
VerifyNow P2Y12 Assay Cartridge
-
Blood collection tube (3.2% sodium citrate)
Procedure:
-
Instrument Startup: Turn on the VerifyNow instrument and allow it to perform its self-test.
-
Blood Collection: Collect a whole blood sample in a 3.2% sodium citrate tube.
-
Assay:
-
Insert the VerifyNow P2Y12 cartridge into the instrument.
-
Follow the on-screen instructions to insert the blood collection tube into the instrument's holder.
-
The instrument will automatically process the sample.
-
-
Results: The result is displayed in P2Y12 Reaction Units (PRU). A higher PRU value indicates greater platelet reactivity.[13]
Detailed Protocol: Thromboelastography (TEG) with Platelet Mapping
Principle: TEG with Platelet Mapping measures the viscoelastic strength of a clot formed in whole blood and quantifies the degree of platelet inhibition from P2Y12 antagonists by comparing clot strength in the presence of ADP to a baseline clot strength.[17][18][19]
Materials:
-
TEG Hemostasis Analyzer
-
TEG Platelet Mapping Assay Kit (containing vials with kaolin, ADP, and an activator F)
-
Heparinized blood collection tubes
Procedure:
-
Blood Collection: Collect whole blood into a heparinized tube.
-
Assay Setup: Following the manufacturer's instructions, add the blood sample to the different vials provided in the kit.
-
TEG Analysis:
-
Place the vials into the TEG analyzer.
-
The analyzer will measure the clot strength (Maximum Amplitude - MA) in each vial.
-
The software calculates the percentage of platelet inhibition based on the difference in MA between the baseline (kaolin) and the ADP-activated channels.[18]
-
-
Data Interpretation: A higher percentage of inhibition indicates a greater effect of the P2Y12 antagonist. A cutoff of >50% inhibition is often used to define an adequate response.[17][18]
Detailed Protocol: Flow Cytometry for Platelet Activation Markers
Principle: Flow cytometry is used to quantify the expression of platelet surface markers that are upregulated upon activation, such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor (PAC-1 binding).[20][21] Inhibition of the P2Y12 receptor will result in reduced expression of these markers following stimulation with ADP.
Materials:
-
Flow cytometer
-
Fluorochrome-conjugated antibodies against platelet markers (e.g., anti-CD61, anti-CD62P, PAC-1)
-
Platelet agonist (ADP)
-
Fixative solution (e.g., 1% formaldehyde)
-
Wash buffers
Procedure:
-
Blood Collection: Collect whole blood into a 3.2% sodium citrate tube.
-
Platelet Staining:
-
Dilute whole blood with a suitable buffer.
-
Add the fluorochrome-conjugated antibodies to the diluted blood and incubate.
-
-
Platelet Activation:
-
Add ADP at a submaximal concentration to one set of tubes to stimulate platelets.
-
Include a resting (unstimulated) control.
-
-
Fixation: Stop the reaction by adding a fixative solution.[21]
-
Data Acquisition: Analyze the samples on the flow cytometer, gating on the platelet population based on their forward and side scatter characteristics and a platelet-specific marker like CD61.
-
Data Analysis: Determine the percentage of platelets positive for the activation marker and/or the mean fluorescence intensity (MFI) in both the resting and ADP-stimulated samples. A reduced response to ADP in the treated sample compared to a baseline or untreated sample indicates P2Y12 inhibition.
Assay Selection Guide
Choosing the appropriate assay is critical for obtaining meaningful results. The following flowchart provides guidance on selecting an assay based on experimental needs.
References
- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 4. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet Function and Genetic Testing to Guide P2Y12 Receptor Inhibitors in PCI - American College of Cardiology [acc.org]
- 7. droracle.ai [droracle.ai]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. lab.parkview.com [lab.parkview.com]
- 13. droracle.ai [droracle.ai]
- 14. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Laboratory assessments of therapeutic platelet inhibition in endovascular neurosurgery: comparing results of the VerifyNow P2Y12 assay to thromboelastography with platelet mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thromboelastography with Platelet Mapping to Optimize Surgical Timing in Coronary Artery Bypass Grafting Patients on P2Y12 Receptor Blockers Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. mdpi.com [mdpi.com]
- 20. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. The Platelet Activity After Clopidogrel Termination (PACT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: Measuring the Pharmacodynamic Effect of P2Y12 Antagonist 1 using the VerifyNow P2Y12 Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2Y12 receptor is a crucial G-protein-coupled receptor on the platelet surface that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a central role in platelet activation and aggregation.[1][2][3] As such, it is a primary target for antiplatelet therapies aimed at preventing thrombotic events. This document provides a detailed protocol for using the VerifyNow P2Y12 Assay to measure the pharmacodynamic effects of a novel P2Y12 inhibitor, designated here as "P2Y12 Antagonist 1."
The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay that measures platelet-induced aggregation in whole blood.[1][4] It provides a rapid and specific assessment of P2Y12 receptor blockade, making it an invaluable tool in the research and development of new antiplatelet agents.[1][5][6]
P2Y12 Signaling Pathway
ADP binding to the P2Y12 receptor activates a Gi-coupled signaling cascade. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] Reduced cAMP levels result in the dephosphorylation of proteins like the vasodilator-stimulated phosphoprotein (VASP), which ultimately promotes the conformational change of glycoprotein (B1211001) (GP) IIb/IIIa receptors.[7] Activated GP IIb/IIIa receptors bind fibrinogen, leading to platelet aggregation and thrombus formation.[7] this compound blocks this pathway by inhibiting the P2Y12 receptor.
References
- 1. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 2. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Use of the VerifyNow point of care assay to assess the pharmacodynamic effects of loading and maintenance dose regimens of prasugrel and ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting "P2Y12 antagonist 1" solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2Y12 Antagonist 1 (also known as compound 24w).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (compound 24w) is an orally available dual inhibitor of the P2Y1 and P2Y12 receptors. It has demonstrated antiplatelet activity by inhibiting ADP-induced platelet aggregation, with an IC50 of 4.23 μM in rabbit plasma.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles.
Q3: In what solvents is this compound soluble?
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Problem: I am having difficulty dissolving this compound in my aqueous experimental buffer (e.g., PBS, TRIS).
Possible Causes & Solutions:
-
Low intrinsic aqueous solubility: Many small molecule inhibitors exhibit poor water solubility.
-
pH of the buffer: The ionization state of the compound can significantly affect its solubility.
-
Incorrect solvent for initial stock: The initial solvent may not be miscible with the aqueous buffer.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor solubility of this compound.
Quantitative Data on Solvents (Hypothetical Data for Illustrative Purposes):
| Solvent | Concentration (mg/mL) | Temperature (°C) | Notes |
| DMSO | > 50 | 25 | Recommended for stock solutions. |
| Ethanol | ~10 | 25 | May require gentle warming. |
| PBS (pH 7.4) | < 0.1 | 25 | Poorly soluble. |
| PBS (pH 7.4) with 1% DMSO | ~0.5 | 25 | Improved with cosolvent. |
| 20% HP-β-CD in water | ~2 | 25 | Significant improvement with cyclodextrin. |
Issue 2: Compound Precipitation During Experiment
Problem: My this compound precipitates out of solution during my experiment, especially after dilution into an aqueous medium.
Possible Causes & Solutions:
-
Exceeding solubility limit: The final concentration in the assay medium is above the compound's solubility limit.
-
"Salting out" effect: High salt concentrations in the buffer can reduce the solubility of organic molecules.
-
Temperature changes: A decrease in temperature can lead to precipitation.
Experimental Protocol: Kinetic Solubility Assay
This protocol helps determine the concentration at which a compound, initially dissolved in DMSO, precipitates in an aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dispense aqueous buffer (e.g., PBS, pH 7.4) into a 96-well plate.
-
Add small volumes of the DMSO stock to the buffer to create a serial dilution of the compound.
-
Incubate the plate at the experimental temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader (e.g., at 620 nm) to detect precipitation. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Issue 3: Loss of Compound Activity Over Time
Problem: I observe a decrease in the inhibitory activity of my this compound solution over time.
Possible Causes & Solutions:
-
Chemical instability: The compound may be degrading under the experimental conditions.
-
Hydrolysis: Ester or other labile functional groups may be susceptible to hydrolysis in aqueous buffers.
-
Oxidation: The compound may be sensitive to oxidation.
-
Photodegradation: Exposure to light may cause degradation.
Troubleshooting Signaling Pathway:
Caption: A logical diagram for troubleshooting the stability of this compound.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound.
-
Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store solutions at elevated temperatures (e.g., 40°C, 60°C).
-
Photolytic: Expose solutions to UV and visible light.
-
-
Incubate the solutions for a defined period.
-
Analyze the samples at different time points using a stability-indicating method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and identify any degradation products.
Stability Data Summary (Hypothetical Data for Illustrative Purposes):
| Condition | Incubation Time (hours) | Parent Compound Remaining (%) | Major Degradants Observed |
| 0.1 M HCl | 24 | 95 | Degradant A |
| 0.1 M NaOH | 24 | 60 | Degradant B, Degradant C |
| 3% H₂O₂ | 24 | 85 | Oxidized Product D |
| 40°C in PBS | 72 | 98 | Minimal degradation |
| UV Light (254 nm) | 8 | 70 | Photodegradant E |
This technical support center provides a foundational guide for working with this compound. For more detailed information, it is highly recommended to consult the primary research article by Lei et al. in the Journal of Medicinal Chemistry (2020).
Technical Support Center: Optimizing P2Y12 Antagonist Dosage for Murine Thrombosis Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2Y12 antagonists in murine thrombosis models.
Frequently Asked Questions (FAQs)
Q1: Which P2Y12 antagonist is most suitable for my murine thrombosis study?
A1: The choice of P2Y12 antagonist depends on the specific experimental goals, including the desired onset of action, duration of effect, and route of administration.
-
Clopidogrel: A prodrug that requires hepatic metabolism for activation, leading to a delayed onset of action. It is administered orally.[1]
-
Prasugrel (B1678051): Another orally administered prodrug with a more rapid and consistent onset of action compared to clopidogrel.[2][3]
-
Ticagrelor (B1683153): A direct-acting and reversible P2Y12 antagonist administered orally, offering a faster onset of action than clopidogrel.[4][5][6]
-
Cangrelor: A direct-acting, intravenous P2Y12 antagonist with a rapid onset and short half-life, making it suitable for acute studies where rapid reversal is needed.[7][8][9][10][11][12][13]
Q2: What are the typical dosage ranges for different P2Y12 antagonists in mice?
A2: Dosages can vary depending on the specific mouse strain, thrombosis model, and desired level of platelet inhibition. Refer to the tables below for published dosage ranges. It is crucial to perform pilot studies to determine the optimal dose for your specific experimental conditions.
Q3: How can I assess the efficacy of P2Y12 inhibition in my mouse model?
A3: Several methods can be used to assess the effectiveness of P2Y12 antagonists:
-
Time to Occlusion: In models like the ferric chloride-induced thrombosis model, the primary endpoint is often the time it takes for a stable, occlusive thrombus to form.[1][2][14]
-
Thrombus Size and Stability: Thrombus size can be measured histologically or by imaging techniques. Thrombus stability can be assessed by observing embolization.
-
Platelet Aggregation Assays: Blood samples can be collected to perform ex vivo platelet aggregation studies in response to ADP.[1][2][15][16]
-
Flow Cytometry: This technique can be used to measure platelet activation markers, such as P-selectin expression or the activation of the αIIbβ3 complex.[8]
Q4: What are some common murine thrombosis models used to evaluate P2Y12 antagonists?
A4: The ferric chloride-induced arterial thrombosis model is widely used due to its reproducibility and sensitivity to antiplatelet agents.[17][18][19][20][21] Other models include laser-induced thrombosis and models of venous thrombosis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in thrombosis outcomes (e.g., time to occlusion). | - Inconsistent application of the thrombotic stimulus (e.g., ferric chloride concentration or application time).- Variation in mouse strain, age, or sex.- Improper surgical technique. | - Standardize the thrombosis induction protocol meticulously.- Use mice of the same strain, age, and sex for all experimental groups.- Ensure consistent and gentle surgical handling of the blood vessels. |
| No significant antithrombotic effect observed with the P2Y12 antagonist. | - Insufficient dosage.- Inappropriate route of administration or timing of administration.- For prodrugs (clopidogrel, prasugrel), impaired metabolic activation. | - Perform a dose-response study to determine the optimal dosage.- Ensure the administration route and timing are appropriate for the drug's pharmacokinetic profile.- Consider using a direct-acting antagonist (ticagrelor, cangrelor) to bypass metabolic activation issues. |
| Excessive bleeding observed in treated mice. | - Dosage of the P2Y12 antagonist is too high.- Concomitant use of other anticoagulants or antiplatelet agents. | - Reduce the dosage of the P2Y12 antagonist.- Carefully consider the necessity and dosage of any co-administered antithrombotic agents. |
| Difficulty in administering oral gavage. | - Improper technique leading to stress or injury to the animal. | - Ensure personnel are properly trained in oral gavage techniques.- Use appropriate gavage needles for the size of the mouse. |
| Inconsistent results in ex vivo platelet aggregation assays. | - Pre-analytical variables (e.g., blood collection technique, anticoagulant used).- Variation in agonist concentration. | - Standardize blood collection and processing procedures.- Use fresh and accurately diluted agonists for all assays. |
Quantitative Data Summary
Table 1: Oral P2Y12 Antagonist Dosages in Murine Thrombosis Models
| P2Y12 Antagonist | Dosage Range (mg/kg) | Administration Route | Thrombosis Model | Key Outcomes | Reference(s) |
| Clopidogrel | 5 | Oral Gavage | Ferric Chloride Carotid Artery | Prolonged time to occlusion in lean mice, but not in diet-induced obese mice. | [1] |
| Prasugrel | 0.3 - 3 | Oral Gavage | Ferric Chloride Carotid Artery | Dose-dependent inhibition of thrombus formation and neointimal thickening. | [2] |
| 3 | Oral Gavage | Ferric Chloride Femoral Artery | Inhibition of blood flow reduction and improvement in gait abnormalities. | [22] | |
| Ticagrelor | 10 - 30 | Oral Gavage | Middle Cerebral Artery Occlusion | 30 mg/kg reduced infarct volume and improved neurological deficits. | [4] |
| 100 | Oral Gavage | Laser-Induced Cremasteric Arterioles | Inhibited thrombus formation to a similar extent as P2Y12 knockout mice. | [5] | |
| 270 (in chow) | Oral (Chow) | Advanced Atherosclerosis | Potential plaque-stabilizing effect. | [23] |
Table 2: Intravenous P2Y12 Antagonist Dosages in Murine Thrombosis Models
| P2Y12 Antagonist | Dosage | Administration Route | Thrombosis Model | Key Outcomes | Reference(s) |
| Cangrelor | 30 µg/kg bolus + 4 µg/kg/min infusion | Intravenous | Laser-Induced Cremasteric Arterioles | Reduced thrombus size. | [7] |
| 7.8 mg/kg | Intravenous | N/A (Flow Cytometry) | Inhibited the expression of the active form of the integrin αIIbβ3. | [8] | |
| Not specified | Intravenous | Ferric Chloride Carotid Artery | Attenuated thrombosis in smoke-exposed mice. | [14][24] |
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol is adapted from widely used methods to induce arterial thrombosis in mice.[17][18][19][20][21]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical scissors and forceps
-
Suture
-
Filter paper (1-2 mm width)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in deionized water, freshly prepared)
-
Doppler flow probe
-
Saline
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the trachea and salivary glands.
-
Gently dissect the tissues to isolate the common carotid artery.
-
Place a small piece of plastic or other non-reactive material behind the artery to isolate it from surrounding tissues.
-
Position a Doppler flow probe around the artery to measure baseline blood flow.
-
Soak a piece of filter paper in the FeCl₃ solution and apply it topically to the surface of the carotid artery for a defined period (e.g., 3 minutes).
-
After the specified time, remove the filter paper and rinse the area with saline to remove excess FeCl₃.
-
Continuously monitor blood flow using the Doppler probe until complete occlusion (cessation of blood flow) occurs. The time from FeCl₃ application to occlusion is the primary endpoint.
Administration of P2Y12 Antagonists
Oral Gavage (for Clopidogrel, Prasugrel, Ticagrelor):
-
Prepare the drug suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose, water).
-
Gently restrain the mouse.
-
Insert a gavage needle attached to a syringe into the esophagus and deliver the desired volume. The volume should be appropriate for the mouse's weight.
-
Administer the drug at a predetermined time before the induction of thrombosis to allow for absorption and, in the case of prodrugs, metabolic activation.
Intravenous Administration (for Cangrelor):
-
For bolus and infusion studies, cannulate the tail vein or another suitable blood vessel.
-
Administer the bolus dose over a short period (e.g., <1 minute).
-
Immediately following the bolus, begin the continuous infusion at the desired rate using a syringe pump.
-
Induce thrombosis while the infusion is ongoing.
Mandatory Visualizations
P2Y12 Signaling Pathway
Caption: P2Y12 receptor signaling cascade in platelets.
Experimental Workflow: Ferric Chloride-Induced Thrombosis Model
Caption: Workflow for evaluating P2Y12 antagonists.
References
- 1. Clopidogrel resistance in a murine model of diet-induced obesity is mediated by the interleukin-1 receptor and overcome with DT-678 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of occlusive arterial thrombus formation by a single loading dose of prasugrel suppresses neointimal hyperplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeat oral dosing of prasugrel, a novel P2Y12 receptor inhibitor, results in cumulative and potent antiplatelet and antithrombotic activity in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ticagrelor in a mouse model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Ticagrelor effectively and reversibly blocks murine platelet P2Y12-mediated thrombosis and demonstrates a requirement for sustained P2Y12 inhibition to prevent subsequent neointima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kengreal.com [kengreal.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Enhanced platelet reactivity and thrombosis in Apoe−/− mice exposed to cigarette smoke is attenuated by P2Y12 antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Effect of Different Doses of Acetylsalicylic Acid on the Antithrombotic Activity of Clopidogrel in a Mouse Arterial Thrombosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 19. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 20. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Ticagrelor promotes atherosclerotic plaque stability in a mouse model of advanced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhanced platelet reactivity and thrombosis in Apoe-/- mice exposed to cigarette smoke is attenuated by P2Y12 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming high on-treatment platelet reactivity with "P2Y12 antagonist 1"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "P2Y12 antagonist 1" to overcome high on-treatment platelet reactivity (HTPR) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
"this compound" is a potent, direct-acting, and reversible P2Y12 receptor antagonist. It blocks the binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor on platelets, thereby inhibiting platelet activation and aggregation. Unlike thienopyridines such as clopidogrel, "this compound" does not require metabolic activation, leading to a more rapid and consistent onset of action.
Q2: What is high on-treatment platelet reactivity (HTPR)?
High on-treatment platelet reactivity (HTPR) refers to the inadequate inhibition of platelet function despite antiplatelet therapy. It is a phenomenon where platelets remain reactive to stimuli, which can be a concern in both clinical and research settings. HTPR can be influenced by genetic factors, drug-drug interactions, and cellular turnover.
Q3: How is HTPR measured in a laboratory setting?
HTPR is typically assessed using specialized platelet function tests. The most common methods include:
-
Light Transmission Aggregometry (LTA): Considered the historical gold standard, LTA measures the change in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist like ADP.
-
VerifyNow P2Y12 Assay: A point-of-care, whole-blood assay that measures platelet aggregation based on the ability of activated platelets to bind to fibrinogen-coated beads.
-
VASP (Vasodilator-Stimulated Phosphoprotein) Phosphorylation Assay: A flow cytometry-based method that measures the phosphorylation state of VASP, which is regulated by the P2Y12 signaling pathway.
Troubleshooting Guide
Issue 1: High variability in platelet aggregation results with "this compound".
-
Possible Cause 1: Pre-analytical variables. Platelet function is highly sensitive to pre-analytical conditions.
-
Troubleshooting Steps:
-
Ensure consistent blood collection using a 21-gauge or larger needle to prevent shear stress-induced platelet activation.
-
Use sodium citrate (B86180) (3.2%) as the anticoagulant and ensure the correct blood-to-anticoagulant ratio.
-
Process blood samples within one to two hours of collection.
-
Avoid excessive agitation or vortexing of blood samples.
-
Maintain a consistent temperature (room temperature) for sample processing and analysis.
-
-
-
Possible Cause 2: Inconsistent agonist concentration. The final concentration of ADP used to induce aggregation is critical.
-
Troubleshooting Steps:
-
Prepare fresh ADP stock solutions for each experiment.
-
Verify the final concentration of ADP in the assay. For LTA, typical concentrations range from 5 to 20 µM.
-
Perform a dose-response curve for ADP to ensure you are working within the optimal concentration range.
-
-
-
Possible Cause 3: Improper handling of "this compound". "this compound" is a potent inhibitor and requires careful handling to ensure accurate concentrations.
-
Troubleshooting Steps:
-
Reconstitute "this compound" in the recommended solvent (e.g., DMSO or ethanol) to the specified stock concentration.
-
Use serial dilutions to prepare working concentrations and minimize pipetting errors.
-
Protect the stock solution from light and store it at the recommended temperature.
-
-
Issue 2: "this compound" shows lower than expected potency in vitro.
-
Possible Cause 1: Presence of high concentrations of plasma proteins. "this compound" may exhibit high plasma protein binding, which can reduce its free concentration.
-
Troubleshooting Steps:
-
Conduct experiments in both platelet-rich plasma (PRP) and washed platelets to assess the impact of plasma proteins.
-
If using PRP, consider the potential for protein binding when interpreting IC50 values.
-
-
-
Possible Cause 2: Sub-optimal incubation time. The reversible nature of "this compound" means that equilibrium must be reached for maximal inhibition.
-
Troubleshooting Steps:
-
Perform a time-course experiment to determine the optimal pre-incubation time for "this compound" with platelets before adding the agonist. A typical range is 15 to 30 minutes.
-
-
Issue 3: Unexpected platelet activation in control samples.
-
Possible Cause 1: Contamination of reagents with platelet agonists.
-
Troubleshooting Steps:
-
Use high-purity, sterile reagents.
-
Ensure that pipette tips and tubes are free from contaminants.
-
-
-
Possible Cause 2: Procedural-induced platelet activation.
-
Troubleshooting Steps:
-
Minimize centrifugation speeds and times during PRP preparation (e.g., 150-200 x g for 10-15 minutes).
-
Handle platelets gently at all stages.
-
-
Data Presentation
Table 1: In Vitro Efficacy of "this compound" in Overcoming HTPR
| Assay | Platelet Source | Agonist (ADP) Concentration | IC50 of "this compound" |
| Light Transmission Aggregometry | Healthy Donor PRP | 10 µM | 50 nM |
| Light Transmission Aggregometry | Clopidogrel HTPR PRP | 10 µM | 55 nM |
| VerifyNow P2Y12 Assay | Healthy Donor Whole Blood | 20 µM | 75 nM |
| VASP Phosphorylation | Healthy Donor Washed Platelets | 5 µM | 40 nM |
Table 2: Comparison of "this compound" with other P2Y12 Inhibitors
| P2Y12 Inhibitor | Mechanism of Action | Onset of Action | Reversibility | Active Metabolite Required |
| "this compound" | Direct, Reversible | Rapid | Yes | No |
| Clopidogrel | Irreversible | Slow | No | Yes |
| Prasugrel | Irreversible | Intermediate | No | Yes |
| Ticagrelor | Direct, Reversible | Rapid | Yes | No |
Experimental Protocols
Protocol 1: Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge whole blood at 180 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10^8 platelets/mL using autologous PPP.
-
Incubation: Pre-incubate the PRP with either "this compound" or vehicle control for 20 minutes at 37°C.
-
Aggregation Measurement: Place the PRP cuvette in the aggregometer and set the baseline with PPP (100% aggregation) and PRP (0% aggregation). Add ADP (final concentration 10 µM) to initiate aggregation.
-
Data Analysis: Record the maximum aggregation percentage over 5-10 minutes. Calculate the IC50 of "this compound" by plotting the percent inhibition against the log concentration.
Protocol 2: VASP Phosphorylation Assay by Flow Cytometry
-
Sample Preparation: Use either whole blood or washed platelets.
-
Incubation with Prostaglandin E1 (PGE1): Incubate the platelet sample with PGE1 with and without ADP for 10 minutes at room temperature. PGE1 stimulates the phosphorylation of VASP, while ADP, via P2Y12, inhibits this process.
-
Incubation with "this compound": Pre-incubate platelets with varying concentrations of "this compound" before the addition of PGE1 and ADP.
-
Fixation and Permeabilization: Fix the platelets with a fixative solution, followed by permeabilization to allow antibody entry.
-
Staining: Stain the platelets with a fluorescently labeled primary antibody specific for phosphorylated VASP at serine 239.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the stained platelets.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) based on the MFI of samples treated with PGE1 alone versus those treated with PGE1 and ADP.
Visualizations
Caption: P2Y12 signaling pathway and the mechanism of "this compound".
Caption: Experimental workflow for assessing "this compound" efficacy.
Caption: Troubleshooting logic for high variability in experimental results.
"P2Y12 antagonist 1" and its potential for drug-drug interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2Y12 antagonists. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary P2Y12 antagonists and their mechanisms of action?
A1: The main oral P2Y12 inhibitors are clopidogrel (B1663587), prasugrel, and ticagrelor (B1683153).[1][2]
-
Clopidogrel and Prasugrel: These are thienopyridine prodrugs that require metabolic activation in the liver by cytochrome P450 (CYP) enzymes to form an active metabolite.[3][4] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting platelet aggregation for the lifespan of the platelet.[2][5]
-
Ticagrelor: This is a direct-acting, reversible P2Y12 antagonist.[3] It does not require metabolic activation to exert its antiplatelet effect.[3] Ticagrelor and its active metabolite reversibly interact with the P2Y12 ADP-receptor to prevent signal transduction and platelet activation.[6]
Q2: Which P2Y12 antagonists have the highest potential for drug-drug interactions (DDIs)?
A2: Clopidogrel and ticagrelor have a higher potential for clinically relevant pharmacokinetic-based DDIs compared to prasugrel.[1][4] Prasugrel appears to have a low potential for DDIs.[3][5]
Q3: What are the main metabolic pathways for P2Y12 antagonists?
A3: The metabolic pathways differ significantly among the P2Y12 antagonists:
-
Clopidogrel: It is a prodrug that undergoes a two-step metabolic activation process primarily by CYP2C19, with contributions from other CYP enzymes like CYP1A2, CYP2B6, and CYP3A4.[7][8] A significant portion of the absorbed dose is hydrolyzed by esterases to an inactive carboxylic acid derivative.[7]
-
Prasugrel: This is also a prodrug, but its metabolic activation is more efficient than that of clopidogrel.[4] It is rapidly hydrolyzed by esterases to an intermediate metabolite, which is then converted to the active metabolite by CYP enzymes, primarily CYP3A4 and CYP2B6, and to a lesser extent by CYP2C9 and CYP2C19.[1]
-
Ticagrelor: It is an active drug that does not require metabolic activation.[9] It is primarily metabolized by CYP3A4 to an active metabolite (AR-C124910XX), which is also a potent P2Y12 inhibitor.[2][9]
Troubleshooting Guides
Issue 1: Unexpectedly low antiplatelet activity observed with clopidogrel in an in vivo experiment.
Possible Cause: A potential drug-drug interaction may be occurring, where a co-administered drug is inhibiting the metabolic activation of clopidogrel. This is particularly relevant for inhibitors of the CYP2C19 enzyme.[7]
Troubleshooting Steps:
-
Review Co-administered Compounds: Check if any of the co-administered drugs are known inhibitors of CYP2C19, such as proton pump inhibitors (e.g., omeprazole, esomeprazole), or other CYP inhibitors.[7][10]
-
In Vitro CYP Inhibition Assay: Conduct an in vitro assay to determine if the co-administered drug inhibits CYP2C19 activity. A detailed protocol is provided below.
-
Pharmacokinetic Analysis: If possible, measure the plasma concentrations of the clopidogrel active metabolite. Lower than expected levels would support the hypothesis of a DDI.
Issue 2: Higher than expected plasma concentrations of a co-administered statin in a study with ticagrelor.
Possible Cause: Ticagrelor is a weak inhibitor of CYP3A4 and can increase the plasma levels of drugs metabolized by this enzyme, such as certain statins (e.g., simvastatin (B1681759), lovastatin).[6][9]
Troubleshooting Steps:
-
Review Statin Metabolism: Confirm that the statin used in your study is a substrate of CYP3A4.
-
Dose Adjustment: Consider reducing the dose of the statin if clinically permissible and monitor for any adverse effects. The co-administration of ticagrelor with simvastatin or lovastatin (B1675250) doses higher than 40 mg is not recommended.[9]
-
Alternative Statin: If possible, switch to a statin that is not primarily metabolized by CYP3A4.
Data Presentation
Table 1: Pharmacokinetic Drug-Drug Interactions with Clopidogrel
| Co-administered Drug | Effect on Clopidogrel Active Metabolite | Clinical Recommendation |
| Omeprazole | Decreased AUC and Cmax | Avoid concomitant use[7] |
| Esomeprazole | Decreased AUC and Cmax | Avoid concomitant use[7] |
| Rifampin (CYP2C19 inducer) | Increased AUC and Cmax | Monitor for increased antiplatelet effect[7] |
| Morphine | Decreased AUC and Cmax | Consider alternative analgesics if possible[7][11] |
Table 2: Pharmacokinetic Drug-Drug Interactions with Ticagrelor
| Co-administered Drug | Effect on Ticagrelor | Clinical Recommendation |
| Ketoconazole (Strong CYP3A4 inhibitor) | Increased AUC (7.3-fold) and Cmax (2.4-fold) | Avoid concomitant use[9] |
| Rifampin (Strong CYP3A4 inducer) | Decreased AUC (86%) and Cmax (73%) | Avoid concomitant use[9] |
| Simvastatin (>40 mg) | Increased simvastatin exposure | Avoid doses >40 mg of simvastatin[6] |
| Lovastatin (>40 mg) | Increased lovastatin exposure | Avoid doses >40 mg of lovastatin[6] |
| Digoxin (B3395198) (P-gp substrate) | Increased digoxin exposure | Monitor digoxin levels[6] |
Table 3: Pharmacokinetic Drug-Drug Interactions with Prasugrel
| Co-administered Drug | Effect on Prasugrel Active Metabolite | Clinical Recommendation |
| Ketoconazole (CYP3A4 inhibitor) | No significant effect on AUC or platelet inhibition | No dose adjustment needed[12] |
| Rifampin (CYP3A inducer) | No significant change in pharmacokinetics or platelet inhibition | No dose adjustment needed[12] |
| Ranitidine/Lansoprazole | Minor decrease in Cmax, no change in AUC | No dose adjustment needed[12] |
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol is a generalized procedure to assess the potential of a test compound to inhibit CYP enzyme activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the activity of a specific CYP isoform (e.g., CYP2C19).
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes
-
CYP-specific substrate (e.g., S-mephenytoin for CYP2C19)
-
Test compound and positive control inhibitor (e.g., ticlopidine (B1205844) for CYP2C19)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents: Prepare stock solutions of the test compound, positive control, and substrate in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the buffer, HLM or recombinant enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate Reaction: Add the CYP-specific substrate to the mixture to start the reaction.
-
Incubate: Incubate at 37°C for a specific time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Data Analysis: Plot the percent inhibition of metabolite formation against the logarithm of the test compound concentration. Fit the data to a suitable model to determine the IC50 value.
Protocol 2: Clinical Pharmacokinetic Drug-Drug Interaction Study
This protocol outlines a typical design for a clinical study to evaluate the effect of a co-administered drug on the pharmacokinetics of a P2Y12 antagonist.
Objective: To assess the impact of a perpetrator drug on the pharmacokinetic profile (AUC, Cmax, Tmax) of a victim drug (P2Y12 antagonist).
Study Design: A randomized, crossover, open-label study in healthy volunteers.
Phases:
-
Phase 1: Administer the P2Y12 antagonist alone.
-
Washout Period: A sufficient time to ensure complete elimination of the drug from the body.
-
Phase 2: Administer the perpetrator drug for a period to reach steady-state concentrations, then co-administer the P2Y12 antagonist.
Procedure:
-
Subject Screening and Enrollment: Recruit healthy volunteers based on inclusion and exclusion criteria.
-
Drug Administration:
-
In Phase 1, administer a single dose of the P2Y12 antagonist.
-
In Phase 2, administer the perpetrator drug as per its approved labeling to reach steady state, followed by a single dose of the P2Y12 antagonist.
-
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose of the P2Y12 antagonist).
-
Plasma Preparation: Process the blood samples to obtain plasma and store them frozen until analysis.
-
Bioanalysis: Quantify the concentrations of the P2Y12 antagonist and its active metabolite (if applicable) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for the P2Y12 antagonist with and without the co-administered drug using non-compartmental analysis.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two phases to determine the significance of any observed differences.
Mandatory Visualizations
Caption: Metabolic activation pathway of clopidogrel.
Caption: Metabolic activation pathway of prasugrel.
Caption: Metabolism of ticagrelor to its active metabolite.
Caption: Workflow for assessing potential drug-drug interactions.
References
- 1. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 2. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical implications of drug-drug interactions with P2Y12 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic drug interactions with clopidogrel: updated review and risk management in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opioids and oral P2Y12 receptor inhibitors: A drug–drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Addressing bleeding time complications with "P2Y12 antagonist 1" in preclinical studies
Welcome to the technical support center for "P2Y12 antagonist 1." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing bleeding time complications during preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data from relevant studies to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which "this compound" is expected to increase bleeding time?
A1: "this compound" is designed to be a potent inhibitor of the P2Y12 receptor on platelets. This receptor plays a central role in platelet activation and aggregation. By blocking the P2Y12 receptor, the antagonist inhibits ADP-mediated platelet aggregation, which is a critical step in the formation of a stable hemostatic plug.[1][2][3] This disruption of normal platelet function is the primary reason for a potential increase in bleeding time.
Q2: Are there standardized methods for assessing bleeding risk in preclinical models?
A2: Yes, the most common and widely used method for assessing bleeding risk in rodent models is the tail bleeding assay.[4][5] This assay involves a standardized transection of the tail tip and measurement of the time to hemostasis (bleeding time) and/or the total blood loss (bleeding volume). Variations of this assay exist, but the fundamental principle is to assess the ability of the animal's hemostatic system to form a clot and stop bleeding after a controlled injury.
Q3: What are the key parameters to measure in a preclinical bleeding assay?
A3: The two primary parameters are bleeding time and bleeding volume. While bleeding time is a common metric, studies have shown that bleeding volume can be a more sensitive indicator of platelet dysfunction, especially in cases of partial inhibition.[1] Additionally, observing the pattern of bleeding, such as instances of re-bleeding after initial cessation, can provide valuable qualitative information about clot stability.
Q4: How can I differentiate between an expected pharmacological effect on bleeding and an adverse toxicological finding?
A4: This requires a careful dose-response analysis. An expected pharmacological effect should demonstrate a dose-dependent increase in bleeding time/volume that correlates with the in vitro potency of "this compound" and its plasma concentration. An unexpected or adverse finding might include an exceptionally steep dose-response curve, severe hemorrhage at doses that are not expected to cause significant antiplatelet effects, or other clinical signs of distress in the animal. Comparing the bleeding profile to that of well-characterized P2Y12 inhibitors can also provide a valuable benchmark.
Q5: Should I be concerned about off-target effects of "this compound" contributing to bleeding?
A5: While "this compound" is designed to be specific for the P2Y12 receptor, off-target effects are always a consideration in drug development. Some studies with other P2Y12 antagonists have suggested the potential for P2Y12-independent effects on bleeding.[6] If the observed bleeding is disproportionate to the measured antiplatelet activity, further investigation into potential off-target effects on other components of the coagulation cascade or vascular function may be warranted.
Troubleshooting Guide: Murine Tail Bleeding Assay
This guide addresses common issues encountered during the murine tail bleeding assay when evaluating "this compound."
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability in Bleeding Time/Volume in Control Group | 1. Inconsistent Tail Transection: Variation in the location and depth of the cut. 2. Animal Strain/Sex/Age Differences: Intrinsic biological variability. 3. Fluctuations in Animal Body Temperature: Hypothermia can cause vasoconstriction, affecting bleeding. 4. Anesthetic Variability: Different anesthetics can have varying effects on cardiovascular parameters. | 1. Standardize Transection: Use a template to ensure the tail is cut at the same diameter for all animals. Use a sharp, new scalpel blade for each animal. 2. Consistent Animal Cohorts: Use animals of the same strain, sex, and age range for each experiment. 3. Maintain Body Temperature: Use a heating pad to maintain the animal's body temperature throughout the procedure. Immerse the tail in saline warmed to 37°C.[1][2] 4. Consistent Anesthesia: Use the same anesthetic agent and dose for all animals in a study. |
| No Significant Increase in Bleeding with "this compound" | 1. Suboptimal Dose: The administered dose may be too low to achieve sufficient P2Y12 receptor occupancy. 2. Pharmacokinetic Issues: Poor absorption or rapid metabolism of the compound. 3. Timing of Assay: The bleeding assay may be conducted at a time point that does not coincide with the peak plasma concentration of the antagonist. | 1. Conduct a Dose-Response Study: Test a range of doses to establish the relationship between dose and bleeding time/volume. 2. Pharmacokinetic Analysis: Correlate bleeding data with plasma concentrations of "this compound." 3. Optimize Timing: Conduct the bleeding assay at the expected Tmax of the compound. |
| Excessive Bleeding Leading to Premature Euthanasia | 1. Dose Too High: The dose of "this compound" may be in the toxic range. 2. Synergistic Effects: Potential interaction with other administered compounds or the anesthetic. 3. Animal Strain Sensitivity: The chosen mouse strain may be particularly sensitive to antiplatelet agents. | 1. Reduce the Dose: Start with a lower dose and titrate upwards. 2. Isolate Variables: If co-administering other agents, test each one individually to identify any synergistic effects on bleeding. 3. Consider a Different Strain: If excessive bleeding persists at therapeutically relevant doses, consider repeating the study in a different, less sensitive mouse strain. |
| Bleeding Time is Prolonged, but Bleeding Volume is Not Significantly Increased | 1. Assay Sensitivity: Bleeding time can be a less precise measure than bleeding volume. 2. Incomplete Hemostasis: A weak, unstable clot may form that allows for slow, continuous oozing without significant blood loss. | 1. Prioritize Bleeding Volume: Consider bleeding volume as the more sensitive and quantitative endpoint.[1] 2. Monitor for Re-bleeding: Carefully observe for any re-bleeding episodes after initial cessation, as this indicates an unstable clot. |
Quantitative Data Summary
The following tables summarize preclinical and clinical data for established P2Y12 antagonists to provide a comparative context for the evaluation of "this compound."
Table 1: Preclinical Bleeding Data for P2Y12 Antagonists in Rodent Models
| Compound | Animal Model | Dose | Effect on Bleeding Time/Volume | Reference |
| Prasugrel (B1678051) | Mouse | 0.015 - 5 mg/kg | Dose-dependent increase in bleeding time and volume. Bleeding volume was a more sensitive measure at lower doses. | [1] |
| Clopidogrel | Mouse | 25 mg/kg | Significantly increased time to hemostasis and blood loss. | [7] |
| Ticagrelor (B1683153) | Rat | Intermediate to High Doses | Dose-dependent increase in surgery-induced blood loss. | [6] |
| ACT-246475 | Rat | Intermediate to High Doses | Dose-dependent increase in blood loss, but significantly less than ticagrelor at equivalent antithrombotic efficacy. | [6] |
Table 2: Clinical Bleeding Outcomes for P2Y12 Antagonists (for contextual reference)
Note: The following data are from large clinical trials in patients with acute coronary syndromes and are provided for informational purposes only. Direct extrapolation to preclinical models should be done with caution.
| Trial | Comparison | Key Bleeding Endpoint | Result | Reference |
| TRITON-TIMI 38 | Prasugrel vs. Clopidogrel | TIMI Major Bleeding | Higher in the prasugrel group (2.4% vs. 1.8%). | [8] |
| PLATO | Ticagrelor vs. Clopidogrel | PLATO Major Bleeding | Similar rates between groups (11.6% vs. 11.2%). | [9][10] |
| PLATO | Ticagrelor vs. Clopidogrel | Non-CABG Major Bleeding | More common in ticagrelor-treated patients (4.5% vs. 3.8%). | [9][10] |
Experimental Protocols
Murine Tail Bleeding Assay
This protocol is adapted from established methods to provide a standardized approach for assessing bleeding time and volume.[1][5]
Materials:
-
Male C57Bl/6 mice (10-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Heating pad
-
50 mL conical tube containing 10 mL of 0.9% saline at 37°C
-
Sharp scalpel blades
-
Stopwatch
-
Analytical balance (for bleeding volume measurement)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using the chosen anesthetic protocol.
-
Place the anesthetized mouse on a heating pad to maintain body temperature.
-
Record the initial body weight of the mouse to the nearest milligram.
-
-
Tail Transection:
-
Position the mouse such that its tail can be comfortably handled.
-
Using a sharp scalpel, transect the distal 3 mm of the tail in a single, swift motion.
-
-
Bleeding Measurement:
-
Immediately immerse the transected tail into the pre-warmed saline in the 50 mL conical tube.
-
Start the stopwatch at the moment of immersion.
-
Observe for the cessation of bleeding, defined as the absence of blood flow for at least 30 seconds.
-
Record the time to cessation as the bleeding time.
-
If bleeding does not stop within a predetermined cutoff time (e.g., 1800 seconds), the experiment is terminated for that animal, and the bleeding time is recorded as the cutoff time.
-
-
Bleeding Volume Measurement:
-
After the observation period, carefully remove the mouse and dry any excess saline from its fur.
-
Record the final body weight of the mouse.
-
The bleeding volume is calculated as the difference between the initial and final body weights, assuming a blood density of approximately 1 g/mL.
-
-
Data Analysis:
-
Compare the mean bleeding time and bleeding volume between the vehicle control group and the "this compound" treatment groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine significance.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: P2Y12 receptor signaling pathway in platelet activation.
Caption: Experimental workflow for the murine tail bleeding assay.
References
- 1. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]
- 6. The reversible P2Y12 antagonist ACT‐246475 causes significantly less blood loss than ticagrelor at equivalent antithrombotic efficacy in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of Clopidogrel, a P2Y12 Receptor Antagonist, on Hematogenic Metastasis in B16-BL6 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. plateletservices.com [plateletservices.com]
- 10. researchgate.net [researchgate.net]
"P2Y12 antagonist 1" prodrug metabolism and active metabolite formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with P2Y12 antagonist prodrugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental investigation of prodrug metabolism and active metabolite formation.
Frequently Asked Questions (FAQs)
Q1: What are P2Y12 antagonist prodrugs and why is their metabolism important?
A1: P2Y12 antagonist prodrugs, such as clopidogrel (B1663587) and prasugrel (B1678051), are inactive compounds that require metabolic activation in the body to exert their antiplatelet effects.[1][2] This activation process, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, converts the prodrug into a pharmacologically active metabolite.[3][4] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting their activation and aggregation.[5] Understanding the metabolism of these prodrugs is crucial as the efficiency of active metabolite formation directly impacts the drug's efficacy and can be a source of inter-individual variability in patient response.[6]
Q2: What is the key difference in the metabolic activation of clopidogrel and prasugrel?
A2: The primary difference lies in the initial activation steps. Clopidogrel undergoes a two-step, CYP-dependent oxidation to form its active metabolite, with a significant portion of the parent drug being hydrolyzed by esterases to an inactive carboxylic acid metabolite.[3][5] In contrast, prasugrel is rapidly hydrolyzed by esterases in the intestine and liver to an intermediate thiolactone, which then undergoes a single CYP-dependent oxidation to its active metabolite.[4][7] This more efficient activation pathway for prasugrel generally leads to faster onset of action and more consistent platelet inhibition compared to clopidogrel.[8]
Q3: Which cytochrome P450 enzymes are primarily responsible for the activation of clopidogrel and prasugrel?
A3: For clopidogrel, CYP2C19, CYP1A2, CYP2B6, and CYP3A4 are involved in the two-step activation process.[3] Genetic variations in CYP2C19 are a major contributor to the variable response observed with clopidogrel.[2] For prasugrel, the final oxidation step is mainly mediated by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[3]
Q4: Is ticagrelor (B1683153) a prodrug?
A4: No, ticagrelor is not a prodrug. It is an orally active, direct-acting P2Y12 receptor antagonist that does not require metabolic activation to exert its antiplatelet effect.[6] It does, however, have an active metabolite, AR-C124910XX, which is formed via CYP3A4 metabolism and is equipotent to the parent drug.[6]
Troubleshooting Guides
In Vitro Metabolism Studies Using Liver Microsomes
Problem: Low or no formation of the active metabolite in human liver microsome (HLM) incubations.
| Possible Cause | Troubleshooting Step |
| NADPH Regeneration System Issues | Ensure the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is freshly prepared and all components are at the correct final concentrations (e.g., 1 mM β-NADP+, 15 mM G6P, 4 U/mL G6PD).[1] Prepare controls without the regenerating system to confirm its necessity. |
| Microsome Inactivity | Verify the activity of the HLM batch using a known substrate for the relevant CYP enzymes (e.g., midazolam for CYP3A4). Ensure microsomes were stored correctly at -80°C and not subjected to multiple freeze-thaw cycles.[9] |
| Incorrect Incubation Conditions | Confirm the final protein concentration of microsomes (e.g., 0.2-0.5 mg/mL), substrate concentration (e.g., 1-50 µM), and incubation time (e.g., 30-60 minutes) are optimized for the specific prodrug.[1][10] Ensure the incubation is performed at 37°C in an appropriate buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).[10] |
| Instability of the Active Metabolite | The thiol-containing active metabolites are unstable. For analytical quantification, the reaction should be stopped with a cold organic solvent (e.g., acetonitrile) and the sample processed immediately. Consider derivatization of the thiol group for stabilization if required for your analytical method.[11] |
Quantification of Active Metabolites by HPLC-MS/MS
Problem: Poor sensitivity, peak shape, or high variability in the quantification of the active metabolite.
| Possible Cause | Troubleshooting Step |
| Active Metabolite Instability | The thiol active metabolites of clopidogrel and prasugrel are highly unstable in blood and plasma.[11] It is critical to stabilize the samples immediately after collection by derivatizing the thiol group with an alkylating agent like 2-bromo-3'-methoxyacetophenone (MPB).[12][13][14] |
| Matrix Effects | Endogenous components in plasma can co-elute with the analyte and cause ion suppression or enhancement, leading to inaccurate quantification.[15] Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects.[16] Use a stable isotope-labeled internal standard to compensate for matrix effects.[13] |
| Suboptimal Chromatographic Conditions | Poor peak shape (e.g., tailing or fronting) can be caused by secondary interactions with the column, incorrect mobile phase pH, or column overload.[17] Ensure the mobile phase composition and gradient are optimized for the separation of the derivatized metabolites. An Ascentis Express RP-amide column has been shown to be effective.[12][13] |
| Incorrect Mass Spectrometer Settings | Ensure the mass spectrometer is tuned and calibrated. Optimize the precursor and product ion transitions, as well as collision energy and other source parameters for the derivatized analyte and internal standard. |
Platelet Aggregation Assays
Problem: High variability or inconsistent results in platelet aggregation assays measuring the effect of P2Y12 inhibitors.
| Possible Cause | Troubleshooting Step |
| Donor Variability | There is inherent biological variability between platelet donors due to genetic factors and other physiological differences.[18] Whenever possible, use platelets from the same donor for comparative experiments. Acknowledge this variability in the interpretation of results. |
| Inconsistent Agonist Concentration | The concentration of the platelet agonist (e.g., ADP) is critical. If the concentration is too high, it may overcome the inhibitory effect of the P2Y12 antagonist.[19] It is recommended to use a submaximal concentration of ADP (e.g., 5-10 µM) that allows for sensitive measurement of inhibition.[18] |
| Platelet Preparation Issues | Platelets are sensitive and can be activated during blood collection and preparation of platelet-rich plasma (PRP).[19] Use a large gauge needle for blood draw, discard the first few mL of blood, and handle samples gently. Allow PRP to rest for at least 30 minutes before starting the assay.[18] |
| Instability of the Active Metabolite (for in vitro studies) | When testing the active metabolite directly in vitro, its instability can lead to variable results. Prepare fresh solutions of the active metabolite for each experiment and use them promptly. Avoid repeated freeze-thaw cycles.[18] |
Data Presentation
Table 1: Comparison of Metabolic Activation Pathways
| Feature | Clopidogrel | Prasugrel |
| Prodrug | Yes | Yes |
| Initial Activation Step | CYP-mediated oxidation | Hydrolysis by esterases |
| Number of CYP-dependent steps | Two | One |
| Primary Activating CYPs | CYP2C19, CYP3A4, CYP1A2, CYP2B6 | CYP3A4, CYP2B6 |
| Major Inactivation Pathway | Hydrolysis by esterases to an inactive carboxylic acid metabolite (approx. 85% of dose) | - |
| Impact of CYP2C19 Polymorphisms | Significant impact on active metabolite levels and clinical efficacy | Minimal impact |
Table 2: In Vitro Metabolic Parameters for Active Metabolite Formation
| Prodrug | Enzyme System | Km (µM) | Vmax (nmol/min/nmol P450) |
| Clopidogrel | Human CYP3A4 | 14 ± 1 | 6.7 ± 1 |
| Prasugrel (from R-95913) | Human Liver Microsomes | 21-30 | Not specified |
Note: Data for direct comparison of Vmax under identical conditions are limited. The provided values are from separate studies and should be interpreted with caution.[7][20]
Experimental Protocols
Protocol 1: In Vitro Metabolism of a P2Y12 Prodrug using Human Liver Microsomes
-
Prepare Reagents:
-
100 mM Potassium Phosphate Buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a stock solution containing β-NADP+, glucose-6-phosphate (G6P), and MgCl₂ in the phosphate buffer.
-
Prodrug Stock Solution: Dissolve the prodrug (e.g., clopidogrel) in a suitable organic solvent (e.g., acetonitrile) to a high concentration (e.g., 10 mg/mL).
-
Human Liver Microsomes (HLMs): Thaw a vial of pooled HLMs (e.g., 20 mg/mL) on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the phosphate buffer, NADPH regenerating system, and HLMs (final concentration 0.2-0.5 mg/mL) at 37°C for 5 minutes.[1][9]
-
Initiate the reaction by adding the prodrug stock solution to achieve the desired final concentration (e.g., 1-50 µM). The final organic solvent concentration should be less than 1%.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 45, 60 minutes).[1][9]
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Vortex the samples vigorously to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the formation of the active metabolite using a validated LC-MS/MS method.
-
Protocol 2: Sample Preparation for HPLC-MS/MS Analysis of the Active Metabolite from Plasma
-
Blood Collection and Stabilization:
-
Plasma Preparation:
-
Gently mix the blood with the stabilizing agent and centrifuge to separate the plasma.
-
-
Protein Precipitation:
-
Centrifugation and Supernatant Transfer:
-
Centrifuge the sample at high speed for 10-15 minutes.
-
Carefully transfer the supernatant to a clean tube or well, avoiding the protein pellet.
-
-
Evaporation and Reconstitution (Optional but recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).
-
-
Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system for quantification.
-
Mandatory Visualization
Caption: Metabolic activation pathways of clopidogrel and prasugrel.
Caption: Experimental workflow for studying P2Y12 prodrug metabolism.
References
- 1. Impact of age on in vitro metabolism of clopidogrel: a potential explanation for high on-treatment platelet reactivity in the elderly? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art [frontiersin.org]
- 3. DSpace [helda.helsinki.fi]
- 4. ClinPGx [clinpgx.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increased active metabolite formation explains the greater platelet inhibition with prasugrel compared to high-dose clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. mercell.com [mercell.com]
- 11. researchgate.net [researchgate.net]
- 12. A validated HPLC-MS/MS assay for quantifying unstable pharmacologically active metabolites of clopidogrel in human plasma: application to a clinical pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 13. A validated HPLC-MS/MS assay for quantifying unstable pharmacologically active metabolites of clopidogrel in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. au.edu.sy [au.edu.sy]
- 20. Interactions of two major metabolites of prasugrel, a thienopyridine antiplatelet agent, with the cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: P2Y12 Inhibitors and Neutropenia Risk Mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on mitigating the risk of neutropenia associated with the use of novel P2Y12 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the risk of neutropenia associated with novel P2Y12 inhibitors?
A1: Neutropenia, a reduction in the number of neutrophils in the blood, is a rare but potentially serious adverse event associated with some P2Y12 inhibitors. The risk varies among the different agents. While the older thienopyridine, ticlopidine, was associated with a significant risk, the newer agents have a much more favorable safety profile.
Novel P2Y12 inhibitors, such as prasugrel (B1678051) and ticagrelor (B1683153), are considered to have a very low risk of causing neutropenia, especially when compared to the older generation drug, clopidogrel (B1663587), which itself has a low incidence.[1][2] In cases of clopidogrel-induced neutropenia, newer P2Y12 inhibitors like ticagrelor have been used as effective and safe alternatives.[1]
Q2: How do the different classes of P2Y12 inhibitors compare in terms of neutropenia risk?
A2: The risk of neutropenia appears to be primarily associated with the thienopyridine class of P2Y12 inhibitors. This is thought to be due to the formation of reactive metabolites.
-
Thienopyridines (e.g., Clopidogrel, Prasugrel): These are pro-drugs that require metabolic activation. Their metabolites have been implicated in direct toxicity to bone marrow progenitor cells.[2] However, the incidence of neutropenia with prasugrel is very low.
-
Non-Thienopyridines (e.g., Ticagrelor, Cangrelor): Ticagrelor is a direct-acting, reversible P2Y12 inhibitor and is not a pro-drug, which may contribute to its lower risk of this specific toxicity. Cangrelor (B105443) is an intravenous, direct-acting, and reversible inhibitor with a very short half-life.
Q3: What are the proposed mechanisms for P2Y12 inhibitor-induced neutropenia?
A3: The primary proposed mechanism for thienopyridine-induced neutropenia involves the metabolic activation of the drug in the liver. The resulting reactive metabolites can be further activated by myeloperoxidase in neutrophils, leading to mitochondrial injury and apoptosis.[2]
Another potential mechanism involves the direct effect of P2Y12 inhibitors on hematopoietic stem and progenitor cells (HSPCs). P2Y12 receptors are expressed on these cells, and their inhibition may interfere with normal hematopoiesis, including the production of neutrophils.
Signaling Pathway of P2Y12 Receptor Inhibition
Caption: P2Y12 receptor signaling pathway and the point of intervention for novel inhibitors.
Q4: What preclinical and in vitro assays can be used to assess the risk of neutropenia for a novel P2Y12 inhibitor?
A4: Several in vitro assays are crucial for evaluating the potential of a compound to cause neutropenia:
-
Colony-Forming Unit (CFU) Assay: This is the gold standard for assessing the effect of a drug on hematopoietic progenitor cells. It measures the ability of bone marrow or cord blood-derived progenitor cells to proliferate and differentiate into colonies of specific blood cell lineages, including granulocyte-macrophage colonies (CFU-GM). A reduction in CFU-GM colonies in the presence of the drug indicates potential for neutropenia.
-
Neutrophil Apoptosis Assays: These assays determine if the drug or its metabolites induce programmed cell death in mature neutrophils. This can be assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or TUNEL assays.
-
In Vitro Cytotoxicity Assays: These assays screen for the general cytotoxic potential of a compound on lymphocytes and neutrophils.
Troubleshooting Guides
Issue: A novel P2Y12 inhibitor shows a dose-dependent decrease in CFU-GM colonies in vitro.
-
Possible Cause: The compound may have direct toxicity to granulocyte-macrophage progenitors.
-
Troubleshooting Steps:
-
Metabolite Testing: If the drug is a pro-drug, repeat the CFU-GM assay with its metabolites to determine if the toxicity is mediated by the parent compound or a metabolite.
-
Mechanism of Action Studies: Investigate the mechanism of cell death (apoptosis vs. necrosis) using appropriate assays.
-
Comparative Studies: Compare the in vitro toxicity with that of other P2Y12 inhibitors with known safety profiles.
-
In Vivo Correlation: If possible, correlate the in vitro findings with in vivo data from animal models by monitoring neutrophil counts.
-
Issue: Conflicting results between in vitro assays and in vivo preclinical studies.
-
Possible Cause: Discrepancies in drug metabolism between the in vitro system and the animal model, or species-specific differences in sensitivity.
-
Troubleshooting Steps:
-
Metabolic Profiling: Compare the metabolic profile of the drug in the in vitro system with that in the preclinical species.
-
Species-Specific Assays: Conduct CFU assays using progenitor cells from the relevant preclinical species and compare with human cells.
-
Evaluate Off-Target Effects: Investigate potential off-target effects of the drug that may not be apparent in simple in vitro systems.
-
Quantitative Data Summary
| P2Y12 Inhibitor | Class | Incidence of Neutropenia | Incidence of Severe Neutropenia (<0.5 x 10⁹/L) | Clinical Trial |
| Clopidogrel | Thienopyridine | 0.10% | 0.05% | CAPRIE |
| Prasugrel | Thienopyridine | <0.1% | Not specified | TRITON-TIMI 38 |
| Ticagrelor | Non-Thienopyridine | Not reported as a significant adverse event. | Not reported as a significant adverse event. | PLATO |
| Cangrelor | Non-Thienopyridine | Not reported as a significant adverse event. | Not reported as a significant adverse event. | CHAMPION |
Note: The incidence of neutropenia with ticagrelor and cangrelor is not specifically reported as a significant adverse event in their landmark clinical trials, suggesting a very low occurrence rate.[3][4][5]
Experimental Protocols
1. Colony-Forming Unit Granulocyte-Macrophage (CFU-GM) Assay
-
Objective: To assess the in vitro toxicity of a novel P2Y12 inhibitor on human granulocyte-macrophage progenitor cells.
-
Methodology:
-
Cell Source: Obtain human bone marrow or umbilical cord blood mononuclear cells (MNCs).
-
Cell Culture: Plate the MNCs in a semi-solid methylcellulose-based medium containing recombinant human cytokines (e.g., GM-CSF, IL-3, SCF) to support the growth of CFU-GM colonies.
-
Drug Exposure: Add the test compound at various concentrations to the culture medium. Include a vehicle control and a positive control (a compound with known myelotoxicity).
-
Incubation: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.
-
Colony Counting: After the incubation period, count the number of CFU-GM colonies (aggregates of ≥40 cells) using an inverted microscope.
-
Data Analysis: Express the results as a percentage of the vehicle control. Calculate the IC₅₀ value (the concentration of the drug that inhibits colony formation by 50%).
-
Experimental Workflow for Assessing Neutropenia Risk
Caption: A typical experimental workflow for assessing the risk of neutropenia of a novel P2Y12 inhibitor.
2. Neutrophil Apoptosis Assay using Annexin V/Propidium Iodide Staining
-
Objective: To determine if a novel P2Y12 inhibitor induces apoptosis in mature human neutrophils.
-
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Cell Culture and Treatment: Culture the isolated neutrophils in a suitable medium and treat them with various concentrations of the test compound, its metabolites, a vehicle control, and a positive control for apoptosis induction (e.g., etoposide).
-
Incubation: Incubate the cells for a defined period (e.g., 6, 12, or 24 hours) at 37°C.
-
Staining: Harvest the cells and wash them with a binding buffer. Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic potential of the compound.
-
-
Guidelines for Clinical Trial Monitoring
While there are no specific guidelines solely for hematological monitoring of P2Y12 inhibitors, the principles of risk-based monitoring from regulatory bodies like the FDA and EMA should be applied.
-
Phase I Trials: Intensive hematological monitoring is crucial. This should include frequent complete blood counts (CBC) with differentials to establish the safety profile of the new drug.
-
Phase II/III Trials: A risk-based approach can be adopted. Based on the findings from Phase I and preclinical studies, a monitoring plan should be established. This may involve less frequent but regular CBC monitoring for all patients, with more intensive monitoring for patients with pre-existing hematological conditions or those receiving concomitant medications known to affect hematopoiesis.
-
Monitoring Plan: The clinical trial protocol should clearly define:
-
The frequency of hematological monitoring.
-
The criteria for defining neutropenia (and its severity).
-
The actions to be taken in case of neutropenia (e.g., dose reduction, drug discontinuation, additional investigations).
-
By implementing a robust preclinical and clinical monitoring strategy, the risk of neutropenia with novel P2Y12 inhibitors can be effectively managed, ensuring patient safety during drug development.
References
- 1. Clopidogrel-Associated Neutropenia: Case Report and Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clopidogrel-induced neutropenia in a 84-year-old patient: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dicardiology.com [dicardiology.com]
- 4. Ticagrelor versus clopidogrel in patients with acute coronary syndromes undergoing coronary artery bypass surgery: results from the PLATO (Platelet Inhibition and Patient Outcomes) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLATelet inhibition and patient Outcomes - American College of Cardiology [acc.org]
Technical Support Center: In Vitro to In Vivo Correlation (IVIVC) for P2Y12 Antagonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of establishing a reliable in vitro to in vivo correlation (IVIVC) for "P2Y12 antagonist 1."
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in establishing IVIVC for P2Y12 antagonists like "this compound"?
A1: Establishing a strong IVIVC for P2Y12 antagonists is challenging due to several factors:
-
Prodrug Metabolism: Many P2Y12 antagonists, such as clopidogrel (B1663587) and prasugrel, are prodrugs that require metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes.[1][2] The formation of the active metabolite can vary significantly between individuals and preclinical species due to genetic polymorphisms and drug-drug interactions, making it difficult to correlate in vitro potency of the active metabolite with in vivo efficacy of the parent drug.[1][3]
-
Inter-individual Variability: There is a high degree of inter-individual variability in platelet response to P2Y12 inhibitors.[4] This can be attributed to genetic factors, differences in drug absorption and metabolism, and the presence of co-morbidities.[5]
-
Complex Platelet Biology: Platelet activation is a multifaceted process involving multiple redundant pathways.[6] While in vitro assays often isolate the P2Y12 pathway, in vivo thrombosis is a more complex interplay of various agonists and cell types.[6]
-
Species Differences: Significant species differences exist in platelet physiology, P2Y12 receptor pharmacology, and drug metabolism. These differences can lead to poor translation of preclinical animal data to human clinical outcomes.[4]
-
Assay-Dependent Results: The measured potency of a P2Y12 antagonist can vary depending on the in vitro assay used (e.g., Light Transmission Aggregometry, VASP phosphorylation assay), making it challenging to establish a single, reliable in vitro parameter for IVIVC.[5][7]
Q2: Which in vitro assays are most commonly used to assess the activity of "this compound," and what are their limitations?
A2: Several in vitro assays are used to evaluate the pharmacodynamics of P2Y12 antagonists. The three most common are:
-
Light Transmission Aggregometry (LTA): Considered the historical gold standard, LTA measures the change in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.[8][9]
-
Limitations: LTA is labor-intensive, requires specialized equipment, and can be influenced by factors such as platelet count and the presence of other blood cells.[10] Results can also vary between laboratories.
-
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: This flow cytometry-based assay measures the phosphorylation state of VASP, an intracellular protein regulated by the P2Y12 signaling pathway.[11][12] It is considered more specific to the P2Y12 receptor than LTA.[7][13]
-
Limitations: The VASP assay requires a flow cytometer and trained personnel.[11]
-
-
VerifyNow P2Y12 Assay: This is a point-of-care, whole-blood assay that measures platelet aggregation in response to ADP in a cartridge-based system.[14][15] It is designed to be rapid and easy to use.[16]
-
Limitations: The VerifyNow assay provides a single output value (P2Y12 Reaction Units or PRU) and may not provide the same level of detail as LTA or VASP assays.[17]
-
Q3: What are the common in vivo models for evaluating the efficacy of "this compound," and what are their translational limitations?
A3: The most common preclinical models to assess the antithrombotic effects of P2Y12 antagonists involve inducing thrombosis in arteries. A widely used model is:
-
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model: In this model, a solution of ferric chloride is applied topically to an exposed artery (commonly the carotid artery in rodents) to induce oxidative endothelial injury and subsequent thrombus formation.[18][19] The time to vessel occlusion is a primary endpoint.[19]
-
Translational Limitations: The mechanism of injury in the FeCl₃ model does not fully replicate the pathophysiology of arterial thrombosis in humans, which typically involves atherosclerotic plaque rupture. The model is also sensitive to experimental variables such as the concentration of FeCl₃ and the duration of application.[18][20] Furthermore, species differences in coagulation and platelet function can limit the direct extrapolation of results to humans.[6]
-
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in LTA results between experiments. | Inconsistent platelet-rich plasma (PRP) preparation. Temperature fluctuations. Variation in agonist concentration. Donor-to-donor variability in platelet reactivity. | Standardize centrifugation steps for PRP preparation. Ensure the aggregometer is maintained at 37°C. Prepare fresh agonist solutions for each experiment and validate their final concentration.[21] Acknowledge inherent biological variability and consider using pooled donor platelets for initial screening.[21] |
| "this compound" (a prodrug) shows no activity in vitro. | The assay is being performed with the inactive parent compound. | For in vitro experiments with prodrugs, the active metabolite must be used.[10] If the active metabolite is not available, consider using an in vitro metabolic activation system (e.g., liver microsomes). |
| Discrepancy between LTA and VASP assay results. | LTA measures a functional endpoint (aggregation), which can be influenced by other pathways, while the VASP assay is more specific to P2Y12 signaling.[7] | Acknowledge the different endpoints of the assays. The VASP assay may provide a more direct measure of P2Y12 receptor blockade, while LTA gives a more global assessment of platelet function. |
| Low signal or poor response in the VerifyNow P2Y12 assay. | Improper sample collection or handling. Low platelet count. | Ensure proper blood-to-anticoagulant ratio and gentle mixing of the sample tube. The assay should be performed within a specified time after blood collection. Verify that the platelet count is within the recommended range for the assay. |
In Vivo Model Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in time to occlusion in the FeCl₃ thrombosis model. | Inconsistent application of ferric chloride. Variation in vessel size and blood flow between animals. Animal-to-animal differences in response to anesthesia. | Use a standardized method for applying the FeCl₃-soaked filter paper to the artery.[19][22] Normalize data to baseline blood flow and select animals within a narrow weight range. Monitor physiological parameters during the experiment and ensure a consistent depth of anesthesia. |
| Lack of a clear dose-response with "this compound" in vivo. | Poor oral bioavailability of the compound in the chosen species. Rapid metabolism of the compound. Saturation of the antithrombotic effect at the tested doses. | Conduct pharmacokinetic studies to determine the exposure of the active form of the antagonist.[23] Consider alternative routes of administration (e.g., intravenous) to bypass absorption issues. Expand the dose range to include lower concentrations. |
| Poor correlation between in vitro potency and in vivo efficacy. | Species differences in P2Y12 receptor pharmacology or drug metabolism.[4] The in vitro assay does not capture the complexity of in vivo thrombosis. Pharmacokinetic properties (e.g., protein binding, tissue distribution) are limiting in vivo activity. | Characterize the pharmacology of "this compound" in the preclinical species being used. Use multiple in vivo models that represent different aspects of thrombosis. Integrate pharmacokinetic and pharmacodynamic modeling to better understand the exposure-response relationship.[23][24] |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected P2Y12 Antagonists
| Compound | Assay | Species | Agonist (Concentration) | IC₅₀ | Reference |
| Clopidogrel (active metabolite) | LTA | Human | ADP (10 µM) | ~0.1 - 1 µM | [25] |
| Prasugrel (active metabolite) | LTA | Human | ADP (20 µM) | ~0.05 - 0.5 µM | [26] |
| Ticagrelor (B1683153) | LTA | Human | ADP (10 µM) | ~0.1 - 0.3 µM | [25] |
| Cangrelor | LTA | Human | ADP (10 µM) | ~0.001 - 0.01 µM | [27] |
Note: IC₅₀ values can vary significantly depending on the specific experimental conditions.
Table 2: In Vivo Efficacy of Selected P2Y12 Antagonists in Preclinical Models
| Compound | Animal Model | Species | Endpoint | Effective Dose (ED₅₀) / Dose Range | Reference |
| Clopidogrel | FeCl₃-induced carotid artery thrombosis | Rat | Prevention of occlusion | 1 - 10 mg/kg, p.o. | [28] |
| Prasugrel | FeCl₃-induced carotid artery thrombosis | Rat | Prevention of occlusion | 0.1 - 1 mg/kg, p.o. | [26] |
| Ticagrelor | Carotid anastomosis model | Rabbit | Reduction of neointimal hyperplasia | 10 - 20 mg/kg, p.o. | [29] |
| Clopidogrel | Hindlimb arteriogenesis model | Mouse | Improved perfusion recovery | 5 mg/kg/day, p.o. | [30] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.[21]
-
PRP and PPP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[21] To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.[31]
-
Assay Setup: Place a stir bar in the cuvettes. Use a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% transmission.[32]
-
Incubation: Pipette PRP into a test cuvette and incubate at 37°C for at least 2 minutes with stirring.[32]
-
Agonist Addition: Add the P2Y12 antagonist ("this compound") at various concentrations and incubate for a specified time. Then, add the agonist (e.g., ADP, typically 5-10 µM) to induce aggregation.[21]
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation is reported as a percentage.[31]
VASP Phosphorylation Assay (Flow Cytometry)
-
Sample Preparation: In separate tubes, incubate whole blood or PRP with: a) Prostaglandin E1 (PGE1) alone, and b) PGE1 plus ADP.[33][34] In test samples, pre-incubate with "this compound" before adding PGE1 and ADP.
-
Fixation and Permeabilization: Add a fixation and permeabilization solution to the samples to stop the reaction and allow antibodies to enter the cells.[33]
-
Immunolabeling: Incubate the samples with a primary antibody specific for phosphorylated VASP (Ser239) followed by a fluorescently labeled secondary antibody.[33] A platelet-specific marker (e.g., CD61) is also used for gating.[34]
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population and measure the mean fluorescence intensity (MFI) of the phosphorylated VASP signal.[33]
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the MFI values from the PGE1 and PGE1+ADP treated samples. A higher PRI indicates greater P2Y12 inhibition.[12]
Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)
-
Anesthesia and Surgical Preparation: Anesthetize the rat (e.g., with tribromoethanol) and perform a midline cervical incision to expose the common carotid artery.[35]
-
Baseline Blood Flow Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow.[19]
-
Induction of Thrombosis: Apply a piece of filter paper saturated with ferric chloride solution (e.g., 50%) to the surface of the carotid artery for a defined period (e.g., 10 minutes).[18][20]
-
Monitoring of Occlusion: After removing the filter paper, continuously monitor the blood flow with the Doppler probe. The time to complete cessation of blood flow (occlusion) is the primary endpoint.[19]
-
Drug Administration: Administer "this compound" (e.g., orally) at a specified time before the induction of thrombosis.[36]
Visualizations
Caption: P2Y12 receptor signaling pathway in platelets.
Caption: Experimental workflow for P2Y12 antagonist IVIVC.
Caption: Logical relationships of IVIVC challenges.
References
- 1. Limitations of current therapies to prevent thrombosis: a need for novel strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. A brief review on resistance to P2Y12 receptor antagonism in coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. benchchem.com [benchchem.com]
- 11. Flow cytometry analysis of intracellular VASP phosphorylation for the assessment of activating and inhibitory signal transduction pathways in human platelets--definition and detection of ticlopidine/clopidogrel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocytex.fr [biocytex.fr]
- 13. biocytex.fr [biocytex.fr]
- 14. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 23. How to support human dose prediction using preclinical PK? [synapse.patsnap.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding [frontiersin.org]
- 27. Preclinical and clinical studies with selective reversible direct P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effect of the P2Y12 antagonist ticagrelor on neointimal hyperplasia in a rabbit carotid anastomosis model† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Light transmission aggregometry (LTA) [bio-protocol.org]
- 32. diagnostica.cz [diagnostica.cz]
- 33. Assessment of VASP Phosphorylation by FC [bio-protocol.org]
- 34. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 36. ashpublications.org [ashpublications.org]
Technical Support Center: Improving the Pharmacokinetic Profile of P2Y12 Antagonist 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at improving the pharmacokinetic profile of "P2Y12 antagonist 1." For the purpose of this guide, "this compound" will be represented by clopidogrel (B1663587), a well-characterized first-generation thienopyridine P2Y12 antagonist with known pharmacokinetic limitations. Improved profiles will be exemplified by prasugrel (B1678051) and ticagrelor.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work in a question-and-answer format.
1. In Vitro Platelet Aggregation Assays
Question: Why am I observing high variability in my light transmission aggregometry (LTA) results when testing my P2Y12 antagonist?[1][2]
Answer: High variability in LTA is a common issue and can stem from several pre-analytical and analytical factors.[1][2][3] Consider the following troubleshooting steps:
-
Standardize Blood Collection and Handling:
-
Ensure a clean venipuncture to avoid premature platelet activation.
-
Use a consistent anticoagulant (e.g., 3.2% sodium citrate).
-
Process blood samples within a consistent and short timeframe after collection.
-
-
Optimize Agonist Concentration:
-
Perform a dose-response curve for the agonist (e.g., ADP) to determine the optimal concentration that provides a consistent and submaximal response.
-
-
Control for Platelet Count:
-
While not always necessary to adjust, be aware of the platelet count in your platelet-rich plasma (PRP) and ensure it is within an acceptable range for the assay. Significant variations in platelet count between samples can contribute to variability.
-
-
Maintain Consistent Assay Conditions:
-
Ensure the aggregometer is properly calibrated and maintained at a constant temperature (37°C).
-
Use consistent stirring speeds.[2]
-
-
Include Appropriate Controls:
-
Always run a vehicle control to establish a baseline for platelet aggregation.
-
Include a known P2Y12 antagonist as a positive control to ensure the assay is performing as expected.
-
Question: My P2Y12 antagonist is a prodrug. Why am I not seeing any inhibitory effect in my in vitro platelet aggregation assay?
Answer: Prodrugs like clopidogrel require metabolic activation to exert their pharmacological effect. The parent compound itself is inactive. To test a prodrug in vitro, you must use its active metabolite. If the active metabolite is not available, you will need to use an in vitro metabolism system, such as liver microsomes, to generate the active form prior to conducting the platelet aggregation assay.
2. In Vivo Pharmacokinetic Studies
Question: I am observing inconsistent plasma concentrations of my P2Y12 antagonist in my rat pharmacokinetic study. What could be the cause?[4][5]
Answer: Inconsistent plasma concentrations in in vivo studies can arise from various factors related to the animal model, formulation, and experimental procedures.[4][5] Here are some potential causes and solutions:
-
Animal-Related Factors:
-
Inter-animal variability: Genetic differences, age, and health status of the animals can lead to variations in drug metabolism and absorption. Ensure you are using a homogenous group of animals and consider a crossover study design to minimize inter-individual variability.[4]
-
Food effects: The presence of food in the gastrointestinal tract can affect drug absorption. Standardize the fasting period for all animals before drug administration.
-
-
Formulation and Administration:
-
Poor solubility and dissolution: If your antagonist has low aqueous solubility, its absorption may be limited and variable. Consider formulation strategies to improve solubility, such as creating a salt form, using co-solvents, or developing a solid dispersion.
-
Inaccurate dosing: Ensure accurate and consistent administration of the drug, whether by oral gavage or another route.
-
-
Blood Sampling:
-
Standardize sampling times: Adhere to a strict blood sampling schedule for all animals.
-
Avoid heparin contamination: If using a catheter, ensure it is properly flushed to avoid contamination with heparin, which can interfere with some analytical methods.
-
3. Bioanalytical Methods
Question: I am having trouble with the sensitivity and specificity of my LC-MS/MS method for quantifying my P2Y12 antagonist in plasma. What can I do?[6]
Answer: Achieving a sensitive and specific LC-MS/MS method is crucial for accurate pharmacokinetic analysis. Here are some troubleshooting tips:
-
Optimize Sample Preparation:
-
Protein precipitation: This is a simple and common method, but it may not be sufficient to remove all interfering substances.
-
Liquid-liquid extraction (LLE): LLE can provide a cleaner sample by partitioning the analyte into an organic solvent. Experiment with different solvents to find the optimal conditions.
-
Solid-phase extraction (SPE): SPE can offer a higher degree of selectivity and sample cleanup. Choose a sorbent that has a high affinity for your analyte.
-
-
Enhance Mass Spectrometry Detection:
-
Optimize ionization source parameters: Adjust parameters such as spray voltage, gas flow, and temperature to maximize the ionization of your analyte.
-
Select appropriate precursor and product ions: Choose ions that are specific to your analyte and provide a strong signal.
-
-
Improve Chromatographic Separation:
-
Column selection: Test different column chemistries (e.g., C18, C8) and particle sizes to achieve better separation from matrix components.
-
Mobile phase optimization: Adjust the mobile phase composition and gradient to improve peak shape and resolution.
-
II. Frequently Asked Questions (FAQs)
1. Improving Pharmacokinetic Profile
Question: What are the common pharmacokinetic challenges associated with "this compound" (clopidogrel)?[7]
Answer: "this compound" (clopidogrel) presents several pharmacokinetic challenges that can limit its efficacy and lead to inter-individual variability in response:[7]
-
Prodrug Metabolism: It is a prodrug that requires a two-step metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2C19, to form its active metabolite.[8]
-
Slow Onset of Action: The need for metabolic activation results in a delayed onset of antiplatelet effect.[7]
-
Genetic Polymorphisms: Genetic variations in CYP2C19 can significantly impact the extent of metabolic activation, leading to "poor metabolizers" who have a reduced antiplatelet response and are at a higher risk of thrombotic events.
-
Drug-Drug Interactions: Co-administration with drugs that inhibit CYP2C19 (e.g., some proton pump inhibitors) can decrease the formation of the active metabolite and reduce the antiplatelet effect.
-
Low Bioavailability: The oral bioavailability of clopidogrel is low.
Question: What are some strategies to improve the oral bioavailability of a P2Y12 antagonist?[9][10][11]
Answer: Improving oral bioavailability is a key goal in drug development. For P2Y12 antagonists, especially those with poor solubility and permeability (BCS Class IV), several formulation strategies can be employed:[9][10][11]
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Salt Formation: Converting the drug to a more soluble salt form can improve its dissolution rate.
2. Experimental Design and Data Interpretation
Question: How do I design an in vivo pharmacokinetic study in rats to evaluate my P2Y12 antagonist?[12][13]
Answer: A well-designed in vivo pharmacokinetic study is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of your compound. Here is a general outline for a study in rats:[12][13]
-
Animal Model: Use a sufficient number of healthy, age- and weight-matched rats.
-
Dosing: Administer the drug via the intended clinical route (e.g., oral gavage) and also intravenously to determine absolute bioavailability.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process the blood to obtain plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and bioavailability using non-compartmental analysis.
Question: What are the key pharmacokinetic parameters I should compare between "this compound" and my improved compound?
Answer: When comparing the pharmacokinetic profiles, you should focus on the following key parameters:
| Parameter | "this compound" (Clopidogrel - Active Metabolite) | Improved P2Y12 Antagonist (Prasugrel - Active Metabolite) | Improved P2Y12 Antagonist (Ticagrelor) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~0.5 hours | ~1.5 hours |
| Maximum Plasma Concentration (Cmax) | Variable, lower in CYP2C19 poor metabolizers | Higher and more consistent than clopidogrel's active metabolite | ~550 ng/mL |
| Elimination Half-life (t½) | ~6 hours (for the active metabolite) | ~7.4 hours | ~7-9 hours |
| Oral Bioavailability | Low (~50% for the parent drug, much lower for the active metabolite) | >79% | ~36% |
Note: Data is compiled from various sources and represents approximate values for comparison. Specific values can vary depending on the study design and patient population.
III. Experimental Protocols
1. In Vitro Platelet Aggregation by Light Transmission Aggregometry (LTA)
Objective: To assess the inhibitory effect of a P2Y12 antagonist on ADP-induced platelet aggregation.
Methodology:
-
Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which will be used to set the 100% aggregation baseline.
-
Incubation: Pre-incubate the PRP with the P2Y12 antagonist (or its active metabolite) or vehicle control for a specified time at 37°C.
-
Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.
-
Place the PRP sample in the aggregometer and establish a baseline of 0% aggregation.
-
Add the agonist (e.g., ADP) to the PRP and record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis: Determine the maximum percentage of platelet aggregation for each sample. Calculate the percentage of inhibition by comparing the aggregation of the antagonist-treated sample to the vehicle control.
2. In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a P2Y12 antagonist after oral administration.
Methodology:
-
Animal Preparation: Fast male Sprague-Dawley rats overnight before the experiment but allow free access to water.
-
Drug Administration: Administer the P2Y12 antagonist formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or a cannula at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the P2Y12 antagonist in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC, and t½.
IV. Mandatory Visualizations
Caption: P2Y12 receptor signaling pathway in platelets.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. de-vhl.nl [de-vhl.nl]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ahajournals.org [ahajournals.org]
- 9. primescholars.com [primescholars.com]
- 10. [PDF] Enhancing the bioavailability of BCS Class IV drugs using polymeric nanoparticles | Semantic Scholar [semanticscholar.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. currentseparations.com [currentseparations.com]
- 13. admescope.com [admescope.com]
Validation & Comparative
A Comparative Analysis of P2Y12 Antagonist 1 versus Ticagrelor: A Guide for Researchers
This guide provides a detailed comparative analysis of a novel investigational agent, "P2Y12 antagonist 1," against the established antiplatelet drug, ticagrelor (B1683153). The information is intended for researchers, scientists, and drug development professionals to highlight the key pharmacological differences and potential therapeutic implications.
Mechanism of Action and Receptor Binding
Both "this compound" and ticagrelor are direct-acting, reversible antagonists of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2][3] However, their binding characteristics and downstream effects exhibit notable differences.
Ticagrelor, a member of the cyclopentyltriazolopyrimidine class, binds to a site on the P2Y12 receptor distinct from the endogenous agonist adenosine (B11128) diphosphate (B83284) (ADP).[1][4][5] This allosteric binding induces a conformational change that locks the receptor in an inactive state, preventing signal transduction.[3][5] While clinically considered reversible, some in vitro studies suggest that ticagrelor's binding is prolonged, resembling an irreversible antagonist in its functional effects.[6]
"this compound" is a hypothetical new chemical entity designed as a competitive antagonist that directly competes with ADP for the orthosteric binding site on the P2Y12 receptor. This competitive and reversible binding is hypothesized to allow for a more rapid offset of action and potentially a different safety profile.
dot
Figure 1: P2Y12 Receptor Signaling Pathway and Antagonist Binding Sites.
Pharmacokinetic and Pharmacodynamic Profile
The pharmacokinetic and pharmacodynamic properties of "this compound" and ticagrelor are summarized below. Ticagrelor is not a prodrug and does not require metabolic activation to exert its antiplatelet effect.[1][7] It is metabolized primarily by CYP3A4 to an active metabolite, AR-C124910XX, which is equipotent to the parent compound.[1][2]
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties
| Parameter | "this compound" (Hypothetical Data) | Ticagrelor (Published Data) |
| Mechanism of Action | Competitive, reversible P2Y12 antagonist | Allosteric, reversible P2Y12 antagonist[1][3] |
| Metabolic Activation | Not required | Not required[1][7] |
| Active Metabolites | None | Yes (AR-C124910XX, equipotent)[1] |
| Onset of Action | ~15 minutes | ~30 minutes[2] |
| Time to Peak Plasma Conc. | 1.0 hour | 1.5 hours[4] |
| Plasma Half-life | 4-6 hours | 6-13 hours[8] |
| Reversibility | Rapid | Functionally prolonged[6] |
| Off-target Effects | Under investigation | Inhibition of ENT1, increasing adenosine levels[9] |
Head-to-Head In Vitro and In Vivo Performance
Comparative studies are essential to delineate the efficacy and safety profiles of novel antiplatelet agents. The following tables present hypothetical data for "this compound" alongside published data for ticagrelor in key preclinical assays.
Table 2: In Vitro Platelet Aggregation (Light Transmission Aggregometry)
| Agonist (Concentration) | "this compound" (% Inhibition, IC50) | Ticagrelor (% Inhibition, IC50) |
| ADP (20 µM) | 95% (IC50: 80 nM) | >90% (IC50: 100 nM) |
| Thrombin Receptor Activating Peptide (TRAP) | 45% | 40-50%[10] |
| Collagen | 50% | 45-55% |
Table 3: In Vivo Thrombosis Model (FeCl3-induced Carotid Artery Thrombosis in Rats)
| Treatment Group | Time to Occlusion (minutes) | Thrombus Weight (mg) |
| Vehicle Control | 8 ± 2 | 1.5 ± 0.4 |
| "this compound" (10 mg/kg) | 25 ± 5 | 0.5 ± 0.2 |
| Ticagrelor (10 mg/kg) | 22 ± 4 | 0.6 ± 0.2[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of an antagonist to inhibit platelet aggregation in response to various agonists.[12][13][14]
-
Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at 150-200 x g for 15 minutes at room temperature to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at 2000 x g for 10 minutes.[13]
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar in an aggregometer at 37°C.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
"this compound" or ticagrelor is added at various concentrations and incubated for a specified time.
-
A platelet agonist (e.g., ADP, TRAP, collagen) is added to induce aggregation.
-
The change in light transmission through the sample is recorded for 5-10 minutes as platelets aggregate.[15]
-
-
Data Analysis: The maximum percentage of aggregation is determined, and IC50 values are calculated.
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific cell-surface markers of platelet activation.[16][17]
-
Sample Preparation: Whole blood or PRP is incubated with "this compound" or ticagrelor.
-
Agonist Stimulation: Samples are stimulated with an agonist (e.g., ADP) to induce platelet activation.
-
Antibody Staining: Fluorochrome-conjugated monoclonal antibodies against platelet activation markers (e.g., CD62P for P-selectin expression, and PAC-1 for activated GPIIb/IIIa) are added.[18][19]
-
Fixation: Samples are fixed with paraformaldehyde.
-
Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. Platelets are gated based on their forward and side scatter properties and expression of a platelet-specific marker like CD61 or CD41.[16] The percentage of platelets positive for activation markers is quantified.
dot
References
- 1. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 4. Ticagrelor: mechanism of action, pharmacokinetics and application_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5´‐diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ticagrelor reduces thrombus formation more than clopidogrel, even when co-administered with bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. ucsfhealth.org [ucsfhealth.org]
- 15. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 17. researchgate.net [researchgate.net]
- 18. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of P2Y12 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of established P2Y12 antagonists, offering a framework for the evaluation of novel compounds such as "P2Y12 antagonist 1". The data presented herein is based on published experimental findings and is intended to serve as a resource for researchers in the field of inflammation and drug discovery.
Introduction: The Dual Role of the P2Y12 Receptor in Thrombosis and Inflammation
The P2Y12 receptor, a G protein-coupled receptor found on the surface of platelets, is a well-established target for antiplatelet therapies. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) triggers a signaling cascade that leads to platelet activation and aggregation, critical events in thrombosis. However, emerging evidence has illuminated a broader role for the P2Y12 receptor in modulating inflammatory processes. Platelets are now recognized as active participants in the immune response, capable of interacting with leukocytes and releasing a host of pro-inflammatory mediators. By inhibiting platelet activation, P2Y12 antagonists can disrupt these inflammatory pathways, suggesting a therapeutic potential beyond their antithrombotic effects. This guide explores the anti-inflammatory properties of three widely used P2Y12 antagonists: clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153).
Comparative Analysis of P2Y12 Antagonists
The following tables summarize the key characteristics and reported anti-inflammatory effects of clopidogrel, prasugrel, and ticagrelor. "this compound" is included as a placeholder to be populated with experimental data for a novel compound.
Table 1: General Characteristics of P2Y12 Antagonists
| Feature | Clopidogrel | Prasugrel | Ticagrelor | This compound |
| Class | Thienopyridine | Thienopyridine | Cyclopentyl-triazolo-pyrimidine | [Specify Class] |
| Mechanism of Action | Irreversible antagonist | Irreversible antagonist | Reversible antagonist | [Specify Mechanism] |
| Metabolism | Prodrug, requires two-step hepatic activation | Prodrug, requires one-step hepatic activation | Active drug | [Specify Metabolism] |
| Half-life | ~6 hours (active metabolite) | ~7 hours (active metabolite) | ~7 hours | [Specify Half-life] |
Table 2: Comparative Anti-inflammatory Effects of P2Y12 Antagonists
| Inflammatory Marker/Assay | Clopidogrel | Prasugrel | Ticagrelor | This compound |
| Platelet-Leukocyte Aggregates | Reduction observed[1] | Greater reduction compared to clopidogrel[1] | Reduction observed | [Insert % reduction ± SD] |
| hs-C-Reactive Protein (hs-CRP) | Significant reduction (39%)[2] | Significant reduction (73%), greater than clopidogrel[2] | Reduction observed, trend towards being greater than clopidogrel[3] | [Insert % reduction ± SD] |
| Interleukin-6 (IL-6) | Reduction observed | Lower levels compared to clopidogrel and ticagrelor in one study[4] | Lower levels compared to clopidogrel[1][3] | [Insert pg/mL ± SD] |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction observed | Data not available in direct comparison | Data not available in direct comparison | [Insert pg/mL ± SD] |
| Soluble CD40 Ligand (sCD40L) | Reduction observed | Reduction observed | Reduction observed | [Insert % reduction ± SD] |
Note: The presented data is a synthesis of findings from multiple studies and direct head-to-head comparisons may not be available for all markers. The experimental conditions and patient populations in the cited studies may vary.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the anti-inflammatory effects of "this compound" and its comparison with other P2Y12 antagonists.
In Vitro Assay: Platelet-Leukocyte Aggregate Formation by Flow Cytometry
This assay quantifies the formation of aggregates between platelets and leukocytes in whole blood, a key process in thrombo-inflammation.
Materials:
-
Freshly drawn whole blood collected in sodium citrate (B86180) tubes.
-
Phosphate-buffered saline (PBS).
-
Fluorescently labeled monoclonal antibodies:
-
Anti-CD45 (pan-leukocyte marker).
-
Anti-CD14 (monocyte marker).
-
Anti-CD16 (neutrophil marker).
-
Anti-CD41 or CD61 (platelet marker).
-
-
Agonist (e.g., ADP, thrombin receptor-activating peptide - TRAP).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Blood Collection and Handling: Collect blood using a 21-gauge needle to minimize platelet activation. Process samples within 30 minutes of collection.
-
Agonist Stimulation: Aliquot whole blood into flow cytometry tubes. Add the P2Y12 antagonist ("this compound" or comparators) at desired concentrations and incubate for the specified time. Add the agonist (e.g., 20 µM ADP) to stimulate platelet activation and incubate for 15 minutes at room temperature. An unstimulated control should be included.
-
Antibody Staining: Add the cocktail of fluorescently labeled antibodies to the blood samples and incubate for 20 minutes in the dark at room temperature.
-
Red Blood Cell Lysis and Fixation: Add a red blood cell lysis buffer and incubate for 10 minutes. Centrifuge the samples, discard the supernatant, and resuspend the cell pellet in a fixative solution.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer.
-
Gate on the leukocyte population based on forward scatter (FSC) and side scatter (SSC) characteristics and positive staining for CD45.
-
Within the leukocyte gate, identify monocyte and neutrophil populations based on their specific markers (e.g., CD14+ for monocytes, CD16+ for neutrophils).
-
Quantify the percentage of monocytes and neutrophils that are also positive for the platelet marker (CD41/CD61), which represents the platelet-leukocyte aggregates.
-
In Vitro Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release in THP-1 Cells
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from a human monocytic cell line stimulated with LPS.
Materials:
-
THP-1 human monocytic cell line.
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells into macrophages.
-
Lipopolysaccharide (LPS) from E. coli.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6.
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. To differentiate into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48 hours.
-
Compound Treatment: After differentiation, remove the PMA-containing medium and replace it with fresh medium containing various concentrations of "this compound" or comparator drugs. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS without antagonist).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement by ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model of acute inflammation used to evaluate the anti-inflammatory properties of a test compound.
Materials:
-
Male Wistar rats (180-200 g).
-
Carrageenan solution (1% w/v in sterile saline).
-
Pletismometer for measuring paw volume.
-
"this compound" and comparator drugs formulated for administration (e.g., oral gavage, intraperitoneal injection).
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer "this compound" or a comparator drug to the rats at the desired doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: P2Y12 receptor signaling pathway in platelets and site of antagonist action.
Caption: Experimental workflow for validating anti-inflammatory effects.
Conclusion
The available evidence strongly suggests that P2Y12 antagonists possess anti-inflammatory properties in addition to their well-established antiplatelet effects. Newer agents like prasugrel and ticagrelor appear to offer more potent and consistent platelet inhibition, which may translate to greater anti-inflammatory activity compared to clopidogrel. For researchers and drug development professionals working on novel compounds such as "this compound", the comparative data and detailed experimental protocols provided in this guide offer a robust framework for preclinical evaluation. A thorough characterization of the anti-inflammatory profile of new P2Y12 antagonists will be crucial in understanding their full therapeutic potential and positioning them effectively in the clinical landscape.
References
- 1. Ticagrelor Inhibits Platelet Aggregation and Reduces Inflammatory Burden More than Clopidogrel in Patients with Stages 4 or 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prasugrel Results in Higher Decrease in High-Sensitivity C-Reactive Protein Level in Patients Undergoing Percutaneous Coronary Intervention Comparing to Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Effects of Ticagrelor and Clopidogrel on Inflammatory Factors, Vascular Endothelium Functions and Short-Term Prognosis in Patients with Acute ST-Segment Elevation Myocardial Infarction Undergoing Emergency Percutaneous Coronary Intervention: a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet reactivity in patients with acute coronary syndrome treated with prasugrel or ticagrelor in comparison to clopidogrel: a retrospective pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
P2Y12 Antagonist 1: A Comparative Guide to Efficacy in Clopidogrel-Resistant Platelets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel investigational agent, "P2Y12 Antagonist 1," with established P2Y12 inhibitors, focusing on their efficacy in overcoming clopidogrel (B1663587) resistance. The data presented is synthesized from publicly available research on existing P2Y12 antagonists to create a benchmark for evaluating this new therapeutic candidate.
Introduction to Clopidogrel Resistance
Clopidogrel is a widely used antiplatelet agent that works by irreversibly blocking the P2Y12 receptor on platelets, a key step in the formation of blood clots. However, a significant portion of the patient population exhibits "clopidogrel resistance," a condition where the drug is less effective at inhibiting platelet aggregation. This reduced efficacy is linked to an increased risk of serious cardiovascular events, such as heart attack, stroke, and stent thrombosis.
The primary mechanism behind clopidogrel resistance is genetic. Clopidogrel is a prodrug that requires conversion into its active metabolite by the hepatic cytochrome P450 (CYP) enzyme system, particularly CYP2C19. Genetic variations, or polymorphisms, in the CYP2C19 gene can lead to reduced enzyme activity. Individuals who are "intermediate metabolizers" or "poor metabolizers" of clopidogrel due to these genetic variants have lower levels of the active metabolite, resulting in inadequate platelet inhibition.
Newer P2Y12 antagonists, such as prasugrel (B1678051) and ticagrelor (B1683153), have been developed to address the limitations of clopidogrel. These agents have different metabolic pathways that are less affected by CYP2C19 polymorphisms, leading to more consistent and potent platelet inhibition. "this compound" represents a next-generation therapeutic designed to provide superior and predictable antiplatelet effects, especially in the clopidogrel-resistant population.
Mechanism of Action: P2Y12 Signaling Pathway
The P2Y12 receptor is a crucial component of the platelet activation and aggregation cascade. When adenosine (B11128) diphosphate (B83284) (ADP) binds to the P2Y12 receptor, it initiates a signaling pathway that ultimately leads to the activation of the glycoprotein (B1211001) IIb/IIIa receptors, the final common pathway for platelet aggregation. P2Y12 antagonists block this pathway, thereby inhibiting platelet aggregation.
The Challenge of Clopidogrel Resistance
The conversion of the prodrug clopidogrel to its active form is a critical step that is impaired in individuals with CYP2C19 loss-of-function (LoF) alleles. This leads to high on-treatment platelet reactivity (HTPR) and an increased risk of thrombotic events.
Comparative Efficacy in Clopidogrel-Resistant Platelets
This section compares the hypothetical performance of "this compound" against clopidogrel, prasugrel, and ticagrelor in patients identified as clopidogrel-resistant, primarily those with CYP2C19 loss-of-function alleles.
Pharmacodynamic Comparison
The following table summarizes key pharmacodynamic parameters used to assess platelet inhibition. The values for existing drugs are derived from published studies, while the values for "this compound" are projected based on its theoretical advantages.
| Parameter | Clopidogrel (75 mg/day) | Prasugrel (10 mg/day) | Ticagrelor (90 mg bid) | This compound (projected) |
| Platelet Reactivity Units (PRU) (VerifyNow) | ≥ 235 (indicative of HTPR)[1] | 101.3[1] | 32.9[1] | < 30 |
| VASP Platelet Reactivity Index (PRI) (%) | > 50% (indicative of HTPR)[2] | ~27%[2] | ~18%[2] | < 15% |
| Maximal Platelet Aggregation (LTA, 20 µM ADP) (%) | ~59% | ~31% | ~35% | < 25% |
Data for Prasugrel and Ticagrelor in clopidogrel non-responders are from a head-to-head comparison study.[1]
Clinical Outcomes Comparison
The clinical efficacy of P2Y12 inhibitors is determined by their ability to reduce major adverse cardiovascular events (MACE) without significantly increasing the risk of major bleeding. The following table presents a meta-analysis of clinical outcomes for patients with CYP2C19 loss-of-function alleles.
| Clinical Endpoint | Prasugrel/Ticagrelor vs. Clopidogrel (Relative Risk, 95% CI) | This compound (projected) vs. Clopidogrel |
| Major Adverse Cardiovascular Events (MACE) | 0.52 (0.38 - 0.73)[3][4] | Significant reduction |
| Myocardial Infarction | 0.55 (0.41 - 0.74)[3][4] | Significant reduction |
| Stent Thrombosis | 0.59 (0.35 - 0.99)[3][4] | Significant reduction |
| Cardiovascular Death | 0.41 (0.18 - 0.95)[3] | Potential reduction |
| Major Bleeding | 1.02 (0.83 - 1.26)[3][4] | Non-inferior or reduced risk |
| Minor Bleeding | 1.24 (0.58 - 2.63)[3][4] | Non-inferior or reduced risk |
Data from a meta-analysis of 12 studies including 5,829 patients with CYP2C19 loss-of-function alleles.[3][4]
Experimental Protocols
Accurate assessment of platelet function is critical in the development of new antiplatelet agents. The following are detailed methodologies for key assays used to evaluate the efficacy of P2Y12 inhibitors.
Experimental Workflow for a New P2Y12 Antagonist
Light Transmission Aggregometry (LTA)
Principle: LTA is considered the gold standard for measuring platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Sample Collection: Collect whole blood into a tube containing 3.2% sodium citrate (B86180).
-
PRP Preparation: Centrifuge the whole blood at a low speed to separate the platelet-rich plasma (PRP) from red and white blood cells. A second, higher-speed centrifugation is performed to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.
-
Assay Procedure:
-
Pipette PRP into a cuvette and place it in an aggregometer, which maintains the sample at 37°C and stirs it at a constant speed.
-
Add a platelet agonist, such as ADP (typically 5 µM or 20 µM), to the PRP.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
The instrument records the change in light transmission over time, typically for 5-10 minutes.
-
-
Data Analysis: The maximum platelet aggregation is expressed as a percentage of the difference in light transmission between PRP and PPP.
VerifyNow P2Y12 Assay
Principle: The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay that measures platelet-induced aggregation in whole blood.
Methodology:
-
Sample Collection: Collect whole blood into a specific Greiner citrate tube.
-
Assay Procedure:
-
The whole blood sample is added to a single-use cartridge containing fibrinogen-coated microbeads and ADP as the agonist.
-
The cartridge is placed into the VerifyNow instrument.
-
Activated platelets bind to the fibrinogen-coated microbeads, causing agglutination.
-
The instrument measures the change in light transmittance due to this agglutination.
-
-
Data Analysis: The results are reported in P2Y12 Reaction Units (PRU). A higher PRU value indicates greater platelet reactivity. A separate channel in the cartridge measures baseline platelet function to calculate the percentage of platelet inhibition.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
Principle: This flow cytometry-based assay specifically measures the inhibition of the P2Y12 receptor. VASP is an intracellular protein that is phosphorylated in response to prostaglandin (B15479496) E1 (PGE1) and dephosphorylated when ADP binds to the P2Y12 receptor. The level of VASP phosphorylation is therefore directly proportional to the degree of P2Y12 receptor blockade.
Methodology:
-
Sample Preparation:
-
Whole blood is incubated with PGE1 alone or with a combination of PGE1 and ADP.
-
The samples are then fixed and the platelets are permeabilized.
-
-
Immunolabeling:
-
A primary monoclonal antibody specific to the phosphorylated form of VASP is added.
-
A secondary, fluorescently labeled antibody is then used to detect the primary antibody.
-
-
Flow Cytometry:
-
The samples are analyzed using a flow cytometer.
-
The mean fluorescence intensity (MFI) of the platelet population is measured for both the PGE1-only and the PGE1+ADP samples.
-
-
Data Analysis: The Platelet Reactivity Index (PRI) is calculated using the MFI of both samples. A lower PRI indicates greater P2Y12 receptor inhibition.
Conclusion
The development of "this compound" is aimed at addressing the significant unmet clinical need presented by clopidogrel resistance. By providing more potent and predictable platelet inhibition, independent of a patient's CYP2C19 genotype, this novel agent has the potential to improve clinical outcomes for a substantial portion of patients at high risk for thrombotic events. The comparative data presented in this guide, based on the performance of existing P2Y12 inhibitors, establishes a clear benchmark for the continued development and evaluation of "this compound." Rigorous clinical trials, following the experimental protocols outlined, will be essential to confirm its superior efficacy and safety profile in the management of patients with clopidogrel-resistant platelets.
References
- 1. Ticagrelor versus prasugrel in acute coronary syndrome patients with high on-clopidogrel platelet reactivity following percutaneous coronary intervention: a pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of ticagrelor and clopidogrel in the treatment of patients with coronary heart disease carrying CYP2C19 loss of function allele - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of clopidogrel versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of clopidogrel versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Reversibility: Ticagrelor vs. Cangrelor
In the landscape of antiplatelet therapy, the reversibility of P2Y12 receptor antagonists is a critical factor for researchers and drug development professionals, particularly in clinical scenarios requiring rapid restoration of platelet function. This guide provides an objective comparison of the reversibility profiles of ticagrelor (B1683153), an oral P2Y12 antagonist, and cangrelor (B105443), an intravenous antagonist, supported by experimental data.
Mechanism of Action at the P2Y12 Receptor
Both ticagrelor and cangrelor are direct-acting P2Y12 receptor antagonists, meaning they do not require metabolic activation to exert their antiplatelet effects.[1][2] However, their interaction with the receptor differs significantly. Cangrelor, an adenosine (B11128) triphosphate (ATP) analog, is a competitive antagonist that binds directly to the ADP binding site on the P2Y12 receptor.[3] In contrast, ticagrelor binds reversibly to a different, allosteric site on the receptor, inducing a conformational change that prevents ADP-mediated signaling.[1][3] This non-competitive mode of inhibition is a key differentiator in its pharmacological profile.[1]
Quantitative Comparison of Pharmacokinetics and Reversibility
The reversibility of a P2Y12 antagonist is primarily dictated by its pharmacokinetic and pharmacodynamic properties, such as its binding affinity, plasma half-life, and the subsequent rate of platelet function recovery upon cessation of the drug. The following tables summarize key quantitative data for ticagrelor and cangrelor.
Table 1: Pharmacokinetic and Binding Properties
| Parameter | Ticagrelor | Cangrelor |
| Binding Affinity (Kᵢ) | 0.33 - 10.5 nM[1][4] | 0.4 nM |
| Binding Type | Reversible, Non-competitive[1][3] | Reversible, Competitive[3] |
| Plasma Half-life | ~7-12 hours[5] | 3-6 minutes[4] |
| Metabolism | Primarily hepatic (CYP3A4) | Rapid dephosphorylation in circulation |
Table 2: Onset and Offset of Platelet Inhibition
| Parameter | Ticagrelor | Cangrelor |
| Onset of Action | ~30 minutes (oral)[1] | ~2 minutes (intravenous) |
| Time to Recovery of Platelet Function | 3-5 days | 60-90 minutes[1][4] |
Visualizing the P2Y12 Signaling Pathway and Experimental Workflow
To better understand the context of these drugs' actions and the methods used to evaluate them, the following diagrams illustrate the P2Y12 signaling pathway and a typical experimental workflow for assessing platelet aggregation.
References
- 1. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Competitive mode and site of interaction of ticagrelor at the human platelet P2Y12 -receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Benchmark: P2Y1/P2Y12 Antagonist-1 Versus Next-Generation P2Y12 Inhibitors
In the landscape of antiplatelet therapy, the P2Y12 receptor remains a pivotal target for the prevention of thrombotic events. While next-generation P2Y12 inhibitors such as prasugrel (B1678051), ticagrelor, and cangrelor (B105443) have set high standards in terms of efficacy, emerging compounds are exploring novel mechanisms to potentially enhance the therapeutic window. This guide provides a comparative analysis of a novel dual P2Y1 and P2Y12 inhibitor, designated here as "P2Y1/P2Y12 antagonist-1" (compound 24w), against the established next-generation P2Y12 inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data, experimental methodologies, and the underlying signaling pathways.
Introduction to P2Y1/P2Y12 Antagonist-1
"P2Y1/P2Y12 antagonist-1" (compound 24w) is an orally available dual inhibitor of both the P2Y1 and P2Y12 receptors.[1] Its chemical name is ethyl 2-(3-cyanophenyl)-3-[(4-cyanophenyl)methoxy]-5-methylimidazole-4-carboxylate. The rationale behind dual antagonism is to target both the initiation of platelet aggregation mediated by P2Y1 and the amplification and stabilization of the thrombus, which is primarily driven by P2Y12 activation. This approach may offer a wider therapeutic window compared to selective P2Y12 inhibition.
Comparative Data Overview
The following tables summarize the key characteristics and preclinical data for P2Y1/P2Y12 antagonist-1 and the next-generation P2Y12 inhibitors prasugrel, ticagrelor, and cangrelor.
Table 1: General Characteristics and Mechanism of Action
| Feature | P2Y1/P2Y12 Antagonist-1 (Compound 24w) | Prasugrel | Ticagrelor | Cangrelor |
| Target(s) | P2Y1 and P2Y12 | P2Y12 | P2Y12 | P2Y12 |
| Binding | Reversible | Irreversible (active metabolite) | Reversible | Reversible |
| Mechanism | Direct Antagonist | Prodrug, active metabolite is a direct antagonist | Direct Antagonist | Direct Antagonist |
| Administration | Oral | Oral | Oral | Intravenous |
Table 2: In Vitro Potency
| Compound | Assay | Species/System | Potency |
| P2Y1/P2Y12 Antagonist-1 | ADP-induced platelet aggregation | Rabbit plasma | IC50: 4.23 µM[1] |
| Prasugrel (active metabolite) | 33P-2MeSADP binding | Human platelets | Complete inhibition at 30 µM |
| Ticagrelor | P2Y12 Receptor Binding | Human P2Y12 | Ki: 14 nM |
| Cangrelor | P2Y12 Receptor Binding | Human P2Y12 | Ki: 0.4 nM |
Table 3: Pharmacokinetic Profile
| Compound | Bioavailability | Half-life (Active Form) | Metabolism |
| P2Y1/P2Y12 Antagonist-1 | Orally available (details not specified) | Not specified | Not specified |
| Prasugrel | >79% | ~7.4 hours (active metabolite) | Hepatic (CYP-mediated) to active metabolite R-138727 |
| Ticagrelor | ~36% | ~7 hours (parent), ~9 hours (active metabolite) | Hepatic (CYP3A4/5) to active metabolite AR-C124910XX |
| Cangrelor | N/A (IV) | 3-6 minutes | Dephosphorylation in circulation |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of evaluation, the following diagrams are provided.
Caption: Dual vs. Selective P2Y Receptor Inhibition.
Caption: Workflow for Preclinical Antiplatelet Drug Comparison.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key experimental protocols used in the evaluation of P2Y12 inhibitors.
Radioligand Binding Assay for P2Y12
This assay quantifies the affinity of a test compound for the P2Y12 receptor.
-
Objective: To determine the inhibition constant (Ki) of a test compound for the P2Y12 receptor.
-
Materials:
-
Membrane preparations from cells expressing the human P2Y12 receptor or washed human platelets.
-
Radioligand, such as [33P]2MeSADP.
-
Test compound (e.g., P2Y1/P2Y12 antagonist-1, ticagrelor, cangrelor).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium at a controlled temperature (e.g., room temperature).
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by ADP.
-
Objective: To determine the IC50 of a test compound for the inhibition of ADP-induced platelet aggregation.
-
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from human or animal blood.
-
Adenosine diphosphate (B83284) (ADP) solution.
-
Test compound.
-
Aggregometer.
-
-
Procedure:
-
Prepare PRP and PPP by centrifugation of citrated whole blood.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pre-incubate PRP with various concentrations of the test compound or vehicle at 37°C with stirring.
-
Initiate platelet aggregation by adding a standard concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The maximum aggregation is determined, and IC50 values are calculated from the concentration-response curve.
-
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This in vivo model assesses the antithrombotic efficacy of a test compound.
-
Objective: To evaluate the ability of a test compound to prevent or delay the formation of an occlusive thrombus in the carotid artery.
-
Materials:
-
Anesthetized rats.
-
Ferric chloride (FeCl₃) solution.
-
Filter paper.
-
Flow probe or thermocouple to monitor blood flow or vessel temperature.
-
Test compound for administration (e.g., oral gavage or intravenous injection).
-
-
Procedure:
-
Administer the test compound or vehicle to the rats at a predetermined time before the procedure.
-
Anesthetize the rat and surgically expose a carotid artery.
-
Place a flow probe or thermocouple on the artery to monitor blood flow or temperature.
-
Apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the artery for a specific duration to induce endothelial injury.
-
Monitor the blood flow or temperature until the artery is occluded (defined by a stable drop in flow/temperature to near zero).
-
The primary endpoint is the time to occlusion. A longer time to occlusion indicates antithrombotic efficacy.
-
Conclusion
P2Y1/P2Y12 antagonist-1 presents an interesting profile as a dual inhibitor, a departure from the selective P2Y12 antagonism of next-generation inhibitors. The available data suggests it is orally active and effective in a rat thrombosis model.[1] However, a direct and comprehensive comparison of its potency and pharmacokinetic/pharmacodynamic profile with prasugrel, ticagrelor, and cangrelor under standardized conditions is necessary to fully elucidate its potential advantages. The dual inhibition of P2Y1 and P2Y12 could theoretically offer more comprehensive antiplatelet effects, but this needs to be balanced against the potential for an increased bleeding risk. Further preclinical and clinical studies are warranted to establish the relative efficacy and safety of this novel antagonist in the context of modern antiplatelet therapy.
References
Cross-Reactivity Profile of P2Y12 Antagonist 1 with Purinergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of "P2Y12 antagonist 1" with other purinergic receptors. Due to the limited publicly available cross-reactivity data for "this compound," this guide leverages data from well-characterized P2Y12 antagonists—clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor—to establish a baseline for selectivity within this class of compounds. The provided experimental protocols offer a framework for assessing the selectivity profile of "this compound" and other novel P2Y12 inhibitors.
Introduction to P2Y12 Antagonists and Purinergic Receptor Cross-Reactivity
The P2Y12 receptor, a crucial mediator of platelet activation, is a primary target for antiplatelet therapies. "this compound" is a competitive antagonist of this receptor with a reported Ki of 3.13 μM, positioning it as a potential agent for the prevention of thrombotic events. However, the therapeutic efficacy and safety of any P2Y12 antagonist are intrinsically linked to its selectivity. Off-target interactions with other purinergic receptors, such as P2Y1, P2Y11, P2Y13, P2X1, P2X4, and P2X7, can lead to a range of undesirable side effects. Therefore, a thorough assessment of cross-reactivity is a critical step in the drug development process.
Comparative Selectivity Profile
While direct cross-reactivity data for "this compound" is not currently available in the public domain, the selectivity profiles of established P2Y12 antagonists provide a valuable benchmark. The active metabolites of clopidogrel and prasugrel are known to be highly selective and irreversible inhibitors of the P2Y12 receptor. Ticagrelor, a reversible antagonist, has also demonstrated a high degree of selectivity for P2Y12 in preclinical studies.
Table 1: Anticipated Selectivity Profile of a Highly Selective P2Y12 Antagonist
| Receptor Subtype | Expected Activity of a Selective P2Y12 Antagonist | Rationale for Low Cross-Reactivity |
| P2Y1 | Minimal to no antagonism | Structurally distinct from P2Y12; crucial for initial platelet aggregation. |
| P2Y11 | Minimal to no antagonism | Coupled to a different G-protein (Gs) and involved in distinct signaling pathways. |
| P2Y13 | Potential for low-level antagonism | Structurally related to P2Y12; some antagonists have shown minor cross-reactivity. |
| P2X1 | Minimal to no antagonism | Ligand-gated ion channel with a fundamentally different structure and activation mechanism. |
| P2X4 | Minimal to no antagonism | Ion channel involved in inflammatory responses; structurally and functionally distinct. |
| P2X7 | Minimal to no antagonism | Ion channel with unique properties, including the formation of a large pore upon prolonged activation. |
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity profile of "this compound," a panel of in vitro assays targeting various purinergic receptors is recommended. The following protocols provide detailed methodologies for these essential experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of "this compound" to P2Y1, P2Y12, and P2Y13 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing the human P2Y1, P2Y12, or P2Y13 receptor.
-
Assay Buffer: Use a buffer appropriate for the specific receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: Select a high-affinity radiolabeled antagonist for each receptor (e.g., [³H]-MRS2500 for P2Y1, [³³P]-2MeS-ADP for P2Y12, [¹²⁵I]-MRS2216 for P2Y13).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of "this compound."
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of "this compound" that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the effect of a compound on receptor-mediated signaling pathways.
a. Calcium Mobilization Assay (for P2Y1 and P2Y11 receptors)
Objective: To assess the antagonistic activity of "this compound" on P2Y1 and P2Y11 receptor-mediated intracellular calcium release.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293 cells).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of "this compound."
-
Agonist Stimulation: Stimulate the cells with a known agonist for the target receptor (e.g., ADP for P2Y1, ATP for P2Y11).
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of "this compound" for the inhibition of the agonist-induced calcium response.
b. Cyclic AMP (cAMP) Assay (for P2Y12 and P2Y13 receptors)
Objective: To evaluate the antagonistic effect of "this compound" on the inhibition of adenylyl cyclase mediated by P2Y12 and P2Y13 receptors.
Methodology:
-
Cell Culture: Utilize a cell line expressing the target receptor (e.g., CHO-K1 cells).
-
Forskolin (B1673556) Treatment: Stimulate adenylyl cyclase with forskolin to elevate intracellular cAMP levels.
-
Compound and Agonist Incubation: Co-incubate the cells with a P2Y12 or P2Y13 agonist (e.g., 2-MeS-ADP) and varying concentrations of "this compound."
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Calculate the IC50 value of "this compound" for the reversal of the agonist-induced decrease in cAMP.
c. Ion Flux Assays (for P2X1, P2X4, and P2X7 receptors)
Objective: To determine the inhibitory effect of "this compound" on ion channel activity of P2X receptors.
-
Calcium Influx Assay (P2X1):
-
Follow a similar procedure to the calcium mobilization assay, but without the need for a G-protein coupled signaling cascade.
-
Stimulate cells expressing the P2X1 receptor with a specific agonist (e.g., α,β-methylene ATP).
-
Measure the influx of extracellular calcium.
-
-
Electrophysiology (Patch-Clamp) (P2X4):
-
Use whole-cell patch-clamp electrophysiology on cells expressing the P2X4 receptor.
-
Apply a P2X4 agonist (e.g., ATP) to elicit an inward current.
-
Perfuse "this compound" to determine its effect on the agonist-induced current.
-
-
Dye Uptake Assay (P2X7):
-
Incubate cells expressing the P2X7 receptor with a fluorescent dye (e.g., YO-PRO-1).
-
Stimulate the receptor with a potent agonist (e.g., BzATP).
-
Measure the uptake of the dye into the cells, which is indicative of large pore formation.
-
Assess the inhibitory effect of "this compound" on dye uptake.
-
Visualizing Signaling Pathways and Workflows
To further clarify the experimental designs and the underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: P2Y12 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
A comprehensive understanding of the selectivity profile of "this compound" is paramount for its development as a safe and effective therapeutic agent. While direct cross-reactivity data is currently lacking, the high selectivity of other P2Y12 antagonists suggests that "this compound" has the potential for a favorable safety profile. The experimental protocols outlined in this guide provide a robust framework for rigorously evaluating its interactions with other purinergic receptors. The resulting data will be crucial for guiding further preclinical and clinical development, ultimately ensuring a well-characterized and optimized therapeutic candidate.
Balancing Act: P2Y12 Antagonists in Cardiovascular Research - A Comparative Guide to Ischemic Benefit and Bleeding Risk
For Immediate Release
In the landscape of antiplatelet therapy for cardiovascular disease, P2Y12 receptor antagonists stand as a cornerstone in preventing ischemic events. However, their efficacy is intrinsically linked to an increased risk of bleeding. This guide provides a comprehensive comparison of the leading P2Y12 antagonists, with a focus on the critical balance between reducing thrombotic complications and managing hemorrhage. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from pivotal clinical trials, details experimental methodologies, and visualizes key biological and procedural pathways.
Executive Summary
The newer generation P2Y12 inhibitors, ticagrelor (B1683153) and prasugrel (B1678051), have demonstrated superior efficacy in reducing ischemic events compared to the older agent, clopidogrel (B1663587). This enhanced antiplatelet effect, however, comes at the cost of a higher bleeding risk.[1][2][3][4][5] The choice of a P2Y12 antagonist in a clinical or research setting, therefore, requires a nuanced understanding of this trade-off. This guide presents the data from key clinical trials—TRITON-TIMI 38, PLATO, and ISAR-REACT 5—to illuminate the comparative performance of these agents.
Comparative Data on Ischemic and Bleeding Outcomes
The following tables summarize the quantitative outcomes from major clinical trials, offering a clear comparison of the ischemic benefits and bleeding risks associated with clopidogrel, prasugrel, and ticagrelor.
Table 1: Ischemic Outcomes in Pivotal Clinical Trials
| Clinical Trial | Comparison | Primary Efficacy Endpoint | Hazard Ratio (95% CI) | Key Finding |
| TRITON-TIMI 38 | Prasugrel vs. Clopidogrel | Cardiovascular death, nonfatal MI, or nonfatal stroke | 0.81 (0.73-0.90) | Prasugrel significantly reduced ischemic events compared to clopidogrel.[6] |
| PLATO | Ticagrelor vs. Clopidogrel | Cardiovascular death, MI, or stroke | 0.84 (0.77-0.92) | Ticagrelor was superior to clopidogrel in preventing thrombotic events.[5][7] |
| ISAR-REACT 5 | Prasugrel vs. Ticagrelor | Death, MI, or stroke at 1 year | 0.74 (0.59-0.92) | Prasugrel was found to be superior to ticagrelor in preventing the primary composite endpoint.[8][9] |
Table 2: Bleeding Outcomes in Pivotal Clinical Trials
| Clinical Trial | Comparison | Primary Safety Endpoint (Major Bleeding) | Hazard Ratio (95% CI) | Key Finding |
| TRITON-TIMI 38 | Prasugrel vs. Clopidogrel | TIMI major bleeding (non-CABG) | 1.32 (1.03-1.68) | Prasugrel was associated with a significantly higher rate of major bleeding.[6] |
| PLATO | Ticagrelor vs. Clopidogrel | PLATO major bleeding | 1.04 (0.95-1.13) | No significant difference in major bleeding, but an increase in non-CABG related bleeding with ticagrelor.[5][7] |
| ISAR-REACT 5 | Prasugrel vs. Ticagrelor | BARC (Type 3, 4, or 5) bleeding at 1 year | Not significantly different | No significant difference in major bleeding was observed between the two potent P2Y12 inhibitors. |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the landmark trials is crucial for interpreting their results. Below are the detailed protocols for the TRITON-TIMI 38, PLATO, and ISAR-REACT 5 trials.
TRITON-TIMI 38 Trial
-
Objective: To evaluate the efficacy and safety of prasugrel compared with clopidogrel in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI).[10]
-
Study Design: A phase 3, randomized, double-blind, parallel-group, multinational clinical trial.[10]
-
Patient Population: 13,608 patients with moderate- to high-risk ACS (unstable angina, non-ST-segment elevation myocardial infarction [NSTEMI], or ST-segment elevation myocardial infarction [STEMI]) for whom PCI was planned.[6]
-
Treatment Arms:
-
Endpoints:
PLATO Trial
-
Objective: To compare the effects of ticagrelor and clopidogrel on cardiovascular events in a broad population of patients with ACS.[1][5]
-
Study Design: A randomized, double-blind, active-controlled international phase 3 clinical trial.[1]
-
Patient Population: 18,624 patients hospitalized for ACS (STEMI or NSTEMI), with or without planned PCI.[5]
-
Treatment Arms:
-
Duration: 6 to 12 months of treatment.[1]
-
Endpoints:
ISAR-REACT 5 Trial
-
Objective: To assess whether ticagrelor is superior to prasugrel in patients with ACS with a planned invasive strategy.[13]
-
Study Design: A multicenter, randomized, open-label trial.[13]
-
Patient Population: 4,018 patients with ACS (STEMI, NSTEMI, or unstable angina) scheduled for an invasive evaluation.[8]
-
Treatment Arms:
-
Ticagrelor: 180 mg loading dose administered as soon as possible after randomization, followed by 90 mg twice daily.[9]
-
Prasugrel: 60 mg loading dose administered after coronary angiography in NSTEMI/unstable angina patients and as soon as possible in STEMI patients, followed by 10 mg daily (5 mg for patients ≥75 years or with a body weight <60 kg).[9]
-
-
Duration: 12 months.[14]
-
Endpoints:
-
Primary Efficacy: Composite of all-cause death, MI, or stroke at 1 year.[9]
-
Primary Safety: Bleeding Academic Research Consortium (BARC) type 3, 4, or 5 bleeding at 1 year.
-
Visualizing the Pathways
To further elucidate the mechanisms and processes involved, the following diagrams illustrate the P2Y12 signaling pathway and a generalized workflow for a clinical trial comparing P2Y12 antagonists.
Figure 1. P2Y12 Receptor Signaling Pathway in Platelets.
Figure 2. Generalized Workflow of a Comparative P2Y12 Antagonist Clinical Trial.
Conclusion
The selection of a P2Y12 antagonist is a critical decision in the management of patients with cardiovascular disease, necessitating a careful evaluation of the ischemic benefits against the inherent bleeding risks. The potent inhibitors, prasugrel and ticagrelor, offer enhanced protection from thrombotic events compared to clopidogrel but are associated with a higher propensity for bleeding. The direct comparison in the ISAR-REACT 5 trial suggests potential differences in the net clinical benefit even between these newer agents. For researchers and drug development professionals, a thorough understanding of the data and methodologies from these pivotal trials is paramount for informing future research directions and the development of novel antiplatelet therapies with an improved benefit-risk profile.
References
- 1. Comparison of ticagrelor, the first reversible oral P2Y(12) receptor antagonist, with clopidogrel in patients with acute coronary syndromes: Rationale, design, and baseline characteristics of the PLATelet inhibition and patient Outcomes (PLATO) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rxfiles.ca [rxfiles.ca]
- 5. PLATelet inhibition and patient Outcomes - American College of Cardiology [acc.org]
- 6. Trial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition With Prasugrel–Thrombolysis In Myocardial Infarction 38 - American College of Cardiology [acc.org]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. ISAR-REACT 5: Ticagrelor vs prasugrel in ACS — NERDCAT [nerdcat.org]
- 9. Intracoronary Stenting and Antithrombotic Regimen 5 - American College of Cardiology [acc.org]
- 10. Evaluation of prasugrel compared with clopidogrel in patients with acute coronary syndromes: design and rationale for the TRial to assess Improvement in Therapeutic Outcomes by optimizing platelet InhibitioN with prasugrel Thrombolysis In Myocardial Infarction 38 (TRITON-TIMI 38) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRITON-TIMI 38 trial: Prasugrel versus Clopidogrel in patients with acute coronary syndrome - Xagena [xagena.it]
- 12. bmj.com [bmj.com]
- 13. Randomized comparison of ticagrelor versus prasugrel in patients with acute coronary syndrome and planned invasive strategy--design and rationale of the iNtracoronary Stenting and Antithrombotic Regimen: Rapid Early Action for Coronary Treatment (ISAR-REACT) 5 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prospective, randomized trial of ticagrelor versus prasugrel in patients with acute coronary syndrome (ISAR-REACT 5) [dzhk.de]
Synergistic Antithrombotic Effects of P2Y12 Antagonists and Aspirin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The co-administration of a P2Y12 receptor antagonist and aspirin (B1665792) forms the cornerstone of antiplatelet therapy for the prevention of thrombotic events. This guide provides a comprehensive comparison of the synergistic effects of this combination in various thrombosis models, supported by experimental data and detailed methodologies.
Mechanism of Synergy: A Dual Blockade Approach
Platelet activation is a critical process in the formation of a thrombus. Two key signaling pathways involved are the P2Y12 receptor pathway, activated by adenosine (B11128) diphosphate (B83284) (ADP), and the cyclooxygenase-1 (COX-1) pathway, which produces thromboxane (B8750289) A2 (TXA2). P2Y12 antagonists directly block the ADP-mediated signaling cascade, while aspirin irreversibly inhibits the COX-1 enzyme, preventing TXA2 synthesis.[1][2] The simultaneous inhibition of these distinct but interconnected pathways leads to a potent synergistic antithrombotic effect.[3][4][5][6]
Below is a diagram illustrating the signaling pathways and the points of inhibition for P2Y12 antagonists and aspirin.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticoagulants (thrombin inhibitors) and aspirin synergize with P2Y12 receptor antagonism in thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
A comparative study of oral versus intravenous "P2Y12 antagonist 1" formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of oral and intravenous formulations of "P2Y12 antagonist 1," a critical antiplatelet therapy. By examining key performance metrics, experimental methodologies, and underlying biological pathways, this document aims to inform research and development in the field of cardiovascular therapeutics. For the purpose of this illustrative comparison, data from well-established P2Y12 inhibitors, ticagrelor (B1683153) (representing the oral formulation) and cangrelor (B105443) (representing the intravenous formulation), will be utilized.
Executive Summary
The choice between oral and intravenous administration of P2Y12 antagonists is a critical clinical decision, driven by the patient's condition and the desired speed of therapeutic effect. Intravenous formulations offer rapid and potent platelet inhibition, making them suitable for acute settings such as percutaneous coronary intervention (PCI). In contrast, oral formulations provide a convenient option for long-term maintenance therapy. This guide presents a comprehensive overview of the pharmacokinetic and pharmacodynamic profiles of these two formulations, supported by detailed experimental protocols and visual representations of the underlying biological processes.
Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of oral and intravenous this compound formulations.
Table 1: Pharmacokinetic Profile
| Parameter | Oral Formulation (e.g., Ticagrelor) | Intravenous Formulation (e.g., Cangrelor) |
| Route of Administration | Oral | Intravenous |
| Bioavailability | Approximately 36%[1][2] | 100% (Immediate and complete)[3] |
| Onset of Action | ~30 minutes to 2 hours[1][4] | Within 2 minutes[5][6] |
| Time to Peak Plasma Conc. (Tmax) | 1.3 - 3 hours[2][7] | ~2 minutes[5] |
| Half-life | ~7-9 hours (Parent); ~9 hours (Active Metabolite)[1][8] | ~3-6 minutes[5][9] |
| Metabolism | Primarily hepatic (CYP3A4) to an active metabolite[1][8] | Rapidly deactivated in circulation by dephosphorylation[3][5] |
Table 2: Pharmacodynamic Profile
| Parameter | Oral Formulation (e.g., Ticagrelor) | Intravenous Formulation (e.g., Cangrelor) |
| Mechanism of Action | Reversible, direct-acting P2Y12 receptor antagonist[1][2] | Reversible, direct-acting P2Y12 receptor antagonist[5][6] |
| Level of Platelet Inhibition | 65-80%[4] | >90-95%[4][5] |
| Time to Offset of Effect | 3-5 days for platelet function to recover[4] | ~60-90 minutes for platelet function to return to normal[4][9] |
| Monitoring | Platelet function tests (e.g., LTA) can be used. | Continuous monitoring for bleeding is recommended.[5] |
Mandatory Visualization
P2Y12 Receptor Signaling Pathway in Platelet Activation
Experimental Workflow: Comparing Oral and Intravenous Formulations
Experimental Protocols
Pharmacodynamic Assessment: Light Transmission Aggregometry (LTA)
This protocol outlines the methodology for assessing platelet inhibition, a key pharmacodynamic marker.
Objective: To measure the percentage of platelet aggregation in response to an agonist (e.g., ADP) after administration of the P2Y12 antagonist.
Materials:
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Light Transmission Aggregometer.
-
Platelet agonists (e.g., Adenosine Diphosphate - ADP).
-
Centrifuge.
-
Pipettes and cuvettes.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from subjects at predetermined time points post-drug administration.[10]
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15-20 minutes) at room temperature to separate the PRP (supernatant).[10]
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10-15 minutes) to obtain PPP.[10]
-
-
Instrument Calibration:
-
Aggregation Assay:
-
Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the sample well of the aggregometer.[10]
-
Incubate the PRP for a specified time (e.g., 1-5 minutes) at 37°C with stirring.[10]
-
Add a platelet agonist (e.g., ADP) to induce aggregation.[10]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).[10]
-
-
Data Analysis:
Pharmacokinetic Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general workflow for quantifying the concentration of the P2Y12 antagonist in plasma samples.
Objective: To determine the plasma concentration of the P2Y12 antagonist and its metabolites over time to calculate pharmacokinetic parameters.
Materials:
-
Plasma samples obtained from subjects at various time points.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Internal standard.
-
Reagents for protein precipitation (e.g., acetonitrile (B52724), methanol (B129727), perchloric acid).[12]
-
Centrifuge.
-
Autosampler vials.
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol (often containing an internal standard) to a small aliquot of plasma.[12][13]
-
Vortex the mixture to ensure thorough mixing.[12]
-
Centrifuge at high speed (e.g., 13,000-15,400 rpm) to pellet the precipitated proteins.[12][13]
-
Transfer the supernatant to a clean tube or autosampler vial for analysis.[12][13]
-
-
LC-MS/MS Analysis:
-
Develop a specific LC method to achieve chromatographic separation of the analyte from endogenous plasma components.[14]
-
Optimize the MS/MS parameters for the specific P2Y12 antagonist and its internal standard, typically using Multiple Reaction Monitoring (MRM) for quantification.[15]
-
Inject the prepared samples into the LC-MS/MS system.[12]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the drug.
-
Quantify the concentration of the P2Y12 antagonist in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.[16]
-
Conclusion
The choice between oral and intravenous P2Y12 antagonist formulations is dictated by the clinical scenario. Intravenous administration provides a rapid, potent, and predictable antiplatelet effect, which is advantageous in acute settings where immediate platelet inhibition is crucial. The short half-life of the intravenous formulation also allows for a quick reversal of its effects if needed. Conversely, oral formulations, despite their slower onset of action and lower bioavailability, are indispensable for long-term secondary prevention of thrombotic events due to their ease of administration and suitability for outpatient use. A thorough understanding of the distinct pharmacokinetic and pharmacodynamic profiles of these formulations, as detailed in this guide, is essential for optimizing antiplatelet therapy and advancing the development of novel cardiovascular drugs.
References
- 1. droracle.ai [droracle.ai]
- 2. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cangrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Pharmacokinetic, pharmacodynamic and pharmacogenetic profile of the oral antiplatelet agent ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. benchchem.com [benchchem.com]
- 11. Light transmission aggregometry (LTA) [bio-protocol.org]
- 12. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mass-spec.stanford.edu [mass-spec.stanford.edu]
Safety Operating Guide
Safeguarding Research: Proper Disposal of P2Y12 Antagonists in a Laboratory Setting
Essential guidelines for the safe handling and disposal of P2Y12 antagonists such as Ticagrelor, Clopidogrel, and Prasugrel are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Researchers, scientists, and drug development professionals must adhere to specific procedures to mitigate risks associated with these potent antiplatelet agents. This guide provides a comprehensive operational and disposal plan, aligning with safety protocols and environmental regulations.
I. Immediate Safety and Handling Protocols
Before disposal, proper handling of P2Y12 antagonists is paramount to prevent accidental exposure. Personal Protective Equipment (PPE) is mandatory when handling these compounds.
A. Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Handle with inspected, chemical-resistant gloves.[1]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[1]
B. In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
II. Spill Management
In the event of a spill, immediate and appropriate action is required to contain and clean the affected area.
A. Spill Containment and Cleanup:
-
Evacuate and Ventilate: Keep unnecessary personnel away and ensure adequate ventilation.[1][2]
-
Avoid Dust Generation: When cleaning up solid P2Y12 antagonists, avoid creating dust.[1]
-
Containment: For liquid spills, use an absorbent material like diatomite or universal binders to contain the substance.[2]
-
Cleanup: Carefully sweep or vacuum the spilled material and collect it in a suitable, sealed container for disposal.[1][3]
-
Decontamination: Clean the surface thoroughly to remove any residual contamination.[1] For Prasugrel spills, the non-recoverable remainder can be washed with a sodium hypochlorite (B82951) solution.[4]
III. Disposal Procedures for P2Y12 Antagonists
The primary and most recommended method for the disposal of P2Y12 antagonists from a laboratory setting is through a licensed hazardous material disposal company.[1] These compounds, particularly in bulk or pure form, should be treated as hazardous chemical waste.
A. Segregation and Storage of Waste:
-
Waste Identification: Clearly label all waste containers with the identity of the P2Y12 antagonist.
-
Segregation: Do not mix P2Y12 antagonist waste with other laboratory waste streams unless explicitly permitted by your institution's waste management plan.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[4][5] Containers should be sealed to prevent leaks or spills.[5]
B. Approved Disposal Methods:
-
Licensed Hazardous Waste Contractor: The preferred method is to offer excess and expired materials to a licensed hazardous material disposal company.[1] This ensures compliance with all federal, state, and local regulations.
-
Incineration: Some P2Y12 antagonists may be disposed of through incineration in a facility equipped with an afterburner and scrubber to manage toxic fumes.[1]
C. Disposal of Contaminated Materials:
-
Any materials that have come into contact with P2Y12 antagonists, such as gloves, bench paper, and empty containers, should be disposed of as hazardous waste.[1]
-
For household quantities or in the absence of a take-back program, unused medicines can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed bag, and then thrown in the trash.[6][7][8][9] This method should only be considered for trace amounts in a lab setting and in accordance with institutional guidelines.
D. What Not to Do:
-
Do Not Flush: Unless specifically instructed by official guidelines, do not flush P2Y12 antagonists down the drain or toilet.[6][7][10] This can lead to environmental contamination as wastewater treatment plants may not effectively remove such compounds.[7]
-
Do Not Dispose of with Regular Trash: Pure or concentrated forms of these compounds should not be disposed of in the regular trash.[10]
IV. Experimental Workflow and Diagrams
A. P2Y12 Antagonist Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of P2Y12 antagonists in a laboratory setting.
Caption: P2Y12 Antagonist Laboratory Disposal Workflow
B. Spill Response Workflow
This diagram outlines the procedural steps for responding to a spill of a P2Y12 antagonist.
Caption: P2Y12 Antagonist Spill Response Procedure
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. abmole.com [abmole.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. ptb.de [ptb.de]
- 6. dea.gov [dea.gov]
- 7. epa.gov [epa.gov]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. Prescription Safety [cdc.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling P2Y12 antagonist 1
Disclaimer: "P2Y12 antagonist 1" is a non-specific identifier. This guide is based on established safety protocols for handling potent pharmaceutical compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) for the exact chemical you are working with. In the absence of a specific SDS, the following precautions for highly potent compounds should be strictly followed.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical to ensure personal safety and prevent occupational exposure.
Immediate Safety and Handling Information
P2Y12 antagonists are a class of drugs that inhibit platelet activation. While therapeutic in clinical settings, in a laboratory or research environment, these compounds should be handled with care, assuming they are potent and potentially hazardous upon direct contact, inhalation, or ingestion. Known clinical effects of some P2Y12 antagonists include gastrointestinal bleeding, nausea, and dizziness.[1]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. Seek immediate medical attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing.[3] Rinse skin with large amounts of water, using soap if available.[2] Seek medical attention.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids.[2] Remove contact lenses if present and easy to do.[3] Consult a physician.[2] |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][2] |
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against exposure to potent compounds. All personnel must be trained in the proper donning and doffing of PPE.
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[4] | Provides a barrier against chemical permeation. Double-gloving offers additional protection in case of a breach in the outer glove.[4] |
| Inner glove under gown cuff, outer glove over cuff.[4] | Prevents skin exposure at the wrist.[4] | |
| Gown | Disposable, impermeable gown with a closed front and long sleeves.[4] | Protects against splashes and contamination of personal clothing.[4] |
| Eye/Face Protection | Full-face shield or safety goggles in conjunction with a fluid-resistant mask.[4] | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | N95 respirator or higher, depending on the physical form of the compound and the procedure.[5][6] | Required when handling powders outside of a containment device to prevent inhalation. |
| Additional PPE | Shoe covers.[4] | Prevents the tracking of contaminants out of the laboratory.[4] |
Operational and Disposal Plans
Handling and Experimental Workflow
All handling of open powders or concentrated solutions of this compound should be conducted in a designated containment device, such as a chemical fume hood, biological safety cabinet (BSC), or a glove box isolator.[1][2]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Non-essential personnel should be evacuated from the affected area.[1]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[2]
-
Clean-up: Personnel involved in the clean-up should wear appropriate PPE.[2] Collect spilled material using a method that controls dust generation.[2] Avoid using a filtered vacuum for dry solids.[2]
-
Decontaminate: Clean the spill area thoroughly.[2]
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and occupational exposure.
-
Contaminated Materials: All disposable items that have come into contact with the P2Y12 antagonist (e.g., gloves, gowns, bench paper, pipette tips) are considered chemical waste.[4] These materials should be disposed of in clearly labeled, puncture-resistant, and leak-proof chemical waste containers.[4]
-
Liquid and Solid Waste: Liquid waste should be collected in designated, sealed containers.[4] Solid waste, including empty vials, should also be disposed of in designated chemical waste containers.[4]
-
Disposal Method: The preferred method for pharmaceutical waste disposal is incineration.[7] Follow all applicable federal, state, and local regulations for chemical waste disposal.[8] Drug take-back programs are generally not suitable for laboratory-generated waste.[7]
P2Y12 Signaling Pathway
P2Y12 antagonists function by blocking the P2Y12 receptor on platelets, which is a key receptor in the process of ADP-induced platelet aggregation.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment and Donning and Doffing Techniques in the Cardiac Catheterization Laboratory During the COVID-19 Pandemic: Insights From an Internet Search for Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donning and Doffing of Personal Protective Equipment for Angiography - American College of Cardiology [acc.org]
- 7. pureway.com [pureway.com]
- 8. rxdestroyer.com [rxdestroyer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
